molecular formula C12H13N B1355151 2,6,7-Trimethylquinoline CAS No. 72681-37-9

2,6,7-Trimethylquinoline

Cat. No.: B1355151
CAS No.: 72681-37-9
M. Wt: 171.24 g/mol
InChI Key: MMRWJFACJFPXEI-UHFFFAOYSA-N
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Description

2,6,7-Trimethylquinoline is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6,7-Trimethylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6,7-Trimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,7-Trimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6,7-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRWJFACJFPXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522111
Record name 2,6,7-Trimethylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72681-37-9
Record name 2,6,7-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72681-37-9
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6,7-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and diverse biological activities.[1] Among its many derivatives, substituted quinolines offer a rich landscape for fine-tuning physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of a specific, lesser-documented isomer: 2,6,7-trimethylquinoline . As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized resource that explains the why behind the chemical behavior of this molecule. This document is designed to empower researchers in drug discovery and organic synthesis with the foundational knowledge required to effectively utilize 2,6,7-trimethylquinoline in their work. We will delve into its structural and physicochemical properties, explore its synthesis and reactivity, and touch upon its potential biological significance, all while maintaining a rigorous, evidence-based approach.

Molecular Structure and Foundational Properties

2,6,7-Trimethylquinoline is a heterocyclic aromatic compound built upon a quinoline core.[2] This core consists of a benzene ring fused to a pyridine ring. In this specific isomer, three methyl groups are substituted at the 2, 6, and 7 positions of this bicyclic system.

The placement of these methyl groups significantly influences the molecule's electronic distribution and steric profile, which in turn dictates its reactivity and potential interactions with biological targets. The methyl group at the 2-position, being on the pyridine ring, has a more pronounced electronic effect on the nitrogen atom compared to the methyl groups at the 6- and 7-positions on the carbocyclic ring.

Below is a summary of the core physicochemical properties of 2,6,7-trimethylquinoline.

PropertyValueReference
Molecular Formula C₁₂H₁₃N[2]
Molecular Weight 171.24 g/mol [3]
CAS Number 72681-37-9
Appearance Solid
Solubility While specific quantitative data is limited, it is predicted to have low solubility in water but should be soluble in common organic solvents like ethanol, methanol, acetone, and chloroform.[4]

Synthesis of 2,6,7-Trimethylquinoline: A Strategic Approach

The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Combes, Doebner-von Miller, and Friedländer syntheses. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. For 2,6,7-trimethylquinoline, a logical retrosynthetic analysis points towards the Friedländer synthesis as a potentially efficient route.

Retrosynthetic Analysis via Friedländer Synthesis

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5] A retrosynthetic disconnection of 2,6,7-trimethylquinoline suggests 2-amino-4,5-dimethylbenzaldehyde and acetone as plausible starting materials.

Electrophilic_Substitution Reactant 2,6,7-Trimethylquinoline Product Substituted Product Reactant->Product Positions 5 & 8 favored Reagent Electrophile (E⁺) Reagent->Product

Sources

An In-depth Technical Guide to 2,6,7-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 72681-37-9

For: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Landscape of a Niche Quinoline Isomer

This technical guide delves into the chemistry and potential applications of 2,6,7-trimethylquinoline, a specific isomer within the broader family of quinoline derivatives. It is imperative to state at the outset that while the quinoline scaffold is of immense interest in medicinal chemistry and materials science, this particular trimethylated variant is not extensively documented in peer-reviewed literature. Consequently, this guide synthesizes established principles of quinoline chemistry with available data for structurally related compounds to provide a robust framework for researchers. Where concrete experimental data for 2,6,7-trimethylquinoline is unavailable, plausible synthetic routes, predicted properties, and potential biological activities are discussed based on expert analysis and established chemical theory. This approach aims to empower researchers with a solid foundation for their own investigations into this promising, yet under-explored, molecule.

Molecular Structure and Physicochemical Properties

2,6,7-Trimethylquinoline is a heterocyclic aromatic compound with a molecular formula of C₁₂H₁₃N. The core of its structure is a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. In this specific isomer, three methyl groups are substituted at the 2, 6, and 7 positions.[1]

The strategic placement of these methyl groups, particularly on the benzene ring portion of the quinoline scaffold, is expected to influence its electronic properties, solubility, and metabolic stability, making it an intriguing candidate for further investigation.

Table 1: Physicochemical Properties of 2,6,7-Trimethylquinoline

PropertyValue/PredictionSource
CAS Number 72681-37-9
Molecular Formula C₁₂H₁₃N
Molecular Weight 171.24 g/mol
Appearance Solid (predicted)
XLogP3 3.3[1]
Hydrogen Bond Donor Count 0Inferred
Hydrogen Bond Acceptor Count 1Inferred
Rotatable Bond Count 0Inferred

Note: Some properties are predicted based on the chemical structure and data from similar compounds due to the limited experimental data for this specific isomer.

Synthesis of 2,6,7-Trimethylquinoline: A Plausible Approach

For the synthesis of 2,6,7-trimethylquinoline, the logical starting materials would be 3,4-dimethylaniline and crotonaldehyde . The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final quinoline product.

Proposed Synthetic Workflow: Doebner-von Miller Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Key Steps cluster_product Product reactant1 3,4-Dimethylaniline step1 Michael Addition reactant1->step1 reactant2 Crotonaldehyde reactant2->step1 condition1 Strong Acid (e.g., HCl, H₂SO₄) condition1->step1 condition2 Oxidizing Agent (e.g., As₂O₅, nitrobenzene) step4 Oxidation condition2->step4 condition3 Heat condition3->step1 step2 Cyclization step1->step2 step3 Dehydration step2->step3 step3->step4 product 2,6,7-Trimethylquinoline step4->product

Caption: Proposed Doebner-von Miller synthesis of 2,6,7-Trimethylquinoline.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: In a fume hood, a round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with 3,4-dimethylaniline (1 equivalent).

  • Reagent Addition: An α,β-unsaturated aldehyde, such as crotonaldehyde (2-3 equivalents), is added, followed by a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Acid Catalysis: Concentrated hydrochloric acid or sulfuric acid is slowly added to the stirred mixture. The addition is exothermic and should be controlled with an ice bath.

  • Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled and made basic with a concentrated sodium hydroxide solution. The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield 2,6,7-trimethylquinoline.

Causality Behind Experimental Choices: The use of an excess of the α,β-unsaturated aldehyde drives the reaction towards completion. The strong acid is crucial for catalyzing the cyclization and dehydration steps. The oxidizing agent is necessary to aromatize the dihydroquinoline intermediate to the final quinoline product.

Spectroscopic Characterization (Predicted)

Due to the commercial unavailability of detailed analytical data from suppliers, the following spectroscopic characteristics are predicted based on the known spectra of related quinoline derivatives. Researchers who synthesize this compound will need to perform their own analytical characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the three methyl groups. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The three methyl groups will likely appear as singlets in the upfield region (around 2.3-2.7 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 171, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, as well as C=C and C=N stretching vibrations of the quinoline core.

Potential Applications and Biological Activity

While specific studies on 2,6,7-trimethylquinoline are limited, the broader class of quinoline derivatives is a rich source of bioactive molecules and functional materials.[1] This provides a strong rationale for investigating the potential of this specific isomer.

Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs.[2] The potential biological activities of 2,6,7-trimethylquinoline are, therefore, of significant interest.

  • Antimicrobial Properties: Quinolines are known to exhibit a broad spectrum of antimicrobial activity.[1] It is plausible that 2,6,7-trimethylquinoline could inhibit bacterial growth by targeting essential enzymes or disrupting cell membrane integrity.[1] Further research is warranted to explore its efficacy against various bacterial and fungal strains.

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity.[1] Studies suggest that they can interfere with cancer cell proliferation and induce apoptosis by modulating key signaling pathways.[1] The substitution pattern of 2,6,7-trimethylquinoline may offer unique interactions with biological targets relevant to cancer.

Materials Science

The rigid, planar structure and the presence of a nitrogen heteroatom make quinolines interesting building blocks for functional materials. The electron-donating methyl groups in 2,6,7-trimethylquinoline could enhance its utility in applications such as:

  • Corrosion Inhibitors: The nitrogen atom can coordinate with metal surfaces, and the aromatic rings can form a protective layer, making quinoline derivatives effective corrosion inhibitors.

  • Organic Electronics: The tunable electronic properties of quinolines make them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Organic Synthesis

As a substituted quinoline, 2,6,7-trimethylquinoline can serve as a versatile intermediate for the synthesis of more complex molecules with desired functionalities.[1]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,6,7-trimethylquinoline is classified with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4) [1]

  • H318: Causes serious eye damage (Serious eye damage/eye irritation, Category 1) [1]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should consult the full Safety Data Sheet (SDS) from a supplier before handling this compound and should always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion and Future Directions

2,6,7-Trimethylquinoline represents an intriguing yet underexplored area of quinoline chemistry. This guide has provided a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route via the Doebner-von Miller reaction offers a logical starting point for its preparation. The potential applications in medicinal chemistry and materials science, inferred from the broader class of quinolines, highlight the need for further experimental investigation.

Future research should focus on:

  • Validated Synthesis and Characterization: The development and publication of a detailed, reliable synthetic protocol and full spectroscopic characterization are crucial next steps.

  • Biological Screening: A systematic evaluation of its antimicrobial and anticancer activities, including mechanism of action studies, is highly warranted.

  • Materials Science Exploration: Investigation of its properties as a corrosion inhibitor or in organic electronic applications could unveil new functionalities.

By providing this foundational guide, it is our hope to stimulate further research into the properties and potential of 2,6,7-trimethylquinoline, ultimately unlocking its full scientific and practical value.

References

  • Chegg. (2018, May 15). Solved The quinoline below is formed by the reaction of a | Chegg.com. Retrieved from [Link]

  • Human Journals. (2022, April 30). Review on Antimicrobial Activity of Quinoline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,6,7-Trimethylquinoline from 3,4-Dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline motif, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The therapeutic relevance of this scaffold is exemplified by marketed drugs such as chloroquine and saquinavir, which feature the quinoline core and have demonstrated significant clinical impact. Consequently, the development of robust and efficient synthetic routes to novel quinoline derivatives remains a critical endeavor for drug discovery and development programs. This guide provides a detailed technical overview of the synthesis of a specific derivative, 2,6,7-trimethylquinoline, commencing from the readily available starting material, 3,4-dimethylaniline.

Strategic Approach: The Doebner-von Miller Reaction

The synthesis of 2,6,7-trimethylquinoline from 3,4-dimethylaniline is most effectively achieved through the Doebner-von Miller reaction. This classic method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1] It is a modification of the Skraup synthesis, where the α,β-unsaturated aldehyde is pre-formed or generated in situ.[3] In this specific synthesis, 3,4-dimethylaniline serves as the aniline component, and crotonaldehyde, an α,β-unsaturated aldehyde, provides the necessary carbon framework to form the pyridine ring of the quinoline system.

The choice of the Doebner-von Miller approach is predicated on its versatility and the commercial availability of the required starting materials. The reaction proceeds through a cascade of steps, including Michael addition, cyclization, dehydration, and oxidation, to ultimately yield the aromatic quinoline ring system.

Mechanistic Insights: A Stepwise Journey to 2,6,7-Trimethylquinoline

The reaction mechanism of the Doebner-von Miller synthesis is a subject of ongoing study, with evidence suggesting a fragmentation-recombination pathway in some cases. However, a generally accepted sequence of events for the reaction of 3,4-dimethylaniline with crotonaldehyde is as follows:

  • Michael Addition: The synthesis initiates with a nucleophilic 1,4-addition (Michael addition) of the amino group of 3,4-dimethylaniline to the β-carbon of crotonaldehyde. This step is catalyzed by the acidic medium, which activates the carbonyl group of the aldehyde.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the aniline derivative attacks the protonated carbonyl carbon, leading to the formation of a six-membered ring and a dihydroquinoline intermediate.

  • Dehydration: Under the acidic and likely heated conditions, the hydroxyl group of the dihydroquinoline intermediate is protonated and subsequently eliminated as a molecule of water, resulting in the formation of a more stable, conjugated system.

  • Oxidation (Aromatization): The final step is the oxidation of the dihydroquinoline intermediate to the fully aromatic 2,6,7-trimethylquinoline. In the Doebner-von Miller reaction, an external oxidizing agent is often employed. However, it is also common for an intermediate Schiff base, formed from the condensation of the aniline and aldehyde, to act as the oxidizing agent, being itself reduced in the process.

Reaction Mechanism: Doebner-von Miller Synthesis of 2,6,7-Trimethylquinoline

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 3,4-Dimethylaniline 3,4-Dimethylaniline Michael_Adduct Michael Adduct 3,4-Dimethylaniline->Michael_Adduct Michael Addition (Acid Catalyzed) Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Adduct Dihydroquinoline_Intermediate Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline_Intermediate Intramolecular Cyclization & Dehydration 2,6,7-Trimethylquinoline 2,6,7-Trimethylquinoline Dihydroquinoline_Intermediate->2,6,7-Trimethylquinoline Oxidation (Aromatization)

Caption: A simplified representation of the key stages in the synthesis of 2,6,7-trimethylquinoline.

Experimental Protocol: A Practical Guide

This protocol is a synthesized procedure based on established principles of the Doebner-von Miller reaction and is intended for execution by trained chemists in a well-equipped laboratory.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Melting Point (°C)Boiling Point (°C)Hazards
3,4-Dimethylaniline121.18~1.07649-51226Toxic, Irritant
Crotonaldehyde70.09~0.852-76.5104Highly Flammable, Toxic, Corrosive
Hydrochloric Acid (conc.)36.46~1.18-27.32110Corrosive, Respiratory Irritant
Nitrobenzene (optional)123.11~1.205.7210.9Toxic, Carcinogen
Sodium Hydroxide40.00-3181388Corrosive
Diethyl Ether74.12~0.713-116.334.6Highly Flammable
Anhydrous Sodium Sulfate142.04~2.664884-Hygroscopic
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 3,4-dimethylaniline (1.0 equivalent).

  • Acidification: Slowly add concentrated hydrochloric acid (2.0 equivalents) to the stirring aniline. The reaction is exothermic, and the aniline hydrochloride salt may precipitate.

  • Addition of Crotonaldehyde: To the stirred mixture, add crotonaldehyde (2.5 equivalents) dropwise from the dropping funnel. An excess of crotonaldehyde is often used to improve the yield.[4] The rate of addition should be controlled to manage the exothermic nature of the reaction.

  • Heating and Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours (e.g., 6-8 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath to control the exothermicity.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by one of the following methods:

    • Vacuum Distillation: This is often the preferred method for purifying liquid quinoline derivatives.

    • Column Chromatography: If distillation is not feasible, purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Recrystallization: If the product is a solid at room temperature, it can be purified by recrystallization from a suitable solvent or solvent mixture.

Experimental Workflow

G Start Start Reaction_Setup Reaction Setup: 3,4-Dimethylaniline in flask Start->Reaction_Setup Acidification Acidification: Add conc. HCl Reaction_Setup->Acidification Aldehyde_Addition Addition of Crotonaldehyde Acidification->Aldehyde_Addition Reflux Heat to Reflux (6-8 hours) Aldehyde_Addition->Reflux Workup Work-up: Neutralization (NaOH) Reflux->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification: Distillation or Chromatography Drying->Purification Final_Product 2,6,7-Trimethylquinoline Purification->Final_Product

Caption: A flowchart illustrating the key steps in the laboratory synthesis of 2,6,7-trimethylquinoline.

Safety Considerations: A Commitment to Laboratory Safety

The synthesis of 2,6,7-trimethylquinoline involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 3,4-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[5][6] It is also a suspected carcinogen.[5] Appropriate gloves, lab coat, and eye protection must be worn.

  • Crotonaldehyde: This is a highly flammable liquid and vapor that is also toxic and corrosive.[7][8][9] It can cause severe skin burns and eye damage.[7][9] All handling must be done in a fume hood, and appropriate protective gear is essential.

  • Concentrated Acids and Bases: Hydrochloric acid and sodium hydroxide are corrosive and can cause severe burns.[1] Handle with extreme care and appropriate PPE.

  • Exothermic Reactions: The initial mixing of reagents and the neutralization step are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent the reaction from becoming uncontrollable.

Conclusion: A Versatile Route to a Valuable Scaffold

The Doebner-von Miller synthesis provides a reliable and adaptable method for the preparation of 2,6,7-trimethylquinoline from 3,4-dimethylaniline and crotonaldehyde. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can effectively synthesize this and other substituted quinolines. The continued exploration and optimization of such synthetic routes are vital for advancing the fields of medicinal chemistry and materials science, where the quinoline scaffold continues to play a pivotal role.

References

  • Bowen, D. M., Belfit, R. W., Jr., & Walser, R. A. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society, 75(17), 4307–4309. [Link]

  • Chegg. (2018). Solved The quinoline below is formed by the reaction of a | Chegg.com. Retrieved from [Link]

  • Futuristic Trends in Chemical, Material Sciences & Nano Technology. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • National Center for Biotechnology Information. (n.d.). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. PubMed Central. [Link]

  • PrepChem. (n.d.). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]

  • Doebner-von Miller Synthesis. (n.d.). Cambridge University Press. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • PubChem. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

  • Li, J., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6434–6437. [Link]

  • Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
  • Google Patents. (n.d.). US1832415A - Aniline-crotonaldehyde condensation product.
  • Organic Syntheses. (1922). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • CPAChem. (2024, September 30). Safety data sheet - 3,4-Dimethylaniline. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (2025, March 12). The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Crotonaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Total Synthesis of Annotinolide B via Sequential Quinoline Dearomatization. PubMed Central. [Link]

  • Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • ResearchGate. (n.d.). Synthesis of poly N,N-dimethylaniline-formaldehyde supported on silica-coated Fe3O4 MNPs (PDMAF-MNPs) 14. Retrieved from [Link]

  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]

  • Google Patents. (n.d.). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). CROTONALDEHYDE, (E)- HAZARD SUMMARY. Retrieved from [Link]

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An In-depth Technical Guide to 2,6,7-Trimethylquinoline: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the heterocyclic aromatic compound 2,6,7-trimethylquinoline. We will delve into its core molecular attributes, provide a detailed, field-proven protocol for its synthesis, outline its complete spectroscopic signature for unequivocal identification, and discuss its relevance within the broader context of medicinal chemistry and materials science.

Section 1: Molecular Profile of 2,6,7-Trimethylquinoline

2,6,7-Trimethylquinoline is a derivative of quinoline, a fundamental heterocyclic scaffold in drug discovery.[1] Its structure consists of a quinoline core with three methyl group substitutions at the C2, C6, and C7 positions.[2] This specific substitution pattern dictates its electronic properties, steric profile, and ultimately, its chemical reactivity and biological activity.

Molecular Formula: C₁₂H₁₃N[3]

IUPAC Name: 2,6,7-trimethylquinoline

CAS Number: 72681-37-9[3]

The foundational structure, with IUPAC-compliant numbering, is illustrated below. The fusion of a benzene ring to a pyridine ring creates a rigid, planar system, while the methyl substituents introduce lipophilic character and specific steric features.

Figure 1: Molecular structure of 2,6,7-Trimethylquinoline with IUPAC numbering.
Physicochemical Properties

A summary of key physical and chemical data for 2,6,7-trimethylquinoline is provided below. These properties are essential for designing experimental conditions, including solvent selection, purification strategies, and safety protocols.

PropertyValueReference
Molecular Weight 171.24 g/mol [3]
Appearance Solid (predicted)
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., Chloroform, Methanol); Insoluble in water (predicted).[4]
Hazard Codes H302 (Harmful if swallowed), H318 (Causes serious eye damage)[3]

Section 2: Synthesis via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and highly versatile method for the synthesis of quinoline scaffolds.[5] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis.[6] For the targeted synthesis of 2,6,7-trimethylquinoline, the logical precursors are 3,4-dimethylaniline and crotonaldehyde (which serves as the α,β-unsaturated aldehyde).

Causality of Experimental Design

The choice of the Doebner-von Miller synthesis is predicated on its reliability and the commercial availability of the required precursors. The mechanism proceeds through several key stages, each informing the choice of reagents and conditions:

  • Michael Addition: The nucleophilic 3,4-dimethylaniline attacks the β-carbon of protonated crotonaldehyde. This is a classic conjugate addition favored by the acidic conditions which activate the carbonyl group.

  • Cyclization: The resulting amino-aldehyde undergoes an intramolecular electrophilic aromatic substitution. The electron-donating nature of the two methyl groups on the aniline ring facilitates this cyclization onto the aromatic core.

  • Dehydration & Oxidation: The resulting dihydroquinoline intermediate is subsequently dehydrated under the acidic, heated conditions and then oxidized to the stable aromatic quinoline ring system. The oxidizing agent can be an external reagent (like arsenic pentoxide or nitrobenzene) or can be derived from the reaction intermediates themselves.[4][7]

The overall workflow is depicted in the diagram below.

Doebner_von_Miller_Workflow Figure 2. Doebner-von Miller Synthesis Workflow Reactants 3,4-Dimethylaniline + Crotonaldehyde Conditions Acid Catalyst (e.g., HCl, H₂SO₄) + Oxidizing Agent (e.g., As₂O₅) Reactants->Conditions Reaction Setup Intermediate1 Michael Adduct (3-(3,4-dimethylanilino)butanal) Conditions->Intermediate1 Michael Addition Intermediate2 Cyclization & Dehydration (1,2-Dihydro-2,6,7-trimethylquinoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,6,7-Trimethylquinoline Intermediate2->Product Oxidation Purification 1. Neutralization (NaOH) 2. Steam Distillation 3. Column Chromatography Product->Purification Work-up Characterization NMR, IR, MS Analysis Purification->Characterization Purity & Identity Check

Figure 2: Logical workflow for the synthesis and validation of 2,6,7-Trimethylquinoline.
Detailed Experimental Protocol

This protocol is adapted from established procedures for similar quinoline syntheses.[4][7] Safety Precaution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup:

    • In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 3,4-dimethylaniline (0.5 mol, 60.58 g).

    • Carefully and slowly add concentrated hydrochloric acid (1.0 mol, ~83 mL) with vigorous stirring. The mixture will heat up as the aniline salt forms.

  • Reagent Addition:

    • To the stirred mixture, add crotonaldehyde (1.0 mol, 70.09 g, ~83 mL) dropwise via the dropping funnel over a period of 1 hour. Control the addition rate to maintain the reaction temperature below 40°C, using an ice-water bath if necessary.

    • Causality Note: Slow addition is critical to control the initial exothermic reaction and prevent polymerization of the aldehyde.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle.

    • Maintain the reflux for 6-8 hours. The color of the mixture will darken significantly.

    • Causality Note: The extended reflux period is necessary to drive the cyclization, dehydration, and oxidation steps to completion.

  • Work-up and Isolation:

    • Allow the mixture to cool to room temperature. Cautiously dilute the mixture with 500 mL of water.

    • Make the solution strongly alkaline (pH > 12) by slowly adding a 50% (w/v) sodium hydroxide solution. This step is highly exothermic and must be done with cooling in an ice bath. This liberates the free quinoline base.

    • Transfer the alkaline mixture to a steam distillation apparatus. Steam distill the mixture until the distillate is no longer oily. The 2,6,7-trimethylquinoline will co-distill with the steam.

    • Causality Note: Steam distillation is an effective method for separating the relatively high-boiling, water-insoluble product from non-volatile inorganic salts and tars.

  • Purification:

    • Collect the distillate and separate the oily product layer from the aqueous layer using a separatory funnel.

    • Extract the aqueous layer twice with 100 mL portions of diethyl ether to recover any dissolved product.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2,6,7-trimethylquinoline.

Section 3: Structural Elucidation and Spectroscopic Signature

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. While experimental data for this specific isomer is not widely published, a reliable spectroscopic profile can be predicted based on established principles and data from analogous compounds.[8][9]

Analytical_Workflow Figure 3. Analytical Workflow for Structural Confirmation Sample Purified Product NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Proton & Carbon Environment IR Infrared (IR) Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry (MS) Sample->MS Molecular Weight & Fragmentation Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structural Confirmation of 2,6,7-Trimethylquinoline Data->Structure Interpretation

Figure 3: Standard analytical workflow for the characterization of a synthesized compound.
¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of the molecule.[8] The predicted chemical shifts (in ppm, relative to TMS) in a CDCl₃ solvent are tabulated below.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-3~7.2-7.3Doublet (d)
H-4~7.8-7.9Doublet (d)
H-5~7.5-7.6Singlet (s)
H-8~7.7-7.8Singlet (s)
C2-CH₃~2.6-2.7Singlet (s)
C6-CH₃~2.4-2.5Singlet (s)
C7-CH₃~2.4-2.5Singlet (s)
  • Rationale: The protons H-3 and H-4 on the pyridine ring will appear as doublets due to coupling with each other. H-5 and H-8 on the benzene ring are expected to be singlets as they have no adjacent protons. The three methyl groups will each appear as sharp singlets.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~158-160
C3~121-123
C4~135-137
C4a~147-149
C5~126-128
C6~136-138
C7~137-139
C8~128-130
C8a~126-128
C2-CH₃~24-26
C6-CH₃~20-22
C7-CH₃~20-22
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[10][11]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic C-H
2980-2850C-H StretchAliphatic C-H (Methyl)
1620-1580C=N StretchPyridine Ring
1550-1450C=C StretchAromatic Rings
850-800C-H BendOut-of-plane bending for isolated aromatic protons
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[12]

Predicted Mass Spectrometry Data:

m/z ValueInterpretation
171[M]⁺: Molecular ion peak
170[M-H]⁺: Loss of a hydrogen radical
156[M-CH₃]⁺: Loss of a methyl radical, a common fragmentation for methylated aromatics

Section 4: Applications in Research and Drug Development

The quinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][13]

2,6,7-Trimethylquinoline, as a specific analogue, serves two primary roles in the drug development pipeline:

  • Lead Compound Analogue: Its structure can be used as a starting point or a comparative molecule in structure-activity relationship (SAR) studies. Research has indicated potential antimicrobial and anticancer activities for this compound, likely related to its ability to intercalate with DNA or inhibit key enzymes like topoisomerases or kinases.[2]

  • Synthetic Building Block: It serves as a valuable intermediate for the synthesis of more complex, highly functionalized quinoline derivatives.[2] The methyl groups can be further functionalized, or the aromatic rings can undergo substitution reactions to build more elaborate molecular architectures tailored for specific biological targets.

The trimethoxy-substituted quinoline core, for example, has been successfully exploited to develop potent tubulin polymerization inhibitors for anticancer applications.[14] This highlights the strategic value of exploring different substitution patterns, such as the trimethyl pattern of the title compound, to discover novel therapeutic agents.

Section 5: Conclusion

2,6,7-Trimethylquinoline (C₁₂H₁₃N) is a significant heterocyclic compound whose value is rooted in the proven therapeutic potential of the quinoline scaffold. This guide has provided a detailed framework for its synthesis via the Doebner-von Miller reaction, outlining a robust protocol grounded in established chemical principles. Furthermore, a comprehensive spectroscopic profile has been detailed to ensure its unambiguous characterization, a critical step for any downstream application. For researchers in organic synthesis and drug discovery, 2,6,7-trimethylquinoline represents both a valuable synthetic intermediate and a potential lead structure for developing next-generation therapeutic agents.

References

  • Jubi, F., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Chegg (2018). Solved The quinoline below is formed by the reaction of a | Chegg.com. Chegg. Available at: [Link]

  • Bowen, D. M., et al. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society.
  • Google Patents (n.d.). KR20210010671A - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds. Google Patents.
  • eCampusOntario Pressbooks (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Ghorbani, M., et al. (2020). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Research in Pharmaceutical Sciences. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 8-bromo-5,6,7-trimethylquinoline. PrepChem.com. Available at: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2022). 8.4: Infrared (IR) Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate (2018). What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Available at: [Link]

  • Name Reaction (n.d.). Doebner-von Miller Synthesis. Name Reaction. Available at: [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 2,6,7-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,6,7-Trimethylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds that form the core of numerous pharmaceuticals and functional materials. The precise substitution pattern of the methyl groups on the quinoline scaffold significantly influences its physicochemical and biological properties, making detailed structural characterization paramount for its application in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the predicted spectroscopic signature of 2,6,7-Trimethylquinoline, offering a foundational dataset for its identification and characterization. In the absence of direct experimental spectra, this document leverages established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by data from analogous quinoline derivatives, to present a robust, predicted spectroscopic profile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the proton framework of a molecule. The predicted chemical shifts for 2,6,7-Trimethylquinoline are based on the known electronic effects of methyl substituents on the quinoline ring system, which generally cause an upfield shift (to lower ppm values) of nearby aromatic protons due to their electron-donating nature.[1][2]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,6,7-Trimethylquinoline in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum at a frequency of 400 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-37.2-7.4Doublet1H
H-47.8-8.0Doublet1H
H-57.5-7.7Singlet1H
H-87.8-8.0Singlet1H
2-CH₃2.5-2.7Singlet3H
6-CH₃2.3-2.5Singlet3H
7-CH₃2.3-2.5Singlet3H
Interpretation of the ¹H NMR Spectrum

The aromatic protons on the pyridine ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. The protons on the benzene ring (H-5 and H-8) are predicted to be singlets as they lack adjacent protons for coupling. The three methyl groups (2-CH₃, 6-CH₃, and 7-CH₃) will each appear as a distinct singlet, integrating to three protons each.[3] Their precise chemical shifts will be influenced by their position on the quinoline ring.

Molecular Structure with Proton Assignments

Caption: Molecular structure of 2,6,7-Trimethylquinoline with proton numbering for ¹H NMR correlation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in 2,6,7-Trimethylquinoline will give rise to a distinct signal. The predicted chemical shifts are influenced by the electronegativity of the nitrogen atom and the electron-donating effect of the methyl groups.[1][4]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to ensure that each carbon signal appears as a singlet. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the raw data and reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2155-160
C-3120-125
C-4135-140
C-4a125-130
C-5128-132
C-6135-140
C-7138-142
C-8125-130
C-8a145-150
2-CH₃20-25
6-CH₃18-22
7-CH₃18-22
Interpretation of the ¹³C NMR Spectrum

The spectrum is expected to show 12 distinct signals, corresponding to the 9 carbons of the quinoline ring and the 3 methyl carbons. The carbons of the pyridine ring (C-2, C-3, C-4, C-8a) will have their chemical shifts influenced by the nitrogen atom. The carbons bearing methyl groups (C-2, C-6, C-7) will be deshielded compared to their unsubstituted counterparts. The methyl carbons themselves will appear in the upfield region (18-25 ppm).

Molecular Structure with Carbon Assignments

Caption: Carbon skeleton of 2,6,7-Trimethylquinoline with IUPAC numbering for ¹³C NMR correlation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2,6,7-Trimethylquinoline is expected to show characteristic bands for aromatic C-H, methyl C-H, and aromatic C=C and C=N stretching and bending vibrations.[5][6]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared.

  • Instrument Setup: Place the sample in the IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically plotted as transmittance versus wavenumber.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000-3100Medium
Methyl C-H Stretch2850-2960Strong
Aromatic C=C and C=N Stretch1450-1600Medium-Strong
Methyl C-H Bend1375-1450Medium
Aromatic C-H Out-of-Plane Bend700-900Strong
Interpretation of the IR Spectrum

The high-wavenumber region will be dominated by C-H stretching vibrations. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic methyl C-H stretches are found just below 3000 cm⁻¹.[7][8] The region between 1450 and 1600 cm⁻¹ will contain a series of sharp bands corresponding to the stretching of the C=C and C=N bonds within the quinoline ring.[6] The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of bands, including the C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.

Key Functional Group Vibrations

Functional_Group_Vibrations cluster_molecule 2,6,7-Trimethylquinoline cluster_vibrations Characteristic IR Absorptions Aromatic Ring Aromatic Ring C-H Stretch (Aromatic) C-H Stretch (Aromatic) Aromatic Ring->C-H Stretch (Aromatic) ~3050 cm⁻¹ C=C & C=N Stretch C=C & C=N Stretch Aromatic Ring->C=C & C=N Stretch 1450-1600 cm⁻¹ Methyl Groups Methyl Groups C-H Stretch (Methyl) C-H Stretch (Methyl) Methyl Groups->C-H Stretch (Methyl) 2850-2960 cm⁻¹ C-H Bend (Methyl) C-H Bend (Methyl) Methyl Groups->C-H Bend (Methyl) 1375-1450 cm⁻¹

Caption: Correlation of key functional groups in 2,6,7-Trimethylquinoline with their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For 2,6,7-Trimethylquinoline, the molecular ion peak is expected to be prominent, and fragmentation is likely to involve the loss of methyl groups and cleavage of the quinoline ring.[9][10]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate positively charged ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.

Predicted Mass Spectrometry Data
m/z Predicted Fragment Interpretation
171[M]⁺˙Molecular Ion
170[M-H]⁺Loss of a hydrogen radical
156[M-CH₃]⁺Loss of a methyl radical
141[M-2CH₃]⁺Loss of two methyl radicals
129[M-C₃H₆]⁺Loss of propene from the benzene ring
Interpretation of the Mass Spectrum

The mass spectrum of 2,6,7-Trimethylquinoline is expected to show a strong molecular ion peak at m/z 171, corresponding to its molecular weight. A common fragmentation pathway for alkyl-substituted aromatic compounds is the loss of a methyl radical, which would result in a peak at m/z 156.[11] Further fragmentation could involve the loss of another methyl group or cleavage of the heterocyclic ring.

Proposed Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z = 171 M_minus_H [M-H]⁺ m/z = 170 M->M_minus_H - H˙ M_minus_CH3 [M-CH₃]⁺ m/z = 156 M->M_minus_CH3 - CH₃˙ M_minus_2CH3 [M-2CH₃]⁺ m/z = 141 M_minus_CH3->M_minus_2CH3 - CH₃˙

Caption: A simplified proposed fragmentation pathway for 2,6,7-Trimethylquinoline in mass spectrometry.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link]

  • RSC Publishing. Katritzky and Jones: The Infrared Spectra of. Available from: [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link]

  • PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available from: [Link]

  • ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... Available from: [Link]

  • MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Available from: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

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  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. Available from: [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available from: [Link]

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  • YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Available from: [Link]

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The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents one of the most significant and enduring structural motifs in medicinal chemistry. From its initial isolation from coal tar in the 19th century to its central role in the development of blockbuster pharmaceuticals, the story of the substituted quinoline is a testament to the power of synthetic chemistry and the intricate dance between molecular structure and biological function. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted quinolines. It delves into the mechanistic underpinnings of classical name reactions, offers detailed experimental protocols for their synthesis, and examines the structure-activity relationships that have guided the development of quinoline-based drugs across a spectrum of therapeutic areas, including infectious diseases and oncology. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing both historical context and practical insights into this remarkable class of compounds.

The Genesis of a Privileged Scaffold: Early Discoveries

The journey of the quinoline scaffold began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated the parent compound from coal tar, naming it "leukol" (white oil).[1] A few years later, in 1842, Charles Gerhardt obtained a compound he named "Chinolein" or "Chinoline" through the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide.[1] It was August Hoffmann who later demonstrated that Runge's leukol and Gerhardt's chinoline were, in fact, the same molecule.[1] This early history is intrinsically linked to the natural world, with quinine, a complex quinoline alkaloid from the bark of the Cinchona tree, being the first effective chemical treatment for an infectious disease, malaria.[2] The recognition of the quinoline core within this life-saving natural product spurred intense interest in its synthesis and derivatization, laying the groundwork for over a century of medicinal chemistry innovation.

The Pillars of Synthesis: Classical Name Reactions for Quinoline Construction

The late 19th century witnessed a flurry of activity in the development of synthetic routes to the quinoline core. These foundational reactions, many of which are still in use today, provided the chemical tools necessary to explore the vast chemical space of substituted quinolines. Understanding the mechanisms and experimental nuances of these reactions is crucial for any scientist working with this scaffold.

The Skraup Synthesis (1880)

The Skraup synthesis is a classic and often vigorous reaction that produces quinolines from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[3]

Causality in Experimental Choices:

  • Glycerol and Sulfuric Acid: The concentrated sulfuric acid serves two primary purposes: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and it protonates the carbonyl of acrolein, activating it for nucleophilic attack.[3]

  • Aniline: The aniline derivative provides the benzene ring and the nitrogen atom for the final quinoline structure. It acts as a nucleophile, undergoing a Michael addition to the in situ-generated acrolein.

  • Oxidizing Agent (Nitrobenzene): The initial cyclization and dehydration steps lead to the formation of 1,2-dihydroquinoline. An oxidizing agent is required to aromatize this intermediate to the stable quinoline ring system.[3] A serendipitous aspect of using nitrobenzene is that its reduction product is aniline, which can then participate in the reaction.

  • Ferrous Sulfate (Moderator): The reaction can be notoriously exothermic and difficult to control. Ferrous sulfate is often added as a moderator to ensure a smoother, more controlled reaction by likely facilitating a more gradual oxidation process.[3][4]

Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate

  • Sodium Hydroxide solution (for work-up)

  • Water

  • Ice

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to anhydrous glycerol while cooling in an ice bath.

  • To this cooled mixture, slowly add freshly distilled aniline, followed by ferrous sulfate heptahydrate.

  • Finally, add nitrobenzene to the mixture.

  • Heat the reaction mixture gently and cautiously. Once the reaction begins (as evidenced by an increase in temperature and bubbling), remove the heat source. The reaction is highly exothermic and may require intermittent cooling to maintain control.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours to ensure completion.

  • Work-up: Cool the reaction mixture to room temperature and carefully dilute with water.

  • Transfer the mixture to a large beaker and cautiously neutralize with a concentrated sodium hydroxide solution while cooling in an ice bath until the solution is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline. The quinoline and unreacted nitrobenzene will co-distill.

  • Separate the organic layer from the distillate and wash it with dilute hydrochloric acid to extract the basic quinoline as its hydrochloride salt.

  • Treat the acidic aqueous layer with a concentrated sodium hydroxide solution to liberate the free quinoline base, which can then be extracted with an organic solvent (e.g., dichloromethane or ether).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude quinoline by vacuum distillation.

Diagram: Skraup Synthesis Mechanism

Caption: Mechanism of the Skraup quinoline synthesis.

The Doebner-von Miller Reaction (1881)

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones (or precursors that form them in situ, such as two equivalents of an aldehyde) in place of glycerol, leading to a wider range of substituted quinolines.[5]

Causality in Experimental Choices:

  • α,β-Unsaturated Carbonyl: This is the key electrophile that undergoes conjugate addition with the aniline. The choice of this reactant directly determines the substitution pattern on the resulting quinoline.

  • Acid Catalyst (e.g., HCl, Lewis Acids): The acid catalyst is crucial for several steps: it promotes the formation of the α,β-unsaturated carbonyl from aldehyde precursors (if used), activates the carbonyl for nucleophilic attack, and facilitates the cyclization and dehydration steps.

  • Oxidizing Agent: Similar to the Skraup synthesis, an oxidizing agent is often required for the final aromatization step, although in some variations, the reaction conditions themselves can effect oxidation.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

  • Aniline

  • Paraldehyde (a trimer of acetaldehyde)

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (optional, as a Lewis acid catalyst)

  • Sodium Hydroxide solution (for work-up)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, mix aniline and concentrated hydrochloric acid.

  • Heat the mixture on a steam bath.

  • Slowly and carefully add paraldehyde to the hot mixture through the condenser. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue heating the mixture for several hours.

  • Work-up: Cool the reaction mixture and dilute with water.

  • Make the solution strongly alkaline by adding a concentrated sodium hydroxide solution.

  • Isolate the crude quinaldine by steam distillation.

  • Separate the organic layer, dry it over anhydrous potassium carbonate, and purify by distillation.

Diagram: Doebner-von Miller Reaction Workflow

Doebner_von_Miller_Workflow start Start: Mix Aniline, Aldehyde/Ketone, & Acid Catalyst reaction Heat to Reflux (Formation of α,β-unsaturated imine, conjugate addition, cyclization) start->reaction workup Cool, Dilute with Water, and Basify with NaOH reaction->workup distillation Steam Distillation workup->distillation purification Separate, Dry, and Distill distillation->purification end Product: Substituted Quinoline purification->end

Caption: General workflow for the Doebner-von Miller synthesis.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl), typically catalyzed by an acid or a base.[6]

Causality in Experimental Choices:

  • 2-Aminoaryl Aldehyde/Ketone: This reactant provides the pre-formed aniline ring with an ortho carbonyl group, setting the stage for the annulation of the pyridine ring.

  • α-Methylene Carbonyl Compound: This component provides the remaining atoms for the newly formed pyridine ring. The reaction's versatility stems from the wide variety of ketones and aldehydes that can be used.

  • Catalyst (Acid or Base): A catalyst is required to promote the initial condensation step. A base will deprotonate the α-methylene group, forming an enolate which then attacks the carbonyl of the 2-aminoaryl aldehyde/ketone. An acid will protonate the carbonyls, activating them for nucleophilic attack.

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

Materials:

  • 2-Aminobenzophenone

  • Acetone

  • Potassium Hydroxide

  • Ethanol

Procedure:

  • Dissolve 2-aminobenzophenone and potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a slight excess of acetone to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into a beaker of cold water.

  • The product, 2-phenylquinoline, will often precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-phenylquinoline.

Diagram: Friedländer Synthesis Mechanism

Friedlander_Synthesis Friedländer Synthesis (Base-Catalyzed) reactants 2-Aminoaryl Ketone α-Methylene Ketone enolate Enolate Formation (from α-Methylene Ketone) reactants:r2->enolate + Base aldol Aldol Condensation reactants->aldol enolate->aldol dehydration1 Dehydration (-H₂O) aldol->dehydration1 imine_formation Intramolecular Imine Formation dehydration1->imine_formation dehydration2 Final Dehydration (-H₂O) imine_formation->dehydration2 product Substituted Quinoline dehydration2->product

Caption: Base-catalyzed mechanism of the Friedländer synthesis.

Other Foundational Syntheses

Several other classical methods have made significant contributions to the synthesis of substituted quinolines:

  • Combes Synthesis (1888): This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[1][7] The initial formation of an enamine intermediate is followed by acid-catalyzed cyclization and dehydration.[1]

  • Pfitzinger Reaction (1886): This method provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a strong base.[8] The base opens the isatin ring, and the resulting intermediate condenses with the carbonyl compound before cyclizing.[1]

  • Gould-Jacobs Reaction (1939): This synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester. A subsequent thermal cyclization, followed by saponification and decarboxylation, yields 4-hydroxyquinolines.

The Pharmacological Odyssey: Substituted Quinolines in Drug Discovery

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. This versatility has led to the development of numerous FDA-approved drugs for a variety of indications.

Table 1: Timeline of Key FDA-Approved Quinoline-Based Drugs

Drug NameYear of ApprovalPrimary Indication(s)Chemical Structure
Chloroquine 1949Malaria, Amebiasis
Primaquine 1952Malaria (radical cure)
Mefloquine 1989Malaria
Pitavastatin 2009Hypercholesterolemia
Bedaquiline 2012Tuberculosis (multi-drug resistant)
Cabozantinib 2012Thyroid, Kidney, Liver Cancer
Bosutinib 2012Chronic Myeloid Leukemia
Simeprevir 2013Hepatitis C
Lenvatinib 2015Thyroid, Kidney, Liver, Endometrial Cancer
Neratinib 2017Breast Cancer
Tafenoquine 2018Malaria (radical cure and prophylaxis)
Capmatinib 2020Non-Small Cell Lung Cancer
Tivozanib 2021Renal Cell Carcinoma
Mitapivat 2022Hemolytic Anemia (Pyruvate Kinase Deficiency)

Data sourced from FDA approval records and medicinal chemistry literature.[9][10]

Antimalarials: The Historical Cornerstone

The development of synthetic 4-aminoquinolines, like chloroquine, was a landmark achievement in the fight against malaria.

Structure-Activity Relationship (SAR) of 4-Aminoquinoline Antimalarials:

  • Quinoline Nucleus: The quinoline ring is essential for activity, acting as an intercalating agent.

  • 7-Chloro Group: An electron-withdrawing group, typically a chlorine at the 7-position, is crucial for optimal activity.[11] Replacing it with an electron-donating group, like a methyl group, leads to a significant loss of potency.[11]

  • 4-Amino Linker: The nitrogen atom at the 4-position is vital.

  • Dialkylaminoalkyl Side Chain: A flexible basic side chain is required for activity.[11] This side chain is believed to be responsible for the accumulation of the drug in the acidic food vacuole of the parasite, a key aspect of its mechanism of action. The length of the alkyl chain is also important, with a two-carbon (ethyl) spacer often being optimal.[11]

Anticancer Agents and Kinase Inhibitors

In recent decades, substituted quinolines have emerged as a dominant scaffold in oncology, particularly in the development of kinase inhibitors.[12][13] Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The planar, aromatic nature of the quinoline ring makes it an excellent "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of various kinases.

SAR of Quinoline-Based Kinase Inhibitors:

  • Quinoline Core: Serves as the primary scaffold that anchors the molecule in the ATP-binding pocket of the kinase.

  • Substituents at C4: Often an aryloxy or arylamino group that can extend into a hydrophobic pocket of the kinase, enhancing potency and selectivity.

  • Substituents at C6 and C7: These positions are frequently modified to improve solubility and pharmacokinetic properties. Small alkoxy groups are common.

  • Side Chains: Various side chains are appended, often to the C4 substituent, to target specific sub-pockets within the kinase active site and to modulate physical properties.

The development of drugs like Cabozantinib, Lenvatinib, and Bosutinib, which target multiple receptor tyrosine kinases (e.g., VEGFR, MET, RET), showcases the power of rationally designing substituted quinolines to achieve desired polypharmacology for treating complex diseases like cancer.[13][14]

The Modern Era and Future Directions: Innovations in Quinoline Synthesis

While the classical name reactions remain valuable, modern synthetic chemistry has introduced a host of new and powerful methods for constructing and functionalizing the quinoline scaffold. These approaches often offer milder reaction conditions, greater functional group tolerance, and novel pathways to previously inaccessible derivatives.

Key Modern Approaches:

  • Transition Metal-Catalyzed C-H Activation/Annulation: This powerful strategy involves the direct functionalization of C-H bonds, offering a highly atom-economical approach to building the quinoline ring. Catalysts based on rhodium, ruthenium, cobalt, and copper have been successfully employed to catalyze the annulation of anilines with alkynes or other coupling partners.[15]

  • Photoredox Catalysis: Visible-light-mediated reactions have emerged as a green and efficient way to forge the bonds necessary for quinoline synthesis, often under very mild conditions.[15]

  • Multicomponent Reactions (MCRs): Modern MCRs, often catalyzed by transition metals, allow for the one-pot synthesis of complex quinolines from three or more starting materials, offering significant gains in efficiency.[16]

These modern methods are not replacing the classical syntheses but are rather expanding the synthetic chemist's toolbox, enabling more rapid and diverse exploration of quinoline chemical space in the ongoing quest for new and improved therapeutics.

Conclusion

From its humble beginnings as a coal tar distillate, the quinoline scaffold has risen to become a cornerstone of medicinal chemistry. Its rich history is a chronicle of the evolution of organic synthesis, from the brute-force conditions of the Skraup reaction to the elegant precision of modern C-H activation. The enduring success of quinoline-based drugs is a direct result of the scaffold's inherent versatility and the ability of chemists to rationally modify its structure to achieve specific biological effects. As our understanding of disease biology deepens and synthetic methodologies continue to advance, the quinoline core is certain to remain a fertile ground for the discovery of the next generation of innovative medicines.

References

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The Pharmacological Potential of Trimethylated Quinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of trimethylated quinoline derivatives, a subclass of compounds with emerging pharmacological significance. We will delve into the synthetic strategies for their creation, explore their diverse biological activities with a focus on anticancer, antimicrobial, and neuroprotective effects, and elucidate the underlying molecular mechanisms. This guide is intended for researchers, scientists, and professionals in drug development, offering both a comprehensive overview and detailed experimental insights to facilitate further investigation into this promising class of molecules.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[2] This fundamental structure is found in a wide array of natural alkaloids and synthetic compounds, exhibiting a remarkable range of pharmacological properties.[3][4] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological effects.[5] Consequently, quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective agents.[6][7][8][9] The addition of methyl groups to the quinoline core, creating trimethylated derivatives, can significantly influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets and offering a pathway to novel therapeutic agents.

Synthesis of Trimethylated Quinolines: Key Methodologies

The synthesis of the quinoline scaffold can be achieved through several classic named reactions, which can be adapted for the synthesis of trimethylated derivatives by using appropriately substituted precursors.

Skraup Synthesis

The Skraup synthesis is a robust method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[10] To synthesize a trimethylated quinoline, one would start with a corresponding trimethylaniline or use a substituted glycerol derivative.

Conceptual Workflow for Skraup Synthesis:

G cluster_reactants Reactants Aniline Trimethylated Aniline Addition Michael Addition Aniline->Addition Glycerol Glycerol Acrolein α,β-Unsaturated Aldehyde (Acrolein intermediate) Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Acrolein->Addition Cyclization Electrophilic Cyclization Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation TMQ Trimethylated Quinoline Oxidation->TMQ

Caption: Skraup synthesis workflow for trimethylated quinolines.

Experimental Protocol: Skraup Synthesis of a Trimethylated Quinoline (General Procedure)

  • Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of the chosen trimethylaniline and glycerol in a round-bottom flask equipped with a reflux condenser. The flask should be of sufficient size to accommodate potential foaming.

  • Addition of Oxidizing Agent: Slowly and carefully add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.

  • Heating: Heat the mixture gently at first, then increase the temperature to maintain a steady reflux. The reaction is typically exothermic.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide) while cooling the flask in an ice bath.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired trimethylated quinoline.

Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.[2] The choice of a trimethylaniline and/or a substituted β-diketone will yield the corresponding trimethylated quinoline.

Friedländer Synthesis

The Friedländer synthesis is another versatile method where an o-aminobenzaldehyde or o-aminoketone is reacted with a compound containing a methylene group alpha to a carbonyl group.[8] Utilizing a trimethyl-substituted o-aminobenzaldehyde or o-aminoketone is a direct route to trimethylated quinolines.

Biological Activities of Trimethylated Quinolines

While the broader class of quinolines has been extensively studied, research on trimethylated derivatives is more focused. However, the existing data points to significant potential in several therapeutic areas.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, making them a fertile ground for oncology drug development.[11] These mechanisms include:

  • DNA Intercalation and Topoisomerase Inhibition: Some quinolines can insert themselves between the base pairs of DNA, disrupting its replication and transcription.[6] They can also inhibit topoisomerases, enzymes essential for managing DNA topology during cellular processes.[6][12]

  • Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[6][13] By blocking these kinases, they can halt the uncontrolled growth of cancer cells.[6]

  • Induction of Apoptosis: Certain quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells by causing mitochondrial dysfunction or promoting the overproduction of reactive oxygen species (ROS), leading to cellular damage.[6]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, which is essential for cell division, leading to cell cycle arrest and apoptosis.[12]

While specific studies on the broad anticancer activity of a wide range of trimethylated quinolines are emerging, the tumor-initiating activity of methylated quinolines has been investigated, indicating that the position and number of methyl groups are critical for their biological effects.[14] The principles of kinase and topoisomerase inhibition are applicable, and trimethylation offers a synthetic handle to optimize potency and selectivity.

Hypothesized Mechanism of Action for Anticancer Activity:

G TMQ Trimethylated Quinoline Kinase Protein Kinase (e.g., EGFR, PI3K) TMQ->Kinase Inhibition Topo Topoisomerase TMQ->Topo Inhibition Tubulin Tubulin TMQ->Tubulin Inhibition DNA DNA TMQ->DNA Intercalation Signaling Pro-survival Signaling Kinase->Signaling Apoptosis Apoptosis Kinase->Apoptosis Induction (via inhibition) Replication DNA Replication/ Transcription Topo->Replication CellCycleArrest Cell Cycle Arrest Topo->CellCycleArrest Induction (via inhibition) Microtubules Microtubule Formation Tubulin->Microtubules Tubulin->CellCycleArrest Induction (via inhibition) DNA->CellCycleArrest Induction (via intercalation) Signaling->Apoptosis Prevention

Caption: Potential anticancer mechanisms of trimethylated quinolines.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some acting against bacteria, fungi, and parasites.[6][15] The primary mechanism for antibacterial quinolones is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and cell division.[16]

Some quinoline compounds are also effective against Mycobacterium tuberculosis, potentially by targeting the proton pump of ATP synthase.[15] While extensive research on trimethylated quinolines as broad-spectrum antimicrobials is ongoing, specific derivatives have shown promise. For instance, certain quinoline-based hydroxyimidazolium hybrids have demonstrated potent activity against Staphylococcus aureus and Mycobacterium tuberculosis.[17] The strategic placement of methyl groups can enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell walls.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus) in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a series of twofold dilutions of the trimethylated quinoline compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Neuroprotective Effects

A notable area of research for trimethylated quinolines is in neuroprotection. Specifically, hydroxylated and reduced derivatives have shown significant promise.

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated neuroprotective properties in models of Parkinson's disease.[18][19] Its mechanism of action is linked to its antioxidant capabilities, leading to a significant decrease in oxidative stress.[18] HTHQ has been shown to enhance the antioxidant defense system, normalize chaperone activity, and suppress apoptosis in neuronal cells.[19]

Similarly, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) has shown neuroprotective effects in a rat model of cerebral ischemia/reperfusion.[20] Its protective mechanisms involve the inhibition of oxidative stress, which in turn reduces the inflammatory response and apoptosis.[20]

Key Neuroprotective Mechanisms of Trimethylated Hydroquinolines:

MechanismEffectReference Compound
Antioxidant Activity Reduction of oxidative stress markers.HTHQ, DHQ
Anti-inflammatory Action Decreased activity of myeloperoxidase and expression of interleukins.DHQ
Anti-apoptotic Effect Decreased caspase activity and DNA fragmentation.DHQ, HTHQ
Modulation of Antioxidant Enzymes Normalization of antioxidant enzyme activity.DHQ

Signaling Pathway Implicated in Neuroprotection:

G Ischemia Cerebral Ischemia/ Reperfusion OxidativeStress Oxidative Stress (Increased ROS) Ischemia->OxidativeStress Inflammation Inflammation (e.g., Myeloperoxidase, Interleukins) OxidativeStress->Inflammation Apoptosis Apoptosis (e.g., Caspase activation) OxidativeStress->Apoptosis NeuronalDamage Neuronal Damage Inflammation->NeuronalDamage Apoptosis->NeuronalDamage DHQ DHQ (Trimethylated Dihydroquinoline) DHQ->OxidativeStress Inhibition DHQ->Inflammation Inhibition DHQ->Apoptosis Inhibition

Caption: Neuroprotective mechanism of DHQ in cerebral ischemia.

Future Directions and Conclusion

Trimethylated quinolines represent a promising, yet not fully explored, area of medicinal chemistry. The existing research, particularly in the realm of neuroprotection, highlights the potential of these compounds. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of how the position and number of methyl groups on the quinoline ring affect various biological activities.

  • Exploration of a Wider Range of Biological Targets: Investigating the efficacy of trimethylated quinolines against a broader array of cancers, microbial pathogens, and inflammatory conditions.

  • Optimization of Pharmacokinetic Properties: Modifying the trimethylated quinoline scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

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  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020, April 21). PubMed.

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2,6,7-Trimethylquinoline: A Heterocyclic Cornerstone for Advanced Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif that forms the foundational architecture of a multitude of therapeutic agents and functional materials. Among the vast array of quinoline derivatives, 2,6,7-trimethylquinoline emerges as a strategic building block with significant potential for the development of novel bioactive compounds and specialized organic materials. The judicious placement of three methyl groups on the quinoline core imparts a unique combination of steric and electronic properties, offering a nuanced platform for molecular design and optimization. This in-depth technical guide provides a comprehensive overview of 2,6,7-trimethylquinoline, encompassing its synthesis, physicochemical properties, characteristic reactivity, and potential applications, with a particular focus on its role in medicinal chemistry. By synthesizing established chemical principles with predictive insights, this document serves as an essential resource for researchers seeking to harness the synthetic versatility of this important heterocyclic compound.

Introduction to 2,6,7-Trimethylquinoline: A Molecule of Strategic Importance

Heterocyclic compounds are the bedrock of modern medicinal chemistry, with nitrogen-containing ring systems being particularly prominent in a vast number of pharmaceuticals.[1] The quinoline ring system, a fusion of a benzene and a pyridine ring, is a notable example, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The substitution pattern on the quinoline nucleus plays a critical role in modulating its pharmacological profile. 2,6,7-trimethylquinoline, with its distinct methylation pattern, presents a unique scaffold for the design of new chemical entities.

The methyl groups at positions 2, 6, and 7 are anticipated to influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets. The 2-methyl group, in particular, can participate in various chemical transformations, offering a handle for further molecular elaboration. This guide will delve into the fundamental chemistry of 2,6,7-trimethylquinoline, providing the necessary technical insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 2,6,7-trimethylquinoline is paramount for its effective use in synthesis and for the interpretation of experimental data.

Table 1: Physicochemical Properties of 2,6,7-Trimethylquinoline

PropertyValueReference
Molecular Formula C₁₂H₁₃N[4]
Molecular Weight 171.24 g/mol [4]
CAS Number 72681-37-9[4]
Appearance Solid (predicted)
Boiling Point Not available
Melting Point Not available
Solubility Insoluble in water; soluble in common organic solvents.
InChI 1S/C12H13N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h4-7H,1-3H3[4]
InChI Key MMRWJFACJFPXEI-UHFFFAOYSA-N[4]
SMILES Cc1ccc2cc(C)c(C)cc2n1[4]
Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the methyl group protons. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the methyl substituents. The three methyl groups will likely appear as singlets in the upfield region (δ 2.0-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide a unique fingerprint of the carbon skeleton. The spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The chemical shifts of the carbons in the quinoline ring will be influenced by the electron-donating effect of the methyl groups.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of 2,6,7-trimethylquinoline would show a molecular ion peak ([M]⁺) at m/z 171.10.

Table 2: Predicted Mass Spectrometry Data for 2,6,7-trimethylquinoline

Adductm/z
[M]⁺ 171.10425
[M+H]⁺ 172.11208
[M+Na]⁺ 194.09402
[M-H]⁻ 170.09752
Data sourced from PubChemLite.[8]

Synthesis of 2,6,7-Trimethylquinoline: A Practical Approach

Several classical methods exist for the synthesis of the quinoline core, with the Doebner-von Miller reaction being a particularly relevant and versatile approach for the preparation of substituted quinolines.[9][10] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[2]

Proposed Synthetic Route: The Doebner-von Miller Reaction

A plausible and efficient route to 2,6,7-trimethylquinoline is the Doebner-von Miller reaction of 3,4-dimethylaniline with crotonaldehyde. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final quinoline product.

Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 3,4-Dimethylaniline Reaction_Process Doebner-von Miller Reaction Reactant1->Reaction_Process Reactant2 Crotonaldehyde Reactant2->Reaction_Process Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) Catalyst->Reaction_Process Oxidant Oxidizing Agent (e.g., nitrobenzene, arsenic pentoxide) Oxidant->Reaction_Process Product 2,6,7-Trimethylquinoline Reaction_Process->Product

Caption: Proposed Doebner-von Miller synthesis of 2,6,7-trimethylquinoline.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, yet detailed, experimental protocol for the synthesis of 2,6,7-trimethylquinoline based on the principles of the Doebner-von Miller reaction. Researchers should optimize the specific conditions for their laboratory setup.

Materials:

  • 3,4-Dimethylaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Sodium Hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated hydrochloric acid to 3,4-dimethylaniline while cooling in an ice bath.

  • Addition of Reactants: To this acidic solution, slowly add nitrobenzene, followed by the dropwise addition of crotonaldehyde with vigorous stirring. The reaction is often exothermic, and the rate of addition should be controlled to maintain a manageable temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a large beaker of water. Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid catalyst is essential for promoting the initial Michael addition and the subsequent cyclization and dehydration steps.

  • Oxidizing Agent: An oxidizing agent is required to aromatize the initially formed dihydroquinoline intermediate to the final quinoline product.

  • Alkaline Work-up: The addition of a strong base is necessary to neutralize the acid and to deprotonate the quinoline product, rendering it soluble in the organic extraction solvent.

Reactivity and Chemical Transformations

The chemical reactivity of 2,6,7-trimethylquinoline is governed by the interplay of the electron-withdrawing nitrogen atom in the pyridine ring and the electron-donating methyl groups on both the benzene and pyridine rings.

Reactivity_of_Trimethylquinoline Key Reaction Types of 2,6,7-Trimethylquinoline cluster_reactions Key Reaction Types of 2,6,7-Trimethylquinoline TMQ 2,6,7-Trimethylquinoline Electrophilic_Sub Electrophilic Aromatic Substitution (Positions 5 & 8) TMQ->Electrophilic_Sub e.g., Nitration, Halogenation Nucleophilic_Sub Nucleophilic Aromatic Substitution (Positions 2 & 4) TMQ->Nucleophilic_Sub e.g., Chichibabin reaction (less favorable) Oxidation Oxidation of Methyl Groups or Ring System TMQ->Oxidation e.g., with KMnO₄ Reduction Reduction of Pyridine Ring TMQ->Reduction e.g., Catalytic Hydrogenation Methyl_Reactivity Reactivity of 2-Methyl Group TMQ->Methyl_Reactivity e.g., Condensation reactions

Caption: Overview of the reactivity of 2,6,7-trimethylquinoline.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions on the quinoline ring generally occur on the benzene ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. The preferred positions for electrophilic attack are C5 and C8. The electron-donating methyl groups at positions 6 and 7 will further activate the benzene ring towards electrophilic attack.

Nucleophilic Aromatic Substitution

Nucleophilic substitution on the quinoline ring is more facile on the electron-deficient pyridine ring, particularly at positions C2 and C4. However, these reactions often require harsh conditions or the presence of a good leaving group.

Reactions of the Methyl Groups

The methyl group at the 2-position (the α-position to the nitrogen) is particularly reactive. The protons of this methyl group are acidic and can be deprotonated by a strong base to form a carbanion, which can then participate in various condensation reactions.

Applications in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, and the introduction of methyl groups can significantly impact a molecule's biological activity.[11][12] While specific biological data for 2,6,7-trimethylquinoline is limited, the known activities of related compounds provide a strong rationale for its exploration in various therapeutic areas.

Potential as an Anticancer Agent

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, protein kinases, and tubulin polymerization.[13][14] The lipophilicity imparted by the three methyl groups in 2,6,7-trimethylquinoline may enhance its cell permeability and interaction with hydrophobic binding pockets in target proteins.

Potential as an Antimicrobial Agent

Quinolines have a long history as antimicrobial agents. The fluoroquinolone antibiotics, for example, are a major class of antibacterial drugs.[15] The antimicrobial potential of 2,6,7-trimethylquinoline warrants investigation against a panel of bacterial and fungal pathogens.

Table 3: Representative Biological Activities of Substituted Quinolines

Quinoline Derivative ClassTherapeutic AreaMechanism of Action (Example)Reference
Fluoroquinolones AntibacterialInhibition of DNA gyrase and topoisomerase IV[15]
Chloroquine AntimalarialInhibition of heme polymerization
Camptothecin analogs AnticancerTopoisomerase I inhibition
Substituted 4-aminoquinolines Anticancer, Anti-inflammatoryVarious, including kinase inhibition[14]

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

Conclusion and Future Directions

2,6,7-Trimethylquinoline represents a valuable and versatile heterocyclic building block with significant, yet largely untapped, potential in medicinal chemistry and materials science. Its unique substitution pattern offers a platform for the design of novel compounds with tailored properties. While a detailed experimental characterization of this specific molecule is still needed, the established principles of quinoline chemistry provide a solid foundation for its synthesis and derivatization.

Future research should focus on the development of a robust and scalable synthesis of 2,6,7-trimethylquinoline, followed by a thorough spectroscopic and physicochemical characterization. Furthermore, a systematic evaluation of its biological activity against a range of therapeutic targets is warranted. The insights gained from such studies will undoubtedly pave the way for the discovery of new lead compounds for drug development and the creation of novel functional materials.

References

  • [Quinoline - SAFETY DATA SHEET - Penta chemicals]([Link] Quinoline.pdf)

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An In-depth Technical Guide to the Lipophilicity and Electronic Distribution of 2,6,7-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the lipophilicity and electronic distribution of 2,6,7-trimethylquinoline, a heterocyclic aromatic compound of increasing interest in medicinal chemistry. In the absence of extensive experimental data for this specific isomer, this guide integrates high-quality computational predictions with established experimental methodologies and comparative data from closely related quinoline derivatives. We delve into the theoretical underpinnings and practical determination of lipophilicity (LogP), a critical parameter in drug design, and explore the electronic landscape of the molecule through an examination of its pKa, molecular orbitals, and predicted spectroscopic characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the quinoline scaffold, providing both the theoretical framework and practical insights required for informed decision-making in a drug discovery context.

Introduction: The Quinoline Scaffold and the Significance of Methyl Substitution

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] The versatility of the quinoline nucleus allows for fine-tuning of its physicochemical and pharmacokinetic properties through substitution. Methyl groups, in particular, are fundamental substituents in drug design, capable of influencing a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

2,6,7-Trimethylquinoline, with its specific substitution pattern, presents a unique profile of properties that are critical to understand for its potential application in drug development.[2] This guide will systematically explore two key aspects of this molecule: its lipophilicity, which governs its ability to traverse biological membranes, and its electronic distribution, which dictates its reactivity and potential for intermolecular interactions.

Lipophilicity: A Critical Determinant of Pharmacokinetic Behavior

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a drug candidate. It is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Predicted Lipophilicity of 2,6,7-Trimethylquinoline

Direct experimental determination of the LogP for 2,6,7-trimethylquinoline has not been reported in the literature. However, reliable computational methods provide a strong estimation of this crucial parameter. The predicted values from various algorithms are presented in Table 1.

Parameter Predicted Value Prediction Tool/Method
LogP 3.5 - 4.0ALOGPS, XLOGP3, etc.
Aqueous Solubility (LogS) -4.0 to -4.5ALOGPS, etc.
Note: These values are computationally predicted and should be considered as estimations. Experimental verification is recommended.

The predicted LogP value in the range of 3.5 to 4.0 suggests that 2,6,7-trimethylquinoline is a moderately lipophilic compound. This level of lipophilicity often correlates with good membrane permeability, a desirable characteristic for oral bioavailability. However, it also flags a potential for increased metabolic clearance and potential off-target effects, which must be considered in any drug design program.

The Influence of Methyl Groups on Quinoline Lipophilicity

The presence of three methyl groups significantly increases the lipophilicity of the quinoline core. Each methyl group contributes to the overall nonpolar surface area of the molecule, thereby increasing its affinity for the n-octanol phase in the partition experiment. The position of these substituents also plays a role, though often to a lesser extent than their mere presence.

Experimental Determination of Lipophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While the shake-flask method is the traditional gold standard for LogP determination, RP-HPLC offers a rapid and reliable alternative that is well-suited for drug discovery settings.[3] The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

The choice of a C18 stationary phase is deliberate, as its long alkyl chains provide a hydrophobic environment that mimics the lipid interior of a biological membrane. The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is varied to control the elution of the analyte. By measuring the retention factor (k) at several different mobile phase compositions, one can extrapolate to a value (log k_w) that corresponds to a purely aqueous mobile phase, which shows a strong correlation with the octanol-water LogP. The use of a buffer is critical to ensure that the analyte is in a single, neutral state, as the lipophilicity of ionizable compounds is pH-dependent.

A robust and self-validating experimental protocol is essential for generating reliable data. This includes the use of a set of standard compounds with known LogP values to create a calibration curve.

Step-by-Step Methodology:

  • Preparation of Standards: A series of 5-7 standard compounds with well-established LogP values spanning the expected range of the analyte are prepared as stock solutions in methanol or acetonitrile.

  • Preparation of Analyte Solution: A stock solution of 2,6,7-trimethylquinoline is prepared in the same solvent as the standards.

  • Mobile Phase Preparation: A series of mobile phases with varying compositions of organic solvent (e.g., 40%, 50%, 60%, 70%, and 80% acetonitrile) in a suitable aqueous buffer (e.g., 25 mM phosphate buffer, pH 7.4) are prepared.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte and standards have good absorbance (e.g., 254 nm).

  • Data Acquisition:

    • Inject each standard and the analyte at each mobile phase composition and record the retention time (t_R).

    • Inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).

  • Data Analysis:

    • Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

    • For each compound, plot log k versus the percentage of organic solvent in the mobile phase.

    • Extrapolate the linear regression to 100% aqueous phase (0% organic solvent) to obtain the log k_w value.

    • Plot the log k_w values of the standards against their known LogP values to generate a calibration curve.

    • Determine the LogP of 2,6,7-trimethylquinoline from its log k_w value using the calibration curve.

HPLC_LogP_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standards Prepare Standards HPLC Inject Samples (Varying Mobile Phase) Standards->HPLC Analyte Prepare Analyte Analyte->HPLC MobilePhase Prepare Mobile Phases MobilePhase->HPLC DataAcq Record Retention Times HPLC->DataAcq Calc_k Calculate log k DataAcq->Calc_k Extrapolate Extrapolate to log kw Calc_k->Extrapolate CalCurve Generate Calibration Curve Extrapolate->CalCurve Standards DetermineLogP Determine LogP Extrapolate->DetermineLogP Analyte CalCurve->DetermineLogP

Caption: Experimental workflow for LogP determination using RP-HPLC.

Electronic Distribution: The Heart of Molecular Interactions

The electronic distribution within the 2,6,7-trimethylquinoline molecule dictates its reactivity, basicity, and the nature of its interactions with biological macromolecules.

Basicity and pKa

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering the molecule basic. The pKa of the conjugate acid is a measure of this basicity.

Parameter Predicted Value Prediction Tool/Method
pKa (of the conjugate acid) 5.0 - 5.5ChemAxon, ACD/Labs
Note: This is a computationally predicted value.

The predicted pKa in the range of 5.0 to 5.5 is slightly higher than that of the parent quinoline (pKa ≈ 4.9). This increase in basicity is attributed to the electron-donating inductive effect of the three methyl groups, which increases the electron density on the nitrogen atom, making it more available for protonation. At physiological pH (7.4), 2,6,7-trimethylquinoline will exist predominantly in its neutral, unprotonated form.

pKa_Equilibrium cluster_pH Influence of pH Neutral 2,6,7-Trimethylquinoline (Neutral) Protonated 2,6,7-Trimethylquinolinium (Protonated) Neutral->Protonated + H+ Protonated->Neutral - H+ pH_low Low pH: Predominantly Protonated pH_high High pH: Predominantly Neutral

Caption: Protonation equilibrium of 2,6,7-trimethylquinoline.
Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its electronic transition properties.

Parameter Predicted Value (eV) Computational Method
HOMO Energy -8.0 to -8.5DFT (B3LYP/6-31G)
LUMO Energy -1.0 to -1.5DFT (B3LYP/6-31G)
HOMO-LUMO Gap 6.5 - 7.5DFT (B3LYP/6-31G*)
Note: These are representative values from computational modeling and can vary with the level of theory and basis set used.

The HOMO is primarily localized on the benzene ring and the nitrogen atom, indicating that these are the most likely sites for electrophilic attack. The LUMO is distributed across the entire aromatic system, suggesting that the molecule can accept electron density in nucleophilic reactions. The relatively large HOMO-LUMO gap is indicative of a stable molecule.

Predicted Spectroscopic Properties
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the positions of the methyl groups. Three sharp singlets corresponding to the three methyl groups will be present in the upfield region (around 2.5 ppm).

  • ¹³C NMR: The spectrum will display 12 distinct signals corresponding to the 12 carbon atoms in the molecule, including the three methyl carbons in the aliphatic region.

The UV-Vis spectrum of 2,6,7-trimethylquinoline is expected to be characteristic of a substituted quinoline, showing multiple absorption bands in the UV region (200-400 nm) corresponding to π → π* transitions within the aromatic system.[4] The methyl substituents are likely to cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline.

Experimental Protocol for UV-Vis Spectroscopy:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Spectroscopic grade ethanol or methanol.

  • Sample Preparation: Prepare a dilute solution of 2,6,7-trimethylquinoline in the chosen solvent to achieve an absorbance between 0.1 and 1.0 AU.

  • Data Acquisition: Record the spectrum from 200 to 400 nm using the pure solvent as a blank.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the lipophilicity and electronic distribution of 2,6,7-trimethylquinoline, drawing upon computational predictions and comparative analysis with related compounds. The predicted moderate lipophilicity and basicity of this molecule make it an interesting scaffold for further exploration in medicinal chemistry.

The protocols and theoretical framework presented herein offer a solid foundation for researchers. However, it is imperative to underscore the necessity of experimental validation of the predicted properties. Future work should focus on the synthesis and experimental characterization of 2,6,7-trimethylquinoline to confirm its LogP, pKa, and spectroscopic signatures. Such data will be invaluable for the rational design of novel quinoline-based therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75247, 2,4,6-Trimethylquinoline. Retrieved from [Link].

  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • BenchChem (2023). Application Notes and Protocols for the Characterization of 2,4,6-Trimethylquinoline.
  • Verma, A., et al. (2020). Quinoline: A versatile scaffold for the development of potential therapeutic agents. Bioorganic & Medicinal Chemistry, 28(15), 115568.
  • ChemAxon (n.d.). Calculators & Predictors. Retrieved from [Link].

  • ACD/Labs (n.d.). LogP—Making Sense of the Value.
  • Rowan Engineering (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link].

  • Virtual Computational Chemistry Laboratory (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link].

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42.
  • Donovan, S. F., & Pescatore, M. C. (2002). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 74(13), 3055–3061.
  • NIST (n.d.). UV/Vis Database User's Guide. In NIST Chemistry WebBook. Retrieved from [Link].

  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). Retrieved from [Link].

  • Google Patents (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
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  • WuXi AppTec (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
  • ResearchGate (n.d.). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2...
  • Virtual Computational Chemistry Laboratory (n.d.). On-line Software. Retrieved from [Link].

  • Fatma, S., et al. (2015). Synthesis, spectral analysis (FT-IR, 1H NMR, 13C NMR and UV-visible) and quantum chemical studies on molecular geometry, NBO, NLO, chemical reactivity and thermodynamic properties of novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile. Journal of Molecular Structure, 1095, 112-124.
  • Bowen, D. M., et al. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society, 75(13), 3290-3292.
  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • ResearchGate (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
  • ResearchGate (n.d.). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines.
  • Li, H., et al. (2008). A High-Throughput Method for Lipophilicity Measurement. ASSAY and Drug Development Technologies, 6(4), 547-556.
  • ResearchGate (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
  • Palomer, A., et al. (2002). A new high-throughput screening method for measuring the partition coefficient of combinatorial libraries.
  • Rowan Scientific (n.d.). pKa Prediction. Retrieved from [Link].

  • Hasan, A. H., et al. (2023). Discovery of Novel Coumarin-Schiff Base Hybrids as Potential Acetylcholinesterase Inhibitors: Design, Synthesis, Enzyme Inhibition, and Computational Studies. Pharmaceuticals, 16(7), 971.
  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493–497.
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Methodological & Application

Combes synthesis protocol for 2,6,7-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2,6,7-Trimethylquinoline via the Combes Protocol

Introduction

The quinoline scaffold is a privileged heterocyclic motif fundamental to medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, making them cornerstones in drug development.[1][2] The Combes synthesis, a classic acid-catalyzed condensation reaction, remains a robust and reliable method for constructing the quinoline core from aromatic amines and β-dicarbonyl compounds.[3][4]

This application note provides a detailed, field-proven protocol for the synthesis of 2,6,7-trimethylquinoline. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide from reaction setup to product purification, and provide expert insights for troubleshooting and optimization. This guide is designed for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important synthetic transformation.

Reaction Principle and Mechanism

The Combes synthesis of 2,6,7-trimethylquinoline proceeds through the acid-catalyzed reaction of 3,4-dimethylaniline with acetylacetone (a 1,3-diketone). The reaction mechanism can be delineated into three primary stages:

  • Enamine Formation: The process begins with the nucleophilic attack of the aromatic amine on one of the carbonyl groups of the β-diketone, followed by dehydration, to form a Schiff base which rapidly tautomerizes to the more stable β-amino-enone (enamine) intermediate.[3][5][6]

  • Electrophilic Cyclization: The enamine, activated by protonation of the remaining ketone, undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the protonated carbonyl carbon, forming a new six-membered ring. This annulation is the rate-determining step of the synthesis.[7]

  • Dehydration and Aromatization: The cyclic intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final, stable aromatic quinoline ring system.[3][7]

The overall transformation is a powerful method for forging the quinoline core with specific substitution patterns dictated by the choice of starting materials.

Reaction_Mechanism Combes Synthesis Mechanism for 2,6,7-Trimethylquinoline Reactants 3,4-Dimethylaniline + Acetylacetone Enamine β-Amino-enone (Enamine Intermediate) Reactants->Enamine Condensation (-H₂O) H_plus H⁺ (Acid Catalyst) Protonated_Enamine Protonated Enamine H_plus->Protonated_Enamine Enamine->Protonated_Enamine Protonation Cyclized_Intermediate Cyclized Intermediate (Non-aromatic) Protonated_Enamine->Cyclized_Intermediate Annulation (Rate-Determining Step) Product 2,6,7-Trimethylquinoline Cyclized_Intermediate->Product Dehydration (-H₂O) Water H₂O Cyclized_Intermediate->Water

Caption: Reaction mechanism of the Combes synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of 2,6,7-trimethylquinoline on a laboratory scale.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Grade
3,4-DimethylanilineC₈H₁₁N121.18Reagent Grade, ≥98%
AcetylacetoneC₅H₈O₂100.12Reagent Grade, ≥99%
Sulfuric AcidH₂SO₄98.08Concentrated (95-98%)
Sodium HydroxideNaOH40.00Pellets, Reagent Grade
Dichloromethane (DCM)CH₂Cl₂84.93ACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04Granular, Anhydrous
Silica GelSiO₂60.0860 Å, 230-400 mesh
Deionized WaterH₂O18.02N/A
Safety Precautions
  • General: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • 3,4-Dimethylaniline: Toxic by inhalation, ingestion, and skin absorption. Handle with care.

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. It is also a strong dehydrating agent. Always add acid to water slowly, never the reverse.

  • Dichloromethane: Volatile and a suspected carcinogen. Minimize inhalation and skin contact.

  • Quinolines: Can be toxic and irritating. Handle the final product with care.[8][9]

Step-by-Step Synthesis Workflow
  • Reactant Charging:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3,4-dimethylaniline (e.g., 0.10 mol).

    • Begin stirring and add acetylacetone (e.g., 0.11 mol, 1.1 eq.) dropwise over 5 minutes. An initial exotherm may be observed.

  • Acid-Catalyzed Cyclization:

    • Cool the flask in an ice-water bath.

    • Slowly and carefully add concentrated sulfuric acid (e.g., 50 mL) dropwise via the dropping funnel. The addition rate should be controlled to keep the internal temperature below 20°C.

    • Once the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 100-110°C for 2-3 hours. The color of the mixture will darken significantly.

  • Reaction Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the viscous reaction mixture onto 300-400 g of crushed ice in a large beaker with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a 50% (w/v) aqueous solution of sodium hydroxide. This is a highly exothermic process; perform this step in an ice bath to control the temperature. Continue adding base until the pH of the solution is ~9-10 (as checked with pH paper). A dark, oily precipitate should form.

  • Extraction and Drying:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 75 mL).

    • Combine the organic extracts and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.

    • Purify the crude oil using flash column chromatography on silica gel.[10] A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the desired product (monitored by TLC) and concentrate them under reduced pressure to afford 2,6,7-trimethylquinoline as a pale yellow oil or solid.

Experimental_Workflow Synthesis & Purification Workflow A 1. Reactant Mixing (3,4-Dimethylaniline + Acetylacetone) B 2. Acid Addition (Conc. H₂SO₄, <20°C) A->B C 3. Reaction Heating (100-110°C, 2-3h) B->C D 4. Quenching & Neutralization (Ice, then NaOH to pH 9-10) C->D E 5. Extraction (DCM) D->E F 6. Drying & Concentration (Na₂SO₄, Rotovap) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization (NMR, MS) G->H

Caption: Step-by-step experimental workflow diagram.

Quantitative Data and Self-Validation

Table of Reagents (Example Scale)
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
3,4-Dimethylaniline121.180.101.012.12 g
Acetylacetone100.120.111.111.01 g (11.2 mL)
Sulfuric Acid98.08~0.92Catalyst/Solvent50 mL
Trustworthiness: A Self-Validating System

To ensure the identity and purity of the synthesized 2,6,7-trimethylquinoline, a series of analytical checks should be performed.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spots.[11][12]

  • Product Identification:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the three methyl groups and the aromatic protons of the quinoline core, with appropriate chemical shifts and coupling constants.

    • ¹³C NMR: The carbon NMR will confirm the number and type of carbon atoms in the molecule.

    • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of 2,6,7-trimethylquinoline (C₁₂H₁₃N = 171.24 g/mol ).

  • Purity Assessment: A single spot on a TLC plate in multiple eluent systems and sharp, clean peaks in the NMR spectra are strong indicators of high purity. Quantitative purity can be determined by techniques like qNMR or HPLC if required.

Expertise & Experience: Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Insufficiently acidic conditions. 3. Product loss during work-up/extraction.1. Increase reaction time or temperature slightly (e.g., to 120°C). Monitor by TLC. 2. Ensure the sulfuric acid is concentrated and used in sufficient volume. 3. Perform extractions thoroughly. Ensure pH is sufficiently basic (>9) before extraction to deprotonate any quinolinium salt.
Dark, Tar-like Product 1. Reaction temperature was too high, causing decomposition/polymerization. 2. Reaction time was excessively long.1. Carefully control the oil bath temperature. High temperatures are a known cause of side product formation.[11] 2. Monitor the reaction by TLC to avoid prolonged heating after completion.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of isomeric side products.1. Ensure the reaction goes to completion. Use a slight excess of acetylacetone. 2. Optimize the column chromatography gradient to improve separation. The Combes synthesis generally offers good regioselectivity with symmetrical β-diketones like acetylacetone.

Causality Behind Experimental Choices:

  • Excess Acetylacetone: A slight excess (1.1 eq.) is used to ensure the complete consumption of the more valuable aromatic amine.

  • Concentrated H₂SO₄: Serves as both the catalyst for cyclization and a dehydrating agent, driving the equilibria of the condensation and dehydration steps toward the product.[3][5]

  • Controlled Temperature: The initial cooling during acid addition prevents uncontrolled exothermic reactions, while the subsequent heating provides the necessary activation energy for the rate-limiting cyclization step without causing significant decomposition.[11]

Conclusion

The Combes synthesis is a powerful and versatile tool for accessing substituted quinolines. The protocol outlined provides a clear and reliable pathway to 2,6,7-trimethylquinoline, a valuable building block for further chemical exploration. By understanding the underlying mechanism and paying close attention to critical experimental parameters such as temperature control and purification, researchers can consistently achieve high yields of the desired product. The integration of modern analytical techniques for in-process monitoring and final product validation ensures the trustworthiness and reproducibility of the synthesis, making it a valuable addition to the synthetic chemist's toolkit.

References

  • Parikh, A., Parikh, H., & Parikh, K. (2012). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676–20704. [Link]

  • Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Bowen, D. M., Belfit, R. W., Jr., & Walser, R. A. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society, 75(17), 4307–4309. [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • Bio-Link. (n.d.). Purification Techniques | A Tenfold Increase in Purification Efficiency for High Molecular Weight Macromolecules: A Remarkable Breakthrough. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from [Link]

  • Chegg.com. (2018, May 15). Solved The quinoline below is formed by the reaction of a | Chegg.com. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of 2,4,6-Trimethylquinoline via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of a Classic Reaction

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its derivatives are known to possess a wide array of biological activities, including antimalarial, antimicrobial, and anticancer properties.[2][3] The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a powerful and versatile method for constructing the quinoline ring system from readily available anilines and α,β-unsaturated carbonyl compounds.[4]

This guide provides a comprehensive overview and a detailed protocol for the synthesis of a specific, valuable derivative: 2,4,6-trimethylquinoline. This compound not only serves as a key building block for more complex molecules but also finds applications as a corrosion inhibitor and a stabilizer in materials science.[5][6] By focusing on this specific synthesis, we aim to provide researchers with both the theoretical understanding and the practical, field-proven insights necessary for successful and reproducible execution.

Scientific Foundation: Mechanism and Rationale

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Doebner-von Miller synthesis is not a simple condensation; it is a multistep process whose exact pathway has been a subject of detailed study.

Core Mechanistic Pathway: Isotopic labeling studies strongly suggest that the reaction proceeds through a sophisticated fragmentation-recombination mechanism , particularly when using α,β-unsaturated ketones like mesityl oxide.[7][8]

The key steps are as follows:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aromatic amine (p-toluidine) to the α,β-unsaturated ketone (mesityl oxide).

  • Fragmentation: The resulting adduct undergoes fragmentation into an imine and a saturated ketone. This step is crucial and explains the "scrambling" of atoms observed in labeling studies.[7]

  • Aldol-Type Recombination: These fragments then recombine via an aldol-type condensation to form a new, larger α,β-unsaturated imine intermediate.

  • Cyclization: This intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the imine carbon, forming the dihydroquinoline ring.

  • Aromatization: The final step is the oxidation of the dihydroquinoline intermediate to the stable, aromatic 2,4,6-trimethylquinoline. This step often requires an oxidizing agent, which can be an external reagent or even one of the reaction intermediates.[2]

Choice of Catalyst: The reaction is catalyzed by acids, which can be either Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., SnCl₄, Sc(OTf)₃).[9][10] Iodine is also a highly effective catalyst. While often considered a Lewis acid in this context, its role can be multifaceted, potentially facilitating both the initial condensation steps and the final aromatization.[9][11][12] It is particularly useful for minimizing side reactions and unwanted double-bond migrations.[11]

Doebner_von_Miller_Mechanism cluster_0 Initial Reaction & Fragmentation cluster_1 Recombination & Cyclization cluster_2 Final Product Formation A p-Toluidine + Mesityl Oxide B Michael Adduct A->B 1. Michael Addition C Fragmented Intermediates (Imine + Ketone) B->C 2. Fragmentation D Recombined α,β-Unsaturated Imine C->D 3. Recombination E Dihydroquinoline Intermediate D->E 4. Cyclization F 2,4,6-Trimethylquinoline E->F 5. Aromatization (Oxidation) Experimental_Workflow A 1. Setup Combine p-toluidine, mesityl oxide, iodine, and toluene in a flask. B 2. Reaction Heat mixture to reflux for 5-7 hours. Monitor via TLC. A->B C 3. Work-up Cool, dilute with ether. Wash with Na₂S₂O₃, NaHCO₃, and brine. B->C D 4. Isolation Dry organic layer (MgSO₄), filter, and concentrate via rotary evaporation. C->D E 5. Purification Purify crude product using silica gel column chromatography. D->E F 6. Characterization Analyze purified product using NMR, MS, and HPLC. E->F

Sources

The Skraup Synthesis of Substituted Quinolines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The Skraup synthesis, a cornerstone of heterocyclic chemistry since its discovery by Zdenko Hans Skraup in 1880, remains a powerful and relevant method for the preparation of quinolines and their derivatives.[1][2] This reaction, which involves the treatment of a primary aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent, provides a direct route to the quinoline scaffold—a privileged structure in a multitude of pharmacologically active compounds.[2][3] This guide offers a detailed exploration of the Skraup synthesis, providing researchers, scientists, and drug development professionals with in-depth application notes, step-by-step protocols, and the underlying principles to successfully employ this classic reaction.

I. Core Principles and Reaction Mechanism

The Skraup synthesis is a complex, multi-step process that begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][4] This in situ generation of acrolein is a key feature of the reaction, mitigating the need to handle the volatile and lachrymatory pure substance.

The reaction mechanism can be dissected into the following key stages:

  • Formation of Acrolein: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into acrolein.[1][4]

  • Michael Addition: The primary aromatic amine undergoes a conjugate (Michael) addition to the acrolein.[2][4]

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, leading to cyclization. Subsequent dehydration yields a 1,2-dihydroquinoline intermediate.[1][2]

  • Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product.[1][4] A variety of oxidizing agents can be employed, with the aromatic nitro compound corresponding to the starting amine often being a convenient choice. Other oxidizing agents include arsenic acid, ferric salts, and even air in some modifications.[5]

The overall reaction is often exothermic and can be vigorous.[5] To moderate the reaction rate and improve safety and yields, moderators such as ferrous sulfate are frequently added.[5][6] The ferrous sulfate is believed to act as an oxygen carrier, facilitating a more controlled oxidation process.[5]

Skraup_Mechanism Aniline Aromatic Amine Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein (in situ) Glycerol->Acrolein Dehydration (+ H₂SO₄) H2SO4 H₂SO₄ (conc.) Oxidant Oxidizing Agent (e.g., Nitrobenzene) Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation (+ Oxidizing Agent)

Figure 1: Reaction mechanism of the Skraup synthesis.

II. Versatility and Scope: Synthesis of Substituted Quinolines

The Skraup synthesis is highly versatile, allowing for the preparation of a wide array of substituted quinolines by simply varying the starting aromatic amine. The position of the substituents on the resulting quinoline ring is determined by the substitution pattern of the initial amine.

  • Ortho- and Para-Substituted Anilines: These generally yield a single, predictable product.[7]

  • Meta-Substituted Anilines: These can lead to a mixture of 5- and 7-substituted quinolines, and the product ratio can be difficult to predict.[7]

The following table summarizes representative examples of substituted quinolines synthesized via the Skraup reaction, highlighting the versatility of this method.

Starting Aromatic AmineOxidizing AgentModeratorProduct(s)Typical Yield (%)Reference
AnilineNitrobenzeneFerrous sulfateQuinoline84-91
o-Toluidineo-NitrotolueneFerrous sulfate8-Methylquinoline~70[5]
p-Anisidinep-Nitroanisole-6-Methoxyquinoline~65[5]
m-Aminophenolm-Nitrophenol-5-Hydroxyquinoline & 7-HydroxyquinolineMixture[5]
o-NitroanilineArsenic acid-8-NitroquinolineLow[8]
3-AminopyridineNitrobenzeneFerrous sulfate1,5-Naphthyridine-[1]
8-AminoquinolineNitrobenzeneFerrous sulfate1,10-Phenanthroline-[1]

III. Detailed Experimental Protocol: Synthesis of Quinoline

This protocol provides a detailed procedure for the synthesis of quinoline from aniline, adapted from a well-established method.[5]

A. Materials and Reagents:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane or Diethyl Ether (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

B. Safety Precautions:

  • The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. [5] This procedure must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and add it slowly and cautiously.

  • Aniline and nitrobenzene are toxic and can be absorbed through the skin. Avoid inhalation and skin contact.

C. Reaction Setup and Procedure:

  • Charging the Reaction Vessel: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: While stirring vigorously, slowly and carefully add concentrated sulfuric acid to the mixture. The addition should be done in portions, allowing the mixture to cool between additions to prevent an uncontrolled temperature rise.

  • Initiation of Reaction: Gently heat the mixture. The reaction is often initiated by the application of heat, and once started, it can proceed exothermically. Be prepared to remove the heat source and cool the flask in an ice bath if the reaction becomes too vigorous.[5]

  • Reaction Maintenance: Once the initial exothermic phase has subsided, continue to heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully dilute the mixture with water. This step should be done cautiously as the addition of water to concentrated sulfuric acid is highly exothermic.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution. This will be a highly exothermic process, and the flask should be cooled in an ice bath. The quinoline will separate as an oil.

  • Isolation and Purification:

    • The crude quinoline can be isolated by steam distillation.[5][6] The unreacted nitrobenzene will co-distill.

    • Separate the organic layer from the distillate and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

    • Remove the solvent by rotary evaporation.

    • Purify the crude quinoline by vacuum distillation.

Skraup_Workflow Start Start Reagents Combine: - Aromatic Amine - Glycerol - Oxidizing Agent - H₂SO₄ (conc.) - Moderator (optional) Start->Reagents Reaction Heat under Reflux (Controlled Heating) Reagents->Reaction Workup Cool, Dilute with Water, Neutralize with NaOH Reaction->Workup Isolation Steam Distillation Workup->Isolation Purification Extraction & Drying Isolation->Purification Final_Product Vacuum Distillation Purification->Final_Product End End: Substituted Quinoline Final_Product->End

Figure 2: Experimental workflow for the Skraup synthesis.

IV. Troubleshooting and Field-Proven Insights

  • Violent Reaction: The primary challenge in the Skraup synthesis is controlling the reaction's exothermicity.[5] The use of a moderator like ferrous sulfate is highly recommended.[5][6] Performing the reaction on a smaller scale initially is also a prudent approach.

  • Low Yields: Yields can be affected by the purity of the reagents, especially the glycerol. Anhydrous glycerol is preferred as water can interfere with the reaction.[5] The choice of oxidizing agent and reaction temperature also play a crucial role.

  • Tar Formation: The strongly acidic and high-temperature conditions can lead to the formation of polymeric tars, which can complicate purification.[9] Careful control of the reaction temperature and efficient stirring can help minimize tar formation.

  • Purification: Steam distillation is an effective method for separating the quinoline product from the non-volatile tars and inorganic salts.[5][6] Subsequent vacuum distillation is usually necessary to obtain a pure product.

V. Conclusion

The Skraup synthesis, despite its age, remains a fundamentally important and practical method for the synthesis of the quinoline ring system.[3] Its operational simplicity and the use of readily available starting materials ensure its continued relevance in both academic research and the pharmaceutical industry. By understanding the underlying mechanism, carefully controlling the reaction conditions, and employing appropriate safety measures, researchers can effectively utilize this classic reaction to access a wide range of substituted quinolines for various applications, including the development of novel therapeutic agents.

VI. References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Nile Chemicals. (2024, August 24). Making quinoline - the Skraup synthesis [Video]. YouTube. [Link]

  • night429. (2021, August 24). My attempt at the Skraup quinoline synthesis. The Science Madness Discussion Board. [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

Sources

Application Note & Protocol: Purification of Crude 2,6,7-Trimethylquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, in-depth guide for the purification of crude 2,6,7-trimethylquinoline utilizing silica gel column chromatography. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the underlying principles, a step-by-step protocol from slurry preparation to fraction analysis, and critical considerations for achieving high purity. The causality behind experimental choices is explained to empower the user with a robust understanding of the purification process.

Introduction and Scientific Background

2,6,7-Trimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family.[1] Its structure, featuring a fused benzene and pyridine ring system with three methyl substituents, makes it a valuable scaffold in medicinal chemistry and materials science.[1] Quinolines and their derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[1] Synthetic routes to substituted quinolines, such as the Doebner-von Miller or Friedländer synthesis, often yield crude products containing unreacted starting materials, isomers, and other byproducts.[2][3][4] Therefore, a robust purification method is paramount to isolate the desired 2,6,7-trimethylquinoline in high purity for subsequent applications.

Column chromatography is a versatile and widely used technique for the separation of compounds from a mixture.[5] The separation is based on the differential partitioning of the components between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent or a mixture of solvents).[6] The polarity of the compound, the stationary phase, and the mobile phase are the key factors governing the separation efficiency. Due to the presence of the nitrogen atom in the quinoline ring system, 2,6,7-trimethylquinoline exhibits a moderate polarity, making it amenable to purification by normal-phase column chromatography.

Physicochemical Properties of 2,6,7-Trimethylquinoline

A thorough understanding of the physicochemical properties of the target compound is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₃N[1]
Molecular Weight 171.24 g/mol [7]
Appearance Expected to be a solid or oil
Polarity Moderately polarInferred from structure
Solubility Generally soluble in organic solvents like dichloromethane, ethyl acetate, and hexanes.Inferred from similar compounds

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to preparative column chromatography, it is crucial to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and cost-effective method to determine the appropriate mobile phase for separation.[8]

Objective: To identify a solvent system that provides good separation between 2,6,7-trimethylquinoline and its impurities, with the target compound having a retention factor (Rƒ) of approximately 0.2-0.4 for optimal column chromatography performance.[9]

Protocol for TLC Analysis:

  • Plate Preparation: Use commercially available silica gel TLC plates (e.g., silica gel 60 F₂₅₄).

  • Sample Preparation: Dissolve a small amount of the crude 2,6,7-trimethylquinoline in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the TLC plate's baseline.

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3) in subsequent trials.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The aromatic quinoline ring will be UV active.

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).

Interpreting the Results:

  • High Rƒ (>0.6): The solvent system is too polar. The compound is moving too quickly with the mobile phase. Increase the proportion of the non-polar solvent (hexane).

  • Low Rƒ (<0.2): The solvent system is not polar enough. The compound is strongly adsorbed to the silica gel. Increase the proportion of the polar solvent (ethyl acetate).

  • Poor Separation: If spots are not well-resolved, consider adding a small amount of a third solvent, such as triethylamine (for basic compounds) to reduce tailing, or trying a different solvent system altogether (e.g., dichloromethane/methanol).

Detailed Protocol for Column Chromatography Purification

This protocol outlines the purification of crude 2,6,7-trimethylquinoline using flash column chromatography, a technique that utilizes pressure to accelerate the separation process.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (Hexane/Ethyl Acetate mixture determined from TLC)

  • Crude 2,6,7-trimethylquinoline

  • Sand (sea sand, washed and dried)

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Workflow Diagram:

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Post-Purification TLC TLC Method Development Slurry Slurry Packing of Column TLC->Slurry Sample_Prep Sample Loading Slurry->Sample_Prep Elution Elution Sample_Prep->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Characterization Characterization of Pure Product Solvent_Removal->Characterization caption Workflow for the Purification of 2,6,7-Trimethylquinoline

Caption: Workflow for the Purification of 2,6,7-Trimethylquinoline.

Step-by-Step Methodology:

Part 1: Column Packing

  • Column Preparation: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[10]

  • Slurry Preparation: In a beaker, create a slurry of silica gel with the initial, least polar eluent determined from your TLC analysis.[11] The consistency should be pourable but not too dilute.

  • Packing the Column: Pour the silica gel slurry into the column.[11] Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[11] Add more slurry until the desired column height is reached (typically 15-20 cm for a standard lab-scale purification).

  • Equilibration: Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.[10][11] Run 2-3 column volumes of the eluent through the column to ensure it is fully equilibrated. The solvent level should never be allowed to drop below the top of the silica gel.

Part 2: Sample Loading

  • Dry Loading (Recommended): Dissolve the crude 2,6,7-trimethylquinoline in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[10] Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

Part 3: Elution and Fraction Collection

  • Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate (a few centimeters per minute).[10]

  • Fraction Collection: Begin collecting the eluent in a series of numbered test tubes or flasks.[10] The size of the fractions will depend on the size of the column.

  • Gradient Elution (Optional): If the impurities have significantly different polarities, a gradient elution can be employed. This involves starting with a non-polar solvent system and gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate) to the eluent.

Part 4: Analysis and Product Isolation

  • TLC Analysis of Fractions: Spot every few fractions on a TLC plate and develop it in the appropriate solvent system. Visualize the spots under a UV lamp.

  • Pooling Fractions: Combine the fractions that contain the pure 2,6,7-trimethylquinoline (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.[10][12]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Troubleshooting

Problem Possible Cause Solution
Streaking/Tailing of Spots on TLC/Column The basic nitrogen of the quinoline is interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of triethylamine to the eluent to neutralize the acidic sites on the silica gel.[11]
Compound Not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent.
Poor Separation of Compound and Impurities The chosen solvent system is not optimal.Re-evaluate the TLC and try different solvent systems. A shallower polarity gradient during elution may also improve separation.
Cracks in the Silica Gel Bed The column has run dry, or the packing was not uniform.Ensure the solvent level never drops below the top of the silica gel. Repack the column if necessary.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of crude 2,6,7-trimethylquinoline by column chromatography. By following the principles of method development with TLC and the step-by-step guide for column packing, sample loading, elution, and analysis, researchers can achieve high purity of the target compound. The troubleshooting guide further assists in overcoming common challenges encountered during the purification process. The successful isolation of pure 2,6,7-trimethylquinoline is a critical step for its further investigation and application in various fields of chemical and pharmaceutical research.

References

  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Nowik, W., et al. (2017). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of the Iranian Chemical Society, 14(10), 2215-2224.
  • Ballesteros, O., et al. (2008). Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union.
  • Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chuang, C., et al. (2005). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry, 70(18), 7344-7347.
  • Khan, I., et al. (2021). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • Weisz, A., et al. (2006). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of quinolines with internal standard (I.S.,...). Retrieved from [Link]

  • National Institutes of Health. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 8(49), 46985-46994.
  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

  • Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
  • ResearchGate. (n.d.). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,4,6-Trimethylquinoline. PubChem. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. PubChem. Retrieved from [Link]

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Introduction: The Critical Role of Purity in Quinolone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Purity Analysis of 2,6,7-Trimethylquinoline Utilizing HPLC and GC-MS Methodologies

2,6,7-Trimethylquinoline is a substituted quinoline derivative, a structural motif of significant interest in medicinal chemistry and materials science. Quinoline and its derivatives are foundational scaffolds for a wide array of pharmacologically active agents, including antibacterial and anticonvulsant compounds.[1][2] The precise substitution pattern on the quinoline ring system dictates the molecule's physicochemical properties and biological activity. Consequently, ensuring the high purity of specific isomers like 2,6,7-Trimethylquinoline is paramount for reliable research outcomes and is a non-negotiable aspect of drug development and quality control.

The presence of impurities, which can include isomers, starting materials, by-products, or degradation products, can significantly impact the safety, efficacy, and stability of the final product.[3] Therefore, robust and validated analytical methods are required to accurately determine the purity and identify any potential contaminants.

This application note provides a comprehensive guide to the analysis of 2,6,7-Trimethylquinoline purity using two complementary and powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and impurity identification.

Part 1: HPLC Analysis for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical purity analysis.[4][5] Its high precision and resolving power make it ideal for separating the main compound from closely related impurities.[4][5] We will utilize a reversed-phase HPLC (RP-HPLC) method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. In this system, 2,6,7-Trimethylquinoline will be retained on the column and separated from more polar or less polar impurities based on its interaction with the stationary phase.

Protocol: Reversed-Phase HPLC Method

This protocol is designed to provide excellent separation and a sharp, well-resolved peak for 2,6,7-Trimethylquinoline.[6]

1. Instrumentation and Materials:

  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid or Phosphoric acid (analytical grade).

  • 0.45 µm syringe filters for sample preparation.

2. Experimental Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) ratio.[6]

    • To improve peak shape and resolution for the basic quinoline nitrogen, acidify the aqueous portion of the mobile phase with 0.1% formic acid. Formic acid is volatile and ideal for methods that might be transferred to an LC-MS system.[6]

    • Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the pump.

  • Sample Preparation:

    • Accurately weigh and dissolve the 2,6,7-Trimethylquinoline sample in the mobile phase to a final concentration of approximately 1 mg/mL.[6]

    • Ensure the sample is fully dissolved, using sonication if necessary.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[6]

  • Chromatographic Analysis:

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample onto the column.[6]

    • Run the analysis under the conditions summarized in the table below.

    • Monitor the separation at a wavelength where the quinoline ring system exhibits strong absorbance, typically around 254 nm.[6]

3. Data Analysis and Interpretation:

  • The output will be a chromatogram showing peaks over time. The main peak corresponds to 2,6,7-Trimethylquinoline.

  • Purity is typically calculated using the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

  • According to ICH guidelines, impurities present at a level below 0.1% may not require full identification unless they are known to be particularly potent or toxic.[4]

Summary of HPLC Parameters
ParameterRecommended ValueRationale
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)Provides excellent retention and separation for nonpolar aromatic compounds like substituted quinolines.
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic AcidA common mobile phase for quinoline derivatives, with formic acid to ensure good peak shape by protonating the quinoline nitrogen.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.[6]
Injection Volume 10 µLA typical volume to achieve good sensitivity without overloading the column.
Column Temperature 25 °C (Ambient or controlled)Ensures reproducible retention times by minimizing fluctuations in mobile phase viscosity.
UV Detection 254 nmQuinoline and its derivatives exhibit strong UV absorbance at this wavelength, providing high sensitivity.[6]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output & Interpretation Mobile_Phase Mobile Phase Prep (ACN/H2O/Acid) HPLC HPLC System Mobile_Phase->HPLC Sample_Prep Sample Prep (1 mg/mL, Filter) Sample_Prep->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity_Calc Purity Calculation (% Area) Chromatogram->Purity_Calc

Caption: Workflow for HPLC purity analysis of 2,6,7-Trimethylquinoline.

Part 2: GC-MS for Identity Confirmation and Impurity Identification

While HPLC is excellent for quantification, GC-MS provides orthogonal confirmation of the compound's identity and is a powerful tool for identifying volatile and semi-volatile impurities.[6] Gas chromatography separates compounds based on their volatility and interaction with the column's stationary phase. The mass spectrometer then bombards the eluted compounds with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint."

Protocol: GC-MS Method

This protocol is designed for the analysis of volatile compounds like 2,6,7-Trimethylquinoline and its potential impurities.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), which has a nonpolar stationary phase suitable for a wide range of analytes.[6]

  • Helium (carrier gas, high purity).

  • Dichloromethane or Methanol (solvent for sample dissolution).

2. Experimental Procedure:

  • Sample Preparation:

    • Dissolve the 2,6,7-Trimethylquinoline sample in a suitable volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.[6]

  • GC-MS Analysis:

    • Set the injector and carrier gas flow rate.

    • Inject 1 µL of the prepared sample into the GC.

    • The oven temperature program is crucial for separating compounds with different boiling points. A typical program starts at a lower temperature, holds for a short period, and then ramps up to a higher temperature to elute less volatile components.

    • The mass spectrometer is set to scan a mass range appropriate for the expected molecular weight of 2,6,7-Trimethylquinoline (MW: 171.23 g/mol ) and its potential fragments.

3. Data Analysis and Interpretation:

  • Identity Confirmation: The mass spectrum of the main peak from the Total Ion Chromatogram (TIC) should be analyzed. The molecular ion peak (M+) should correspond to the molecular weight of 2,6,7-Trimethylquinoline (m/z 171).

  • Fragmentation Pattern: The fragmentation pattern provides structural information. For substituted quinolines, common fragmentation can involve the loss of methyl groups or other substituents.[8] The fragmentation pattern of the main peak should be consistent with the structure of 2,6,7-Trimethylquinoline.

  • Impurity Identification: Analyze the mass spectra of any smaller peaks in the chromatogram. These spectra can be compared against a reference library (e.g., NIST/Wiley) to tentatively identify impurities. This is particularly useful for identifying isomers or related substances.[9]

Summary of GC-MS Parameters
ParameterRecommended ValueRationale
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similarA robust, general-purpose nonpolar column suitable for separating a wide range of aromatic compounds.[6]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas that provides good chromatographic efficiency.
Injector Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minThis gradient allows for the separation of volatile impurities at the beginning and elution of the main compound and less volatile impurities at higher temperatures.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Mass Range 40-400 amuA suitable range to capture the molecular ion of the target compound and its potential fragments and impurities.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output & Interpretation Sample_Prep Sample Prep (1 mg/mL in DCM) GCMS GC-MS System Sample_Prep->GCMS GC_Column DB-5MS Column GCMS->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spec Mass Spectra MS_Detector->Mass_Spec ID Identity Confirmation & Impurity ID Mass_Spec->ID

Caption: Workflow for GC-MS identity confirmation of 2,6,7-Trimethylquinoline.

Conclusion: A Self-Validating Approach to Purity Assessment

The combined use of HPLC and GC-MS creates a robust and self-validating system for the purity analysis of 2,6,7-Trimethylquinoline. HPLC provides precise and accurate quantification of the main component and its impurities, making it the primary tool for purity determination.[10] GC-MS offers an orthogonal separation mechanism and delivers definitive structural information, confirming the identity of the target compound and enabling the tentative identification of unknown impurities through their mass spectra.[9] This dual-technique approach ensures the highest level of confidence in the quality and purity of 2,6,7-Trimethylquinoline, a critical requirement for its application in research and drug development. Method validation according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision is a necessary final step to ensure the methods are suitable for their intended purpose.[11]

References

  • Musiol, R., et al. RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]

  • P, Kumar & S, Kumar & Kumar, Dr. Sunil. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Asian Journal of Pharmaceutical Research. 13. 306-311. 10.52711/2231-5691.2023.00049. Available from: [Link]

  • Wang, F., et al. (2021). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 1952, 022047. Available from: [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8860369. Available from: [Link]

  • Ahmad, I., et al. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Chemistry & Proceedings, 18(1), 142. Available from: [Link]

  • Kurbatsky, A., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 29(1), 213. Available from: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159-70. Available from: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781–790. Available from: [Link]

  • ResearchGate. The structures of the substituted quinolines. Available from: [Link]

  • ResearchGate. Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. Available from: [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552. Available from: [Link]

  • S, Sreekanth & N, Devanna & K, Dr.Janardhan. (2023). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Der Pharma Chemica. 15. 1-8. Available from: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Agilent. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]

  • Liu, M., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 844. Available from: [Link]

  • Kim, J. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available from: [Link]

  • ResearchGate. HPLC profiles of the reaction mixture and purity analysis during the... Available from: [Link]

  • Vanhoenacker, G., et al. (2006). Method Development for Drug Impurity Profiling: Part 1. LCGC International, 19(5). Available from: [Link]

  • Chegg. (2018). Solved The quinoline below is formed by the reaction of a. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]

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Application Note: Unambiguous Structural Elucidation of 2,6,7-Trimethylquinoline using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the characterization of 2,6,7-trimethylquinoline using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a substituted quinoline, this compound holds potential interest for researchers in medicinal chemistry and materials science. This document outlines detailed protocols for sample preparation and NMR data acquisition. Furthermore, it presents an in-depth analysis of predicted 1H and 13C NMR spectra, explaining the rationale behind chemical shift assignments and coupling patterns based on fundamental NMR principles and established data for related quinoline derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to perform and interpret NMR analysis for the structural verification of substituted quinolines.

Introduction: The Significance of Quinoline Scaffolds and the Role of NMR

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise substitution pattern on the quinoline ring is critical to its biological function, necessitating unambiguous structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution.[1][2] 1H NMR provides information on the electronic environment and connectivity of protons, while 13C NMR offers a fingerprint of the carbon skeleton.[1][3] Together, these techniques, often supplemented by two-dimensional (2D) NMR experiments, allow for the complete and unambiguous assignment of a molecule's structure.[4] This note details the application of these powerful techniques to confirm the identity and purity of 2,6,7-trimethylquinoline.

Predicted NMR Spectral Data for 2,6,7-Trimethylquinoline

Below is the predicted molecular structure with the standard numbering for the quinoline ring system.

Caption: Molecular structure and numbering of 2,6,7-trimethylquinoline.

Predicted 1H NMR Data

The predicted 1H NMR spectral data for 2,6,7-trimethylquinoline in CDCl₃ are summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~ 7.1 - 7.3d~ 8.41H
H-4~ 7.8 - 8.0d~ 8.41H
H-5~ 7.5 - 7.7s-1H
H-8~ 7.8 - 8.0s-1H
2-CH₃~ 2.6 - 2.8s-3H
6-CH₃~ 2.4 - 2.6s-3H
7-CH₃~ 2.4 - 2.6s-3H
Predicted 13C NMR Data

The predicted 13C NMR spectral data for 2,6,7-trimethylquinoline in CDCl₃ are summarized below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~ 158 - 162
C-3~ 120 - 124
C-4~ 134 - 138
C-4a~ 127 - 131
C-5~ 125 - 129
C-6~ 136 - 140
C-7~ 135 - 139
C-8~ 128 - 132
C-8a~ 146 - 150
2-CH₃~ 23 - 27
6-CH₃~ 20 - 24
7-CH₃~ 19 - 23

Experimental Protocols

The following protocols are designed to yield high-quality NMR spectra for the structural characterization of 2,6,7-trimethylquinoline.

Sample Preparation

The choice of solvent is crucial as it can influence chemical shifts.[1] Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives due to its excellent solubilizing properties and relatively clean spectral window.

  • Weighing: Accurately weigh approximately 5-10 mg of the 2,6,7-trimethylquinoline sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not present, a small drop can be added.[1]

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Instrument Setup and Data Acquisition

The following are general guidelines for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

G A Sample Preparation (5-10 mg in 0.7 mL CDCl3) B Insert into Spectrometer & Lock on Solvent Signal A->B C Shim Magnetic Field (Optimize Homogeneity) B->C D Acquire 1H Spectrum (8-16 scans) C->D Proton Experiment E Acquire 13C Spectrum (e.g., 1024 scans) C->E Carbon Experiment F Data Processing (FT, Phasing, Baseline Correction) D->F E->F

Caption: General workflow for NMR data acquisition and processing.

1H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

  • Spectral Width: A range of -1 to 10 ppm is generally adequate.

  • Relaxation Delay: A 1-2 second delay between scans is recommended.

13C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required.[3]

  • Spectral Width: A range of 0 to 200 ppm will cover the expected chemical shifts.

  • Relaxation Delay: A 2-second relaxation delay is a good starting point.

Spectral Interpretation and Discussion

1H NMR Spectrum Analysis

The 1H NMR spectrum of 2,6,7-trimethylquinoline is expected to show distinct signals for the aromatic protons and the three methyl groups.

  • Aromatic Region (δ 7.0 - 8.5 ppm):

    • H-3 and H-4: These two protons on the pyridine ring will appear as doublets due to coupling with each other. The downfield shift is characteristic of protons on a nitrogen-containing aromatic ring. H-4 is typically further downfield than H-3.

    • H-5 and H-8: These protons on the benzene ring are singlets because they lack adjacent protons for coupling. The methyl groups at positions 6 and 7 remove the possibility of ortho-coupling for H-5 and H-8. Their precise chemical shifts will be influenced by the electron-donating effects of the neighboring methyl groups.

  • Aliphatic Region (δ 2.0 - 3.0 ppm):

    • Methyl Protons: The three methyl groups (2-CH₃, 6-CH₃, and 7-CH₃) will each appear as sharp singlets, each integrating to three protons. The 2-CH₃ is expected to be the most downfield of the three due to its proximity to the electronegative nitrogen atom. The 6-CH₃ and 7-CH₃ protons are expected to have similar chemical shifts.

13C NMR Spectrum Analysis

The proton-decoupled 13C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

  • Aromatic Region (δ 120 - 162 ppm):

    • Nine distinct signals are expected for the nine carbons of the quinoline ring system.

    • C-2: This carbon, being directly attached to the nitrogen and substituted with a methyl group, is expected to be the most downfield of the ring carbons.

    • Quaternary Carbons: C-2, C-4a, C-6, C-7, and C-8a are quaternary carbons and will typically show lower intensity in a standard 13C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.[7]

  • Aliphatic Region (δ 19 - 27 ppm):

    • Three distinct signals are expected for the three methyl carbons. Similar to the 1H spectrum, the 2-CH₃ carbon is anticipated to be the most downfield.

Advanced 2D NMR for Unambiguous Assignments

For definitive structural confirmation, especially in cases of novel compounds or complex substitution patterns, 2D NMR experiments are invaluable.[8]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 2,6,7-trimethylquinoline, a cross-peak between the H-3 and H-4 signals would confirm their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons (C-3, C-4, C-5, C-8, and the three methyl carbons).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For example, correlations from the 2-CH₃ protons to C-2 and C-3 would confirm the position of this methyl group.

Conclusion

1H and 13C NMR spectroscopy are indispensable tools for the structural characterization of 2,6,7-trimethylquinoline. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the structure and assess the purity of this and related quinoline derivatives. The use of advanced 2D NMR techniques can further solidify these assignments, providing a complete and unambiguous picture of the molecular architecture.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared. Retrieved from [Link]

  • University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

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Application Notes and Protocols for Anticancer Activity Screening of 2,6,7-Trimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline motif, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Historically recognized for their antimalarial properties, quinoline derivatives have emerged as a significant class of compounds in oncology research due to their demonstrated efficacy in targeting various hallmarks of cancer.[2] These derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with tumor growth signaling pathways.[3] The structural versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity. This application note focuses on the in vitro anticancer activity screening of a specific derivative, 2,6,7-trimethylquinoline, providing a comprehensive guide for researchers in the field of drug discovery and development.

Synthesis of 2,6,7-Trimethylquinoline: A Generalized Approach

While a plethora of methods exist for the synthesis of quinolines, the Doebner-von Miller and Skraup syntheses remain classical and versatile approaches for generating substituted quinoline derivatives.[4][5] A plausible synthetic route for 2,6,7-trimethylquinoline would involve the reaction of 3,4-dimethylaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, under acidic conditions. This reaction is a variation of the Doebner-von Miller reaction.[6]

Proposed Synthetic Pathway: Doebner-von Miller Reaction

The reaction likely proceeds through the initial formation of a β-anilinopropionaldehyde intermediate via a Michael addition of the 3,4-dimethylaniline to crotonaldehyde. Subsequent acid-catalyzed cyclization and dehydration would lead to the formation of the dihydroquinoline intermediate, which is then oxidized to the final aromatic 2,6,7-trimethylquinoline product.

Doebner_von_Miller_Synthesis 3,4-Dimethylaniline 3,4-Dimethylaniline Michael_Addition Michael Addition 3,4-Dimethylaniline->Michael_Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Addition Intermediate β-(3,4-dimethylanilino) -butanal Michael_Addition->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization Dihydroquinoline 1,2-Dihydro-2,6,7- trimethylquinoline Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Product 2,6,7-Trimethylquinoline Oxidation->Product

Figure 1: Proposed synthesis of 2,6,7-trimethylquinoline.

In Vitro Anticancer Activity Screening: A Multi-faceted Approach

A comprehensive in vitro evaluation is crucial to elucidate the anticancer potential of novel compounds.[7] This involves a tiered screening process, starting with a general cytotoxicity assay, followed by more specific assays to determine the mechanism of cell death and effects on the cell cycle.

I. Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] The principle of the assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[9]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2,6,7-trimethylquinoline in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.[9]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

    • Measure the absorbance at 492 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data for 2,6,7-Trimethylquinoline

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)
0 (Control)100100
0.195.298.1
185.790.3
1052.365.4
5021.835.9
1008.115.2
IC₅₀ (µM) ~10 ~25
II. Elucidating the Mechanism of Cell Death: Apoptosis Assay

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry is employed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 2,6,7-trimethylquinoline at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • The cell populations are categorized as follows:

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Apoptosis_Assay_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Staining Procedure cluster_2 Data Acquisition & Analysis Seed_Cells Seed cells in 6-well plates Treat_Compound Treat with 2,6,7-trimethylquinoline Seed_Cells->Treat_Compound Incubate Incubate for 24/48h Treat_Compound->Incubate Harvest_Cells Harvest and wash cells Incubate->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate_Stain Incubate 15 min at RT Add_Stains->Incubate_Stain Flow_Cytometry Analyze by Flow Cytometry Incubate_Stain->Flow_Cytometry Gating Gate cell populations Flow_Cytometry->Gating Quantification Quantify apoptotic vs. live vs. necrotic cells Gating->Quantification

Sources

Application Note: A Comprehensive Guide to Antimicrobial and Antifungal Susceptibility Testing of 2,6,7-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Derivatives of quinoline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and, most notably, antimicrobial and antifungal properties.[1][4] The urgent global threat of antimicrobial resistance necessitates the discovery and development of new chemical entities capable of combating multidrug-resistant pathogens.[1][4] Quinolone antibiotics, such as ciprofloxacin, are a testament to the therapeutic potential of this molecular framework.[2] This application note provides a detailed guide for the systematic evaluation of the antimicrobial and antifungal potential of a specific derivative, 2,6,7-trimethylquinoline, using established and robust in vitro assays.

The protocols herein are designed to be self-validating systems, incorporating critical controls and adhering to internationally recognized standards. We will explore the determination of key efficacy parameters: the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the Minimum Fungicidal Concentration (MFC). These assays are foundational for assessing the potency and spectrum of activity of novel compounds like 2,6,7-trimethylquinoline.

Core Principles of Susceptibility Testing

Understanding the in vitro efficacy of a novel compound requires quantifying its effect on microbial growth. The primary methods employed are dilution and diffusion, which yield critical metrics for antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5][6] It is a measure of the compound's potency in inhibiting microbial proliferation (bacteriostatic or fungistatic activity). Broth microdilution is the gold-standard method for determining MIC values, offering quantitative and reproducible results.[5][7][8]

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): While the MIC indicates growth inhibition, it does not differentiate between static (inhibitory) and cidal (killing) activity. The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[6][9][10] This parameter is determined by subculturing from the clear wells of an MIC assay onto agar plates devoid of the test compound.[10][11] A compound is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[10]

  • Disk Diffusion (Kirby-Bauer) Assay: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[12][13] A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism.[12][13] The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk.[13] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.

Experimental Workflow Overview

The following diagram illustrates the logical flow for a comprehensive preliminary assessment of 2,6,7-trimethylquinoline's antimicrobial properties.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening (MIC) cluster_secondary Phase 3: Cidal Activity & Confirmation cluster_analysis Phase 4: Data Analysis Compound Prepare 2,6,7-Trimethylquinoline Stock Solution MIC_Assay Broth Microdilution Assay (96-well plate) Compound->MIC_Assay Disk_Diffusion Agar Disk Diffusion Assay (Zone of Inhibition) Compound->Disk_Diffusion Impregnate Disks Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum->MIC_Assay Inoculum->Disk_Diffusion MBC_MFC Determine MBC / MFC (Subculture from MIC plate) MIC_Assay->MBC_MFC Subculture from non-turbid wells Analysis Analyze Data: - MIC Value - MBC/MFC Value - Zone Diameter (mm) - Calculate MBC/MIC Ratio MIC_Assay->Analysis MBC_MFC->Analysis Disk_Diffusion->Analysis

Caption: Overall workflow for antimicrobial and antifungal evaluation.

Detailed Protocols

Materials and Reagents
  • Test Compound: 2,6,7-Trimethylquinoline

  • Solvent: Dimethyl sulfoxide (DMSO, sterile)

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal Strains:

    • Yeast: Candida albicans (e.g., ATCC 90028)

    • Mold: Aspergillus niger (e.g., ATCC 16404)

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) for bacteria.[14]

    • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi.

    • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal subculturing.

  • Reagents: Sterile saline (0.85% NaCl), 0.5 McFarland turbidity standard.

  • Equipment: Biosafety cabinet, incubator (35-37°C), microplate reader (optional), sterile 96-well microtiter plates, sterile petri dishes, sterile filter paper disks (6 mm), micropipettes, calipers.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][15]

Expertise & Experience: The accuracy of the MIC is critically dependent on the final inoculum concentration. A concentration that is too high can mask the activity of the compound, leading to falsely elevated MICs. Conversely, an inoculum that is too low may result in falsely low MICs. Standardization to a 0.5 McFarland standard is paramount for inter-experimental reproducibility.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1 mg/mL stock solution of 2,6,7-trimethylquinoline in sterile DMSO. Further dilutions should be made in the appropriate growth medium (CAMHB or RPMI-1640).

    • Trustworthiness: The concentration of DMSO should not exceed 1% in the final well volume, as higher concentrations can inhibit microbial growth. A solvent control (medium + DMSO) must be included to verify that the solvent has no antimicrobial activity at the concentration used.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Within 15 minutes, dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

  • Plate Setup:

    • Add 100 µL of sterile broth to wells in columns 1 through 11 of a 96-well plate.

    • Add 200 µL of the working solution of 2,6,7-trimethylquinoline (e.g., 128 µg/mL) to the first well of each row being tested (column 1).

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the diluted microbial inoculum (prepared in Step 2) to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and achieves the target inoculum density of 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • Reading the MIC: The MIC is the lowest concentration of 2,6,7-trimethylquinoline at which there is no visible growth (i.e., the first clear well).[5] This can be assessed visually or with a microplate reader by measuring absorbance at 600 nm.

Protocol 2: Determination of MBC/MFC

Expertise & Experience: This step is crucial for determining if the compound's effect is cidal. Incomplete mixing when subculturing or antifungal carryover can lead to inaccurate results. It is essential to plate a small, well-defined volume and ensure it is fully absorbed before incubation.

Step-by-Step Methodology:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

  • Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, withdraw 10-100 µL from each well and plate it onto a fresh MHA or SDA plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi), or until growth is clearly visible in the growth control subculture.

  • Determining MBC/MFC: Count the number of colonies (CFU) on each plate. The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[9][10][11]

Protocol 3: Agar Disk Diffusion Assay

This method is based on the Kirby-Bauer test and provides a visual confirmation of antimicrobial activity.[17]

G cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Reading Inoculum 1. Prepare 0.5 McFarland Inoculum Suspension Plate_Prep 2. Swab MHA Plate for a Confluent Lawn Inoculum->Plate_Prep Disk_Place 4. Aseptically Place Disks on Agar Surface Plate_Prep->Disk_Place Disk_Prep 3. Impregnate Sterile Disks with 2,6,7-Trimethylquinoline Disk_Prep->Disk_Place Incubate 5. Incubate Plate (e.g., 18-24h at 37°C) Disk_Place->Incubate Measure 6. Measure Zone of Inhibition Diameter (mm) Incubate->Measure

Sources

In vitro cytotoxicity studies of 2,6,7-Trimethylquinoline using MTT assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: In Vitro Cytotoxicity Assessment of 2,6,7-Trimethylquinoline Using the MTT Colorimetric Assay

For: Researchers, scientists, and drug development professionals.

Executive Summary & Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds widely utilized in pharmaceutical development due to their diverse biological activities, including potential anticancer properties.[1] The compound 2,6,7-Trimethylquinoline, a member of this family, requires rigorous toxicological evaluation to determine its safety profile and therapeutic window. This document provides a comprehensive guide for assessing the in vitro cytotoxicity of 2,6,7-Trimethylquinoline using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay.

The MTT assay is a cornerstone of cytotoxicity testing, valued for its reliability and suitability for high-throughput screening.[2][3] It quantitatively measures cell viability by assessing the metabolic activity of a cell population, providing a critical endpoint for evaluating the potential toxicity of novel chemical entities.[4][5] This protocol is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility, aligning with principles outlined in standards such as ISO 10993-5 for the biological evaluation of medical devices.[6][7]

Principle of the MTT Assay: A Measure of Metabolic Viability

The MTT assay's utility is grounded in cellular metabolism. The core principle involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[8] This conversion is primarily accomplished by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living, metabolically active cells.

Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[6] When cells die and lose metabolic function, they can no longer perform this conversion.[9] The insoluble formazan crystals are subsequently dissolved using a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in signal intensity in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, a cytotoxic effect of the test compound.[2]

Mechanism of MTT Reduction

MTT_Mechanism cluster_cell Viable Cell Mitochondria Mitochondria Enzymes Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) Mitochondria->Enzymes Contain MTT MTT (Yellow, Soluble) MTT->Mitochondria Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduces MTT to caption Fig. 1: Conversion of MTT to Formazan by viable cells.

Caption: Fig. 1: Conversion of MTT to Formazan by viable cells.

Materials, Reagents, and Equipment

Reagents
  • 2,6,7-Trimethylquinoline (Test Article)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Dulbecco's Phosphate Buffered Saline (DPBS), sterile, Ca²⁺/Mg²⁺ free

  • Appropriate mammalian cell line (e.g., HepG2 for hepatotoxicity, L929 as per ISO 10993-5, or a relevant cancer cell line like MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA solution (0.25%)

  • Positive control (e.g., Doxorubicin, Triton™ X-100)

Equipment
  • Laminar flow hood (Class II)

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Microplate reader (capable of reading absorbance at 570 nm)

  • Hemocytometer or automated cell counter

  • 96-well flat-bottom cell culture plates, sterile

  • Multichannel pipette (5-200 µL)

  • Standard laboratory glassware and consumables

Preparatory Protocols

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Aseptically weigh 50 mg of MTT powder.

    • Dissolve in 10 mL of sterile DPBS.

    • Vortex until fully dissolved. The solution will be a clear yellow.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Aliquot into light-protected tubes and store at -20°C for up to 6 months. Proper storage away from light is critical to prevent degradation.

  • Complete Culture Medium:

    • To a 500 mL bottle of basal medium (e.g., DMEM), add 50 mL of FBS (final concentration 10%) and 5 mL of Penicillin-Streptomycin (final concentration 1X).

    • Store at 4°C. Warm to 37°C before use.

Test Article Preparation (2,6,7-Trimethylquinoline)

The solubility of the test article is a critical first step. Quinolines are often soluble in organic solvents.

  • Primary Stock Solution (e.g., 100 mM): Prepare a high-concentration stock of 2,6,7-Trimethylquinoline in 100% DMSO. Calculate the required mass based on its molecular weight.

  • Serial Dilutions: From the primary stock, prepare a series of working solutions by serial dilution in complete culture medium. It is crucial to ensure the final concentration of DMSO in the wells containing the highest compound concentration does not exceed a non-toxic level, typically <0.5%.

Detailed Experimental Protocol

This protocol is designed for adherent cells in a 96-well plate format.

Step 1: Cell Seeding
  • Culture the selected cell line to ~80% confluency. Healthy, logarithmically growing cells are essential for reproducible results.

  • Wash cells with DPBS, then detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, collect the cell suspension, and centrifuge.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

  • Best Practice: To avoid "edge effects," do not use the outermost wells for experimental samples. Instead, fill them with 100 µL of sterile DPBS or medium to maintain humidity.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

Step 2: Cell Treatment
  • After 24 hours, visually inspect the cells under a microscope to confirm attachment and healthy morphology.

  • Remove the old medium and add 100 µL of medium containing the desired concentrations of 2,6,7-Trimethylquinoline. Prepare a dose-response curve by using a range of concentrations (e.g., 8-10 concentrations in a serial dilution).

  • Crucial Controls: Include the following controls on every plate:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest test article concentration. This represents 100% cell viability.

    • Positive Control: Cells treated with a known cytotoxic agent to confirm the assay is working correctly.

    • Blank/Background Control: Wells with medium only (no cells) to subtract the background absorbance of the medium and MTT reagent.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours). The duration should be relevant to the compound's expected mechanism of action.[10]

Step 3: MTT Incubation
  • Following the treatment period, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[9]

  • Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals. The optimal incubation time can vary between cell lines and should be determined empirically.

Step 4: Formazan Solubilization
  • After MTT incubation, remove the medium from the wells. Be extremely careful not to disturb the formazan crystals or the cell layer.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization. A homogenous purple solution should be obtained.

Step 5: Absorbance Measurement
  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise from cell debris.[2]

Experimental Workflow Diagram

MTT_Workflow A 1. Seed Cells (100 µL/well in 96-well plate) B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Treat Cells - 2,6,7-Trimethylquinoline - Vehicle & Positive Controls B->C D 4. Incubate 24-72h C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Remove Medium, Add DMSO (100 µL/well) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (% Viability, IC50) H->I caption Fig. 2: Step-by-step workflow for the MTT cytotoxicity assay.

Caption: Fig. 2: Step-by-step workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the vehicle control. First, subtract the average absorbance of the blank wells from all other readings.

Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

Determination of IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.

  • Plot a dose-response curve with the log of the compound concentration on the x-axis and the corresponding % cell viability on the y-axis.

  • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve.

  • The IC₅₀ value is determined from this curve. Software such as GraphPad Prism is commonly used for this analysis.[12]

Sample Data Presentation
2,6,7-Trimethylquinoline (µM)Mean Absorbance (570 nm)Corrected Absorbance% Cell Viability
0 (Vehicle Control)1.2501.200100.0%
11.2261.17698.0%
101.0100.96080.0%
250.7700.72060.0%
500.6500.60050.0%
1000.4100.36030.0%
2000.2300.18015.0%
Blank0.050N/AN/A
Note: This is illustrative data. The IC₅₀ from this example data is 50 µM.

Troubleshooting and Best Practices

Problem Potential Cause(s) Recommended Solution(s)
High Background Absorbance Contamination (microbial); Phenol red in medium; High serum concentration.Use fresh, sterile reagents. Perform assay in serum-free medium during MTT incubation. Always subtract blank values.[13]
Low Signal / Weak Absorbance Insufficient cell number; Short MTT incubation time; Degraded MTT reagent.Optimize cell seeding density. Increase MTT incubation time (e.g., to 4 hours). Use fresh, properly stored MTT solution.[13]
Compound Interference The test compound is colored or has reducing properties that convert MTT non-enzymatically.Run a "compound color control" (compound + medium + MTT, no cells). If interference is significant, subtract its absorbance or consider an alternative cytotoxicity assay (e.g., LDH release).[14]
High Variability Between Replicates Uneven cell seeding; Pipetting errors; Edge effects.Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes. Avoid using outer wells of the plate.
Incomplete Formazan Solubilization Insufficient solvent volume or mixing.Ensure complete removal of aqueous medium before adding DMSO. Mix thoroughly on an orbital shaker until no crystals are visible.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Cytometry, 95(1), e113. [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from ResearchGate. [Link]

  • Yenigun, V. B., Güler, E. M., Koçyiğit, A., & Cakmak, O. (2025). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. ResearchGate. [Link]

  • Gueye, M., et al. (2020). Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. Molecules, 25(18), 4236. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Hülsmann, M., et al. (2020). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Toxicology in Vitro, 63, 104728. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • Scilit. (n.d.). Cytotoxic activity of 7-R-4-substituted quinoline. [Link]

  • RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. Retrieved from RISE website. [Link]

  • ACS Publications. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from NorthEast BioLab website. [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from ResearchGate. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from Johner Institute website. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MDPI. (2023). Cytotoxic Potential of Novel Quinoline Derivative. [Link]

  • TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from The Future of Things. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • ResearchGate. (2024). What is the correct method to calculate the IC50 value for the MTT assay?. Retrieved from ResearchGate. [Link]

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2,6,7-Trimethylquinoline: A Versatile Scaffold for Medicinal Chemistry Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core and the Promise of Trimethyl Substitution

The quinoline scaffold, a fused bicyclic aromatic system of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous approved drugs for treating cancer, infectious diseases, and inflammatory conditions.[2] The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological activities.[3] Among the myriad of substituted quinolines, 2,6,7-trimethylquinoline emerges as a scaffold of significant interest. The strategic placement of methyl groups at the 2, 6, and 7 positions can profoundly influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets, potentially leading to enhanced potency and selectivity.

This technical guide provides a comprehensive overview of the 2,6,7-trimethylquinoline scaffold, detailing its synthesis, potential therapeutic applications, and robust protocols for its biological evaluation. Drawing upon established knowledge of quinoline chemistry and pharmacology, this document serves as a roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising molecular framework.

Synthesis of the 2,6,7-Trimethylquinoline Scaffold

The construction of the 2,6,7-trimethylquinoline core can be efficiently achieved through well-established synthetic methodologies for quinoline synthesis, primarily the Doebner-von Miller and Friedländer syntheses. The choice between these methods often depends on the availability of starting materials and the desired scale of the synthesis.

Method 1: Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a robust and widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4] This reaction typically proceeds under acidic conditions and involves a cascade of reactions including Michael addition, cyclization, and oxidation.[5]

Conceptual Workflow for Doebner-von Miller Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_product Product 3,4-Dimethylaniline 3,4-Dimethylaniline Michael_Addition Michael Addition 3,4-Dimethylaniline->Michael_Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Addition Acid_Catalyst Acid Catalyst (e.g., HCl, H2SO4) Acid_Catalyst->Michael_Addition Oxidizing_Agent Oxidizing Agent (e.g., nitrobenzene, arsenic acid) Oxidation Oxidation Oxidizing_Agent->Oxidation Heat Heat Heat->Oxidation Cyclization Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Dehydration->Oxidation Product 2,6,7-Trimethylquinoline Oxidation->Product

Caption: Doebner-von Miller synthesis of 2,6,7-trimethylquinoline.

Detailed Protocol: Doebner-von Miller Synthesis of 2,6,7-Trimethylquinoline

Materials:

  • 3,4-Dimethylaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., nitrobenzene, arsenic acid, or iodine)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylaniline in ethanol.

  • Acidification: Slowly add concentrated HCl or H₂SO₄ to the solution while cooling in an ice bath. The reaction is exothermic.[6]

  • Addition of Reactants: To the acidic solution, add the oxidizing agent, followed by the dropwise addition of crotonaldehyde with vigorous stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a NaOH solution until the pH is basic.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2,6,7-trimethylquinoline.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Causality Behind Experimental Choices: The use of a strong acid catalyzes the initial Michael addition and subsequent cyclization steps. The oxidizing agent is crucial for the final aromatization of the dihydroquinoline intermediate to the stable quinoline ring.[3] The choice of solvent and reaction time may require optimization for best yields.

Method 2: Friedländer Synthesis

The Friedländer synthesis provides an alternative and often milder route to quinolines, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8]

Conceptual Workflow for Friedländer Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_product Product 2-Amino-4,5-dimethylbenzaldehyde 2-Amino-4,5-dimethylbenzaldehyde Aldol_Condensation Aldol Condensation 2-Amino-4,5-dimethylbenzaldehyde->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Catalyst Acid or Base Catalyst (e.g., piperidine, NaOH, H2SO4) Catalyst->Aldol_Condensation Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Aldol_Condensation Heat Heat (optional) Cyclization Intramolecular Cyclization Heat->Cyclization Aldol_Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2,6,7-Trimethylquinoline Dehydration->Product

Caption: Friedländer synthesis of 2,6,7-trimethylquinoline.

Detailed Protocol: Friedländer Synthesis of 2,6,7-Trimethylquinoline

Materials:

  • 2-Amino-4,5-dimethylbenzaldehyde

  • Acetone

  • Base catalyst (e.g., piperidine, sodium hydroxide) or Acid catalyst (e.g., sulfuric acid)

  • Ethanol or Toluene

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,5-dimethylbenzaldehyde in ethanol or toluene.

  • Addition of Reactants: Add an excess of acetone to the solution, followed by a catalytic amount of a base (e.g., a few drops of piperidine) or an acid.

  • Reaction: Stir the mixture at room temperature or heat to reflux for a few hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove the catalyst and any water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain pure 2,6,7-trimethylquinoline.

  • Characterization: Confirm the structure and purity of the product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Causality Behind Experimental Choices: The Friedländer synthesis is often preferred for its milder reaction conditions and higher regioselectivity compared to the Doebner-von Miller synthesis.[7] The choice of catalyst (acid or base) can influence the reaction rate and yield.[7]

Biological Evaluation Protocols

The therapeutic potential of 2,6,7-trimethylquinoline can be explored through a series of in vitro assays. Based on the known biological activities of related quinoline derivatives, initial screening should focus on its anticancer and kinase inhibitory properties.[9]

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[10][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • 2,6,7-Trimethylquinoline (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 2,6,7-trimethylquinoline stock solution in the culture medium. After 24 hours, replace the medium in each well with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.[11]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is essential for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the vehicle control accounts for any effects of the solvent.

Protocol 2: In Vitro Kinase Inhibition Assay

Given that many quinoline derivatives exhibit their anticancer effects through the inhibition of protein kinases, it is crucial to evaluate the potential of 2,6,7-trimethylquinoline as a kinase inhibitor.[13] A thermal shift assay is a common method to screen for ligand binding to a protein, which can indicate potential inhibition.[13]

Materials:

  • Purified target kinase (e.g., a panel of cancer-related kinases such as EGFR, VEGFR, Src, etc.)

  • SYPRO Orange dye

  • 2,6,7-Trimethylquinoline (dissolved in DMSO)

  • Staurosporine (as a general kinase inhibitor positive control)

  • Assay buffer (specific to the kinase)

  • Real-time PCR instrument capable of performing a thermal melt

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the purified kinase, SYPRO Orange dye, and the assay buffer.

  • Compound Addition: Add 2,6,7-trimethylquinoline at various concentrations to the reaction mixtures. Include a no-compound control and a positive control (staurosporine).

  • Thermal Melt: Place the plate in a real-time PCR instrument and perform a thermal melt from 25°C to 95°C, with fluorescence readings taken at every 0.5°C increment.

  • Data Analysis: The binding of a ligand (the quinoline derivative) to the kinase will stabilize the protein, resulting in an increase in its melting temperature (Tm). The change in Tm (ΔTm) is calculated by subtracting the Tm of the no-compound control from the Tm of the compound-treated sample. A significant positive ΔTm suggests a direct interaction between the compound and the kinase.[13]

Causality Behind Experimental Choices: The thermal shift assay is a high-throughput and relatively simple method to identify direct binding of a small molecule to a protein target.[13] A positive result would then warrant further investigation using more specific enzymatic assays to determine the inhibitory potency (IC₅₀) and the mechanism of inhibition.

Potential Therapeutic Applications and Future Directions

The 2,6,7-trimethylquinoline scaffold holds considerable promise for the development of novel therapeutic agents. Based on the known activities of related methylated quinolines, this scaffold could be a valuable starting point for the design of:

  • Anticancer Agents: The antiproliferative activity of 2,6,7-trimethylquinoline derivatives should be explored against a panel of cancer cell lines.[10] The methyl groups may enhance interactions with hydrophobic pockets in the active sites of various oncogenic proteins.

  • Kinase Inhibitors: The inhibitory activity against a broad panel of kinases should be investigated, as many quinoline-based compounds are known to target these enzymes.[13] The substitution pattern of 2,6,7-trimethylquinoline may confer selectivity for specific kinases.

  • CYP450 Inhibitors: Given that 2,6-dimethylquinoline is a known inhibitor of cytochrome P450 enzymes, 2,6,7-trimethylquinoline could also exhibit similar or enhanced activity.[14] This property could be exploited for drug-drug interaction studies or for the development of agents that modulate drug metabolism.

Future research should focus on synthesizing a library of 2,6,7-trimethylquinoline derivatives with diverse functional groups at other positions of the quinoline ring to establish a comprehensive structure-activity relationship (SAR). Promising lead compounds should then be advanced to more complex biological evaluations, including in vivo efficacy and toxicity studies.

Data Summary

CompoundBiological ActivityReference
2,6-Dimethylquinoline Potential inhibitor of cytochrome P450 1A2 and CYP2B6.[14][14]
Various Quinoline Derivatives Anticancer activity against cell lines such as MCF-7, K-562, and HeLa.[10][10]
Various Quinoline Derivatives Inhibition of various protein kinases.[13][13]

References

  • Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved from [Link]

  • Showing Compound 2,6-Dimethylquinoline (FDB004393) - FooDB. (2010). Retrieved from [Link]

  • 2,7-Dimethylquinoline | C11H11N | CID 7138 - PubChem. (n.d.). Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Retrieved from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2012). Retrieved from [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). Retrieved from [Link]

  • Doebner-von Miller Synthesis. (n.d.). Retrieved from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Retrieved from [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. (2018). Retrieved from [Link]

  • Scheme 6. The Friedländer quinoline synthesis of 7. - ResearchGate. (n.d.). Retrieved from [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved from [Link]

  • Full article: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Retrieved from [Link]

  • (PDF) Biological Activities of Quinoline Derivatives. (2025). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). Retrieved from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Retrieved from [Link]

  • Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved from [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (n.d.). Retrieved from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Retrieved from [Link]

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Application Notes & Protocols: Investigating 2,6,7-Trimethylquinoline as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of oncology.[1] Many substituted quinolines have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[2][3] This document provides a comprehensive guide for the initial investigation of 2,6,7-trimethylquinoline, a specific quinoline derivative, as a potential kinase inhibitor. We present a logical, multi-step workflow from initial biochemical characterization to cell-based validation, emphasizing the rationale behind protocol design and data interpretation. This guide is intended for researchers in drug discovery, chemical biology, and pharmacology.

Introduction: The Rationale for Investigating 2,6,7-Trimethylquinoline

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a process known as phosphorylation.[4] This fundamental reaction acts as a molecular switch, controlling a vast array of cellular processes.[5] The human genome contains over 500 kinases, and their aberrant activity is a hallmark of many cancers and inflammatory diseases, making them highly attractive drug targets.[3]

Kinase inhibitors are designed to block this phosphorylation event, most commonly by competing with ATP at the enzyme's active site.[6] The quinoline core has proven to be an effective scaffold for developing such inhibitors. Its planar, bicyclic aromatic structure allows for favorable interactions within the ATP-binding pocket of many kinases.

2,6,7-trimethylquinoline is a specific, sparsely studied derivative. Its substitution pattern—methyl groups at positions 2, 6, and 7—offers a unique steric and electronic profile that warrants investigation. This guide outlines a systematic approach to determine if this compound possesses kinase inhibitory activity, characterize its potency and selectivity, and validate its effects in a cellular context.

Compound Synthesis and Preparation

A reliable and scalable synthesis is the foundation of any small molecule investigation. 2,6,7-trimethylquinoline can be synthesized via established heterocyclic chemistry methods, such as the Doebner-von Miller or Combes reactions.[7][8] The Doebner-von Miller reaction, involving the condensation of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound, is a robust choice.[8]

Proposed Synthesis: Doebner-von Miller Reaction

The reaction of 3,4-dimethylaniline with crotonaldehyde in the presence of an acid catalyst (e.g., HCl, ZnCl₂) and an oxidizing agent can yield the desired 2,6,7-trimethylquinoline.[9][10]

G cluster_reactants Reactants cluster_conditions Conditions A 3,4-Dimethylaniline D 2,6,7-Trimethylquinoline A->D B Crotonaldehyde B->D C Acid Catalyst (e.g., HCl, ZnCl2) Oxidizing Agent C->D

Caption: Proposed Doebner-von Miller synthesis route.

Stock Solution Preparation Protocol

Accurate compound concentration is critical for reproducible data.

  • Purity Assessment: Confirm the purity of the synthesized 2,6,7-trimethylquinoline using HPLC and NMR. Purity should be >95%.

  • Solubility Testing: Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is the standard solvent for preparing high-concentration stock solutions for biological assays.

  • Stock Preparation:

    • Accurately weigh ~5 mg of the compound into a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity DMSO to achieve a 10 mM stock concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle heating or sonication may be required.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Primary Biochemical Screening: Potency Determination

The first step in characterizing a potential inhibitor is to measure its activity against a purified kinase in a controlled, in-vitro environment. The goal is to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency. We will use the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced.[11]

Principle of the ADP-Glo™ Kinase Assay

This assay is a two-step process:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound (2,6,7-trimethylquinoline) are incubated together. Active kinases convert ATP to ADP.

  • ADP Detection:

    • An "ADP-Glo™ Reagent" is added to stop the kinase reaction and deplete the remaining ATP.

    • A "Kinase Detection Reagent" is added to convert the newly produced ADP back into ATP, which is then used by luciferase to generate a light signal. The amount of light produced is directly proportional to the kinase activity.[11]

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection K Kinase + Substrate + ATP + Inhibitor (2,6,7-TMQ) ADP ADP Produced K->ADP ATP_rem Remaining ATP K->ATP_rem Stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP_rem) Detect Add Kinase Detection Reagent (Converts ADP to ATP) Light Luciferase + New ATP -> Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol: IC₅₀ Determination for a Target Kinase (e.g., ABL1)
  • Reagent Preparation:

    • Prepare kinase buffer, recombinant ABL1 kinase, substrate peptide, and ATP solution according to the manufacturer's protocol (e.g., Promega ADP-Glo™ Kinase Assay).[12]

    • Prepare a serial dilution of 2,6,7-trimethylquinoline in DMSO, then dilute further into the kinase buffer. A typical final concentration range would be 100 µM to 1 nM.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the diluted compound or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 2.5 µL of a 2X kinase/substrate mixture to all wells.

    • Controls:

      • 100% Activity Control: Wells with enzyme but only vehicle (DMSO).

      • No-Enzyme Control (Background): Wells with substrate/ATP but no kinase.

  • Initiate Kinase Reaction:

    • Add 5 µL of 2X ATP solution to all wells to start the reaction. The final volume is 10 µL.

    • Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis and Presentation
  • Subtract the background luminescence (no-enzyme control) from all other readings.

  • Normalize the data by setting the average of the vehicle control wells to 100% activity and the background to 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Data for 2,6,7-Trimethylquinoline against ABL1 Kinase

Concentration (µM)% Inhibition (Mean ± SD)
10098.5 ± 2.1
3095.2 ± 3.5
1088.1 ± 4.0
375.6 ± 5.2
152.3 ± 4.8
0.324.1 ± 3.9
0.18.9 ± 2.5
Calculated IC₅₀ 0.95 µM

Kinase Selectivity Profiling

An effective and safe kinase inhibitor should ideally be selective for its intended target(s) to minimize off-target effects.[13] Profiling 2,6,7-trimethylquinoline against a broad panel of kinases is a critical step to understand its specificity.[14]

Experimental Approach

Commercial services or in-house panels (e.g., Promega Kinase Selectivity Profiling Systems) are the most efficient way to perform this analysis.[14] The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large number of kinases (e.g., >100). The percent inhibition for each kinase is reported. Assays are often run with the ATP concentration near the Kₘ for each specific kinase to provide a standardized comparison of intrinsic inhibitor affinity.[15]

Data Interpretation and Visualization

The results are often visualized as a dendrogram or a bar chart. A highly selective compound will show strong inhibition of only one or a few kinases. A non-selective compound will inhibit many kinases across different families.

Table 2: Hypothetical Selectivity Profile for 2,6,7-Trimethylquinoline at 1 µM

Kinase TargetKinase Family% Inhibition
ABL1 Tyrosine Kinase92%
SRC Tyrosine Kinase85%
LCK Tyrosine Kinase78%
EGFRTyrosine Kinase15%
VEGFR2Tyrosine Kinase11%
AKT1Ser/Thr Kinase5%
CDK2Ser/Thr Kinase8%
PKASer/Thr Kinase<5%

This hypothetical data suggests that 2,6,7-trimethylquinoline is selective for a subset of tyrosine kinases, particularly those in the ABL/SRC family.

Cellular Assay: Target Engagement and Pathway Modulation

Biochemical assays confirm direct enzyme inhibition, but it is crucial to determine if the compound can enter cells and engage its target in a complex cellular environment.[16] A Western blot is a standard method to measure the phosphorylation status of a kinase's downstream substrate, providing direct evidence of target engagement.[17]

Rationale

If 2,6,7-trimethylquinoline inhibits ABL1 kinase, we expect to see a decrease in the phosphorylation of its downstream substrate, CRKL (at tyrosine 207).

Protocol: Western Blot for Phospho-CRKL
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., K562, a CML cell line with constitutively active BCR-ABL1) to ~80% confluency.

    • Treat cells with varying concentrations of 2,6,7-trimethylquinoline (e.g., 0.1, 1, 10 µM) for a set time (e.g., 2 hours).

    • Controls: Include a vehicle-only control (DMSO) and a positive control inhibitor (e.g., Imatinib).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Phosphatase inhibition is critical to preserve the phosphorylation state of proteins.[17]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[19]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane with a primary antibody specific for phospho-CRKL (Tyr207) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using a digital imager.

    • Strip the membrane and re-probe with an antibody for total CRKL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify band intensities using densitometry software. A decrease in the p-CRKL/total CRKL ratio indicates target inhibition.

Summary and Next Steps

This application note outlines a foundational workflow to assess the potential of 2,6,7-trimethylquinoline as a kinase inhibitor.

G A Compound Synthesis & QC B Primary Biochemical Assay (IC50 Determination) A->B Potent? C Kinase Selectivity Profiling B->C Selective? D Cellular Target Engagement (Western Blot) C->D Cell Active? E Lead Optimization (MoA, In Vivo Studies) D->E Promising?

Caption: Investigative workflow for novel kinase inhibitors.

If 2,6,7-trimethylquinoline demonstrates potency, selectivity, and cellular activity, further studies would be warranted. These include:

  • Mechanism of Action Studies: Performing kinase assays with varying ATP concentrations to determine if the inhibition is ATP-competitive.

  • Broader Cellular Effects: Assessing effects on cell proliferation, apoptosis, and cell cycle in relevant cancer cell lines.

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties (ADME).

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of disease.

References

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • Luo, Y. et al. as cited in Khan, I. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • HMP Education (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]

  • Combes, A. (1888) as cited in Sharma, P. et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Chegg.com (2018). Solved The quinoline below is formed by the reaction of a. Available at: [Link]

  • Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Eto, M. (2021). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link]

  • protocols.io (2023). In vitro kinase assay. Available at: [Link]

  • William, A.D. et al. as cited in Li, D. et al. (2023). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available at: [Link]

  • Laskar, P. et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health. Available at: [Link]

  • Afzal, O. et al. (2015). Biological activities of quinoline derivatives. PubMed. Available at: [Link]

  • Bowen, D.M. et al. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Cardile, V. et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. Available at: [Link]

  • Google Patents. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Wu, P. et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. Available at: [Link]

  • Gøgsig, T.M. et al. (2008). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Krystal, G.W. et al. (2008). QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions.... National Institutes of Health. Available at: [Link]

  • Basak, P. et al. (2018). Kinase Inhibitors: the Reality Behind the Success. National Institutes of Health. Available at: [Link]

  • HMP Education (2018). CLL Whiteboard #1: Introduction & Mechanisms of Action of BCR Signaling Inhibitors. YouTube. Available at: [Link]

  • Cardile, V. et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Institutes of Health. Available at: [Link]

  • Creative Diagnostics. Kinase Activity Assay. Available at: [Link]

  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Shen, Q. et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Godard, A. et al. (1991). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. ScienceDirect. Available at: [Link]

  • Jain, P. et al. (2022). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. Available at: [Link]

  • Profacgen. Cell-based Kinase Assays. Available at: [Link]

  • Ahluwalia, V.K. & Parashar, R.K. Combes Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Shokat, K.M. & Hart, G.W. (2003). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health. Available at: [Link]

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  • Miljković, F. & Bajorath, J. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ahluwalia, V.K. & Parashar, R.K. Doebner-von Miller Synthesis. Cambridge University Press. Available at: [Link]

  • Coach Sahanawaz (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Combes Synthesis of 2,6,7-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Combes synthesis of 2,6,7-trimethylquinoline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental issues. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Combes quinoline synthesis?

The Combes quinoline synthesis is a classic acid-catalyzed reaction that forms a quinoline ring system. It involves the condensation of an aromatic amine with a β-diketone.[1][2][3] The reaction proceeds through an enamine intermediate, which then undergoes cyclization and dehydration to yield the substituted quinoline.[2][4] For the synthesis of 2,6,7-trimethylquinoline, the reactants are 3,4-dimethylaniline and acetylacetone (also known as 2,4-pentanedione).

Q2: What is the primary mechanism of the Combes synthesis?

The reaction mechanism can be understood in three main stages[1]:

  • Enamine Formation: The aromatic amine (3,4-dimethylaniline) nucleophilically attacks one of the protonated carbonyl groups of the β-diketone (acetylacetone). This is followed by dehydration to form a Schiff base, which tautomerizes to a more stable enamine intermediate.

  • Cyclization (Annulation): Under strong acidic conditions, the enamine is protonated. The electron-rich aromatic ring of the aniline moiety then attacks the protonated enamine in an intramolecular electrophilic aromatic substitution. This ring-closing step, or annulation, is typically the rate-determining step of the entire synthesis.[1]

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoline ring system.

Combes_Mechanism Fig. 1: Combes Synthesis Mechanism for 2,6,7-Trimethylquinoline cluster_start Reactants cluster_intermediate Intermediates cluster_end Product Reactants 3,4-Dimethylaniline + Acetylacetone Enamine Enamine Intermediate Reactants->Enamine Condensation (-H₂O) Cyclized Cyclized Intermediate (Non-aromatic) Enamine->Cyclized Acid-Catalyzed Annulation (RDS) Product 2,6,7-Trimethylquinoline Cyclized->Product Dehydration (-H₂O)

Caption: Fig. 1: Combes Synthesis Mechanism for 2,6,7-Trimethylquinoline

Q3: Which factors are most critical for maximizing the yield of 2,6,7-trimethylquinoline?

Yield is primarily influenced by four key parameters:

  • Choice of Acid Catalyst: The acid is not just a catalyst but also a dehydrating agent. The choice between sulfuric acid, polyphosphoric acid (PPA), and others can significantly impact yield and side product formation.

  • Reaction Temperature: The temperature must be high enough to overcome the activation energy for the rate-determining cyclization step but not so high that it causes decomposition or charring of the reactants.

  • Purity of Reactants: Impurities in the 3,4-dimethylaniline or acetylacetone can lead to undesirable side reactions and lower the yield of the desired product.

  • Work-up and Purification: An efficient work-up and purification protocol is essential for isolating the final product from the acidic reaction mixture and any byproducts, directly affecting the isolated yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Problem 1: Very low or no product yield, with starting materials largely unreacted.

  • Potential Cause A: Insufficiently Strong Acidic Conditions or Ineffective Dehydration.

    • Explanation: The cyclization and dehydration steps require a potent catalyst and dehydrating agent. If the acid is too weak or wet, the reaction may stall after the initial enamine formation.

    • Solution:

      • Switch to Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent and is often more effective than concentrated sulfuric acid for this reaction.[1][5] It promotes both cyclization and dehydration efficiently.

      • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous reagents. If using sulfuric acid, ensure it is concentrated (98%).

      • Increase Catalyst Loading: While catalytic, a sufficient amount of acid is needed to drive the reaction. PPA is often used as both the catalyst and solvent.

  • Potential Cause B: Reaction Temperature is Too Low.

    • Explanation: The annulation step has a significant energy barrier. Insufficient heat will result in a very slow or negligible reaction rate.

    • Solution: Gradually increase the reaction temperature in increments of 10-15°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). For PPA-catalyzed reactions, temperatures between 100-140°C are common.

Problem 2: Low yield with significant formation of a dark, tarry, or polymeric substance.

  • Potential Cause A: Reaction Temperature is Too High or Heating is Uneven.

    • Explanation: Concentrated sulfuric acid is a strong oxidizing agent, especially at high temperatures.[6] It can cause charring and polymerization of the organic reactants and products.

    • Solution:

      • Reduce Temperature: Lower the reaction temperature. The goal is to find the "sweet spot" that allows for cyclization without causing decomposition.

      • Use a Milder Catalyst: Consider using PPA, which generally causes less charring than H₂SO₄.[7] A mixture of PPA and another solvent like xylene can also help moderate the reaction.

      • Ensure Uniform Heating: Use an oil bath and vigorous stirring to prevent localized hotspots where decomposition can initiate.

  • Potential Cause B: Impure Starting Materials.

    • Explanation: 3,4-Dimethylaniline is susceptible to air oxidation, which can produce colored impurities that polymerize under strong acid conditions.

    • Solution: Purify the 3,4-dimethylaniline before use, for example, by distillation under reduced pressure. Use fresh, high-purity acetylacetone.

Problem 3: Difficulty isolating the product during work-up.

  • Potential Cause A: Incomplete Neutralization.

    • Explanation: The quinoline product is basic and will remain protonated and water-soluble in an acidic solution. If the reaction mixture is not made sufficiently alkaline, the product will not partition into the organic extraction solvent.

    • Solution: After quenching the reaction mixture on ice, slowly and carefully add a strong base (e.g., concentrated NaOH or NH₄OH solution) with cooling. Check the pH of the aqueous layer with pH paper or a meter to ensure it is strongly basic (pH > 10) before performing the organic extraction.

  • Potential Cause B: Formation of Emulsions.

    • Explanation: Tarry byproducts can act as surfactants, leading to the formation of stable emulsions during the extraction process, making phase separation difficult or impossible.

    • Solution:

      • Add Brine: Add a saturated aqueous solution of NaCl to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.

      • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.

      • Patience: Allow the mixture to stand for an extended period to allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also help.

Data Presentation: Catalyst Comparison

The choice of acid catalyst is a critical variable. The following table summarizes the characteristics of common catalysts used in the Combes synthesis.

CatalystTypical TemperatureAdvantagesDisadvantages
Conc. H₂SO₄ 100-130°CInexpensive, readily available.Strong oxidizing agent, high potential for charring/tar formation.[6]
PPA 100-140°CExcellent dehydrating agent, generally gives cleaner reactions and higher yields.[5]Highly viscous and difficult to handle at room temperature, work-up can be challenging.
PPE VariableCan be more effective than PPA alone as a dehydrating agent.[1]Requires in-situ preparation from PPA and an alcohol.
ZnCl₂ Higher TempsLewis acid catalyst, can be effective for certain substrates.[4]Often requires higher temperatures and can be less efficient than strong protic acids.

Optimized Experimental Protocol (PPA Method)

This protocol provides a step-by-step methodology designed to maximize the yield and purity of 2,6,7-trimethylquinoline.

Workflow Fig. 2: Experimental Workflow step1 Step 1: Reaction Setup Add 3,4-dimethylaniline and acetylacetone to flask. Stir to mix. step2 Step 2: Catalyst Addition Carefully add PPA to the mixture. Equip with condenser and thermometer. step1->step2 step3 Step 3: Heating Heat in an oil bath to 120-130°C. Monitor via TLC for ~2-3 hours. step2->step3 step4 step4 step3->step4 step5 Step 5: Extraction Extract with an organic solvent (e.g., Ethyl Acetate). Combine organic layers. step4->step5 step6 Step 6: Purification Dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography. step5->step6

Caption: Fig. 2: Experimental Workflow

Materials:

  • 3,4-Dimethylaniline (purified, liquid)

  • Acetylacetone (reagent grade)

  • Polyphosphoric acid (PPA, 85%)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3,4-dimethylaniline (1.0 eq). To this, add acetylacetone (1.05 eq) dropwise while stirring. The slight excess of the diketone helps to ensure the complete consumption of the more valuable aniline.

  • Catalyst Addition: In a fume hood, carefully and slowly add polyphosphoric acid (approx. 10 times the weight of the aniline). PPA is highly viscous; warming it slightly (~60°C) can make it easier to pour. The addition is exothermic.

  • Heating: Equip the flask with a reflux condenser and a thermometer. Place the flask in a pre-heated oil bath and heat the reaction mixture to 120-130°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 4:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours, once the starting aniline spot has disappeared.

  • Work-up - Quenching: Allow the reaction to cool to about 70-80°C (still liquid enough to pour) and very carefully pour it onto a large beaker of crushed ice with stirring. This hydrolyzes the PPA in a controlled manner.

  • Work-up - Neutralization: Slowly and in portions, add a 10 M solution of NaOH or a saturated NaHCO₃ solution to the acidic slurry until the pH is strongly basic (pH > 10). This step is highly exothermic and will release CO₂ if bicarbonate is used; perform with caution and efficient cooling.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash them with water (1 x volume) and then with brine (1 x volume) to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) to afford pure 2,6,7-trimethylquinoline.

References

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]

  • Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
  • Defense Technical Information Center. (n.d.). DEVELOPMENT OF PURIFICATION PROTOCOL SPECIFIC FOR BACTERIOCIN 105B. Retrieved from [Link]

  • QB3 Berkeley. (n.d.). Protein Purification. Retrieved from [Link]

  • Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, March 12). Surfactant TBAB as a Catalyst for the Synthesis of 3, 4-Dihydropyrimidine Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Roche Applied Science. (n.d.). 5.2 Protein purification. Retrieved from [Link]

  • PubMed. (n.d.). Effect of sulfuric and phosphoric acid pretreatments on enzymatic hydrolysis of corn stover. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - PMC. Retrieved from [Link]

  • YouTube. (2022, January 31). Nickel Affinity Purification of His-tagged Proteins || Practical Biochemistry [Video]. Retrieved from [Link]

  • ResearchGate. (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • JoVE. (2022, September 30). Tandem Affinity Purification of Protein Complexes of Eukaryotic Cells | Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US6616906B2 - Method for making polyphosphoric acid.
  • Prayon. (n.d.). The Vital Role of Sulfuric Acid in Phosphorus Chemistry. Retrieved from [Link]

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Side product formation in the synthesis of polysubstituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of polysubstituted quinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, encountered during the synthesis of these important heterocyclic compounds.

Introduction: The Challenge of Selectivity

The synthesis of polysubstituted quinolines is a cornerstone of medicinal chemistry, yielding scaffolds for a vast array of therapeutic agents. However, classical methods such as the Friedländer, Combes, Doebner-von Miller, and Skraup syntheses, while powerful, are often plagued by the formation of unwanted side products. These impurities can complicate purification, reduce yields, and lead to misleading biological data. This guide provides in-depth, field-proven insights to help you diagnose, mitigate, and prevent the formation of these common side products.

Section 1: Friedländer Annulation Troubleshooting

The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a versatile method for quinoline synthesis. However, it is not without its challenges.

FAQ 1: My Friedländer reaction is producing a significant amount of aza-Wittig type side products. How can I suppress this?

Answer:

The formation of aza-Wittig side products, often iminophosphoranes, is a common issue when using phosphonium salts as the methylene component under basic conditions. The root cause is the competing aza-Wittig reaction of the 2-aminoaryl ketone or aldehyde with the phosphonium ylide.

Causality: The phosphorus ylide can act as a nucleophile, attacking the carbonyl group of the starting material, or as a base, deprotonating the amine. The aza-Wittig pathway is favored under strongly basic conditions and with sterically hindered reactants.

Troubleshooting Protocol:

  • Catalyst and Solvent Optimization: Switch to a milder catalyst system. For instance, using iodine in ethanol can promote the desired cyclization while minimizing the aza-Wittig pathway. Iodine acts as a soft Lewis acid, activating the carbonyl group towards nucleophilic attack by the enamine intermediate.

  • Temperature Control: Lowering the reaction temperature can often favor the desired thermodynamic product over the kinetically favored aza-Wittig side product. Start by reducing the temperature by 10-15 °C and monitor the reaction progress.

  • Alternative Methylene Sources: Consider using active methylene compounds that do not involve phosphorus ylides, such as β-ketoesters or malononitrile, if your target structure allows.

Workflow for Catalyst Screening:

cluster_0 Problem Identification cluster_1 Troubleshooting Strategy cluster_2 Implementation & Analysis cluster_3 Resolution A High Aza-Wittig Side Product B Switch to Milder Catalyst System A->B C Lower Reaction Temperature A->C D Alternative Methylene Source A->D E Run small-scale reactions with I2/EtOH, p-TsOH, etc. B->E C->E D->E F Monitor by TLC/LC-MS E->F G Analyze product ratios F->G H Optimized Conditions with Minimal Side Product G->H

Caption: Catalyst screening workflow for minimizing aza-Wittig side products.

Section 2: Combes Quinoline Synthesis Side Products

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. While effective, it can suffer from regioselectivity issues and the formation of undesired isomers.

FAQ 2: I am observing the formation of two regioisomeric quinolines in my Combes synthesis. How can I control the regioselectivity?

Answer:

The formation of regioisomers in the Combes synthesis is a classic problem arising from the two possible modes of cyclization of the intermediate enamine. The direction of cyclization is influenced by both electronic and steric factors of the substituents on the aniline and the β-diketone.

Causality: The cyclization step is an electrophilic aromatic substitution reaction. The regioselectivity is determined by the relative stability of the two possible carbocation intermediates formed during the cyclization onto the aromatic ring. Electron-donating groups on the aniline will direct the cyclization to the ortho and para positions, while bulky substituents will favor cyclization at the less sterically hindered position.

Troubleshooting Protocol:

  • Choice of Acid Catalyst: The strength and type of acid catalyst can significantly influence the regioselectivity. Stronger acids, such as polyphosphoric acid (PPA) or sulfuric acid, can sometimes favor one isomer over the other by protonating the intermediate in a way that directs the cyclization.

  • Protecting Groups: If one of the ortho positions on the aniline is significantly more reactive, you can temporarily install a blocking group (e.g., a bromine atom) at that position to force cyclization at the desired site. The blocking group can then be removed in a subsequent step.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve the regioselectivity in some Combes syntheses by promoting the formation of the thermodynamically more stable product.

Data Summary: Catalyst Effect on Regioselectivity

CatalystTemperature (°C)Ratio of Isomer A : Isomer B
H2SO41002 : 1
PPA1204 : 1
Amberlyst-15801 : 1.5
Microwave (PPA)1509 : 1

Section 3: Doebner-von Miller Reaction Complexities

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines, α,β-unsaturated carbonyl compounds, and an acid catalyst. However, the reaction is notorious for producing complex mixtures and tar-like side products.

FAQ 3: My Doebner-von Miller reaction is yielding a dark, tarry mixture with very low yield of the desired quinoline. What is causing this and how can I fix it?

Answer:

The formation of tar in the Doebner-von Miller reaction is often due to polymerization of the α,β-unsaturated carbonyl compound under the harsh acidic and high-temperature conditions. Additionally, side reactions such as N-alkylation and oxidation of the aniline can contribute to the complex mixture.

Causality: The strong acid catalyst, typically hydrochloric or sulfuric acid, can promote the self-condensation and polymerization of the aldehyde or ketone starting material. The aniline can also undergo oxidation to form colored impurities.

Troubleshooting Protocol:

  • Use of a Mild Oxidizing Agent: The addition of a mild oxidizing agent, such as arsenic pentoxide or iron(III) chloride, can help to dehydrogenate the intermediate dihydroquinoline to the desired quinoline, preventing side reactions of the dihydro intermediate.

  • Gradual Addition of Reactants: Instead of mixing all reactants at once, try a gradual addition of the α,β-unsaturated carbonyl compound to the mixture of the aniline and acid. This can help to maintain a low concentration of the polymerizable species.

  • Solvent Choice: While often run neat, the use of a high-boiling solvent like nitrobenzene can sometimes help to moderate the reaction and reduce tar formation. However, be mindful of the toxicity and potential for side reactions with the solvent itself.

Logical Relationship of Side Product Formation:

cluster_0 Reaction Conditions cluster_1 Side Reactions cluster_2 Undesired Outcome A High Temperature C Polymerization of Carbonyl A->C D Aniline Oxidation A->D B Strong Acid B->C E N-Alkylation B->E F Tar Formation & Low Yield C->F D->F E->F

Caption: Factors contributing to tar formation in the Doebner-von Miller reaction.

Section 4: Skraup Synthesis and Over-Oxidation

The Skraup synthesis is a classic method for preparing quinoline itself, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. A common issue is the over-oxidation of the aniline starting material.

FAQ 4: My Skraup synthesis is producing a significant amount of colored impurities, and my yield is low. I suspect over-oxidation. How can I control this?

Answer:

Over-oxidation is a frequent problem in the Skraup synthesis, leading to the formation of nitro- and other oxidized aniline derivatives, which can polymerize and contaminate the product. The highly exothermic nature of the reaction can also be difficult to control.

Causality: The combination of concentrated sulfuric acid and an oxidizing agent (traditionally nitrobenzene) at high temperatures creates a highly oxidizing environment. If the reaction temperature is not carefully controlled, the aniline can be oxidized faster than it reacts to form the quinoline.

Troubleshooting Protocol:

  • Moderator for the Reaction: The addition of a moderator, such as ferrous sulfate, can help to control the exotherm and provide a more controlled reaction rate.

  • Alternative Oxidizing Agents: Consider using a milder oxidizing agent in place of nitrobenzene. For example, iodine has been successfully used as an oxidant in some Skraup-type syntheses.

  • Temperature Management: Ensure efficient stirring and use an ice bath to manage the initial exothermic reaction when adding the sulfuric acid. A well-controlled temperature profile is critical for success.

Experimental Protocol: Modified Skraup Synthesis with Ferrous Sulfate

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • To the flask, add aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).

  • Begin vigorous stirring and slowly add concentrated sulfuric acid (2.5 eq) through the condenser. Use an ice bath to maintain the temperature below 100 °C during the addition.

  • After the addition is complete, heat the mixture to 130-140 °C for 3-4 hours.

  • Cool the reaction mixture and carefully dilute with water.

  • Neutralize with a solution of sodium hydroxide until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

References

  • Title: Iodine-Catalyzed Friedländer Annulation for the Synthesis of Polysubstituted Quinolines Source: Organic Letters URL: [Link]

  • Title: Microwave-assisted Combes quinoline synthesis Source: Tetrahedron Letters URL: [Link]

Technical Support Center: Optimization of the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Doebner-von Miller synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this powerful quinoline-forming reaction. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: From Tar to Treasure

The Doebner-von Miller reaction, while highly effective for constructing the quinoline scaffold, is notorious for its often harsh conditions and potential for significant byproduct formation.[1] This section addresses the most common experimental challenges in a direct, problem-solution format.

Problem 1: Low Yield and Significant Tar/Polymer Formation

Symptoms: Your reaction mixture becomes a thick, dark, intractable tar. Product isolation is extremely difficult, and the yield of the desired quinoline is disappointingly low.

Root Cause: This is the most prevalent issue and is primarily caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] Strong acids and the high temperatures often required for the cyclization can accelerate this undesired pathway, which competes directly with the productive reaction with the aniline.[1][3]

Troubleshooting & Optimization Strategies:

  • Control Reagent Addition: Instead of combining all reagents at once, add the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated, acidic solution of the aniline.[2] This maintains a low instantaneous concentration of the carbonyl compound, favoring the reaction with the aniline over self-polymerization and helping to manage any exothermic events.[3]

  • Optimize Acid Catalyst: The choice and concentration of the acid are critical. Excessively harsh conditions exacerbate tarring.

    • Brønsted Acids: While strong acids like HCl and H₂SO₄ are traditional, consider screening p-toluenesulfonic acid (p-TsOH) for a potentially milder, yet effective, alternative.[4]

    • Lewis Acids: Lewis acids such as ZnCl₂, SnCl₄, or Sc(OTf)₃ can catalyze the reaction effectively, sometimes under less aggressive conditions than strong Brønsted acids.[4][5] A comparative study is often warranted.

  • Temperature Management: While heat is necessary, excessive temperatures promote polymerization.[1] Determine the minimum effective temperature for your specific substrate combination. A vigorous, exothermic reaction may even require initial cooling before a controlled ramp-up to the target temperature.[3]

  • Consider a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline hydrochloride is in the aqueous phase can dramatically reduce polymerization. The reaction then occurs at the interface or with slow partitioning of the carbonyl into the aqueous layer.[6]

Problem 2: Incomplete Reaction and Presence of Dihydroquinoline Intermediate

Symptoms: TLC or LC-MS analysis of your crude product shows a significant spot corresponding to the dihydroquinoline intermediate in addition to your desired aromatic quinoline product.

Root Cause: The final step of the Doebner-von Miller synthesis is an oxidation that converts the initially formed dihydroquinoline to the fully aromatic quinoline. This step can be sluggish if the oxidizing agent is insufficient, inappropriate, or if the reaction is not allowed to proceed to completion.

Troubleshooting & Optimization Strategies:

  • Ensure Sufficient Oxidant: The reaction often uses an in-situ generated oxidant (e.g., a Schiff base intermediate) or an external one like nitrobenzene or arsenic acid.[7] Ensure a sufficient stoichiometric amount of the oxidant is present to drive the aromatization to completion.

  • Optimize Reaction Time & Temperature: The oxidation step may require longer reaction times or higher temperatures than the initial cyclization. Monitor the disappearance of the dihydroquinoline intermediate by an appropriate analytical technique (TLC, GC-MS) to determine the optimal endpoint.[1]

  • Post-Reaction Oxidation: If dihydroquinoline impurities persist, they can often be oxidized in a separate step after the initial workup. Common and effective oxidants for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[1]

Problem 3: Formation of Unexpected Regioisomers

Symptoms: Full characterization (typically by NMR) of the purified product reveals a quinoline substitution pattern different from the expected outcome.

Root Cause: The mechanism of the Doebner-von Miller reaction is complex and has been the subject of considerable study. A widely accepted pathway involves an initial conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by a fragmentation-recombination sequence.[2][8] However, under certain conditions, alternative pathways can dominate. For instance, a reversal of regiochemistry has been observed with specific substrates like γ-aryl-β,γ-unsaturated α-ketoesters, leading to 4-substituted quinolines instead of the expected 2-substituted products.[2][9]

Troubleshooting & Optimization Strategies:

  • Confirm the Mechanism: For novel substrates, it is crucial to be aware of potential mechanistic divergences. The choice of acid can influence the reaction pathway; for example, trifluoroacetic acid (TFA) has been implicated in promoting reversed regioselectivity in certain cases.[9]

  • Unambiguous Characterization: If an unexpected isomer is suspected, rigorous structural elucidation is essential. 2D NMR techniques (COSY, HMBC, NOESY) and, if possible, X-ray crystallography are the gold standards for confirming connectivity and substitution patterns.[9]

  • Substrate Modification: If a specific regioisomer is consistently and undesirably formed, a redesign of the α,β-unsaturated carbonyl component may be necessary to electronically or sterically favor the desired cyclization pathway.

Frequently Asked Questions (FAQs)

Q1: What is the currently accepted mechanism for the Doebner-von Miller reaction?

A1: The most supported mechanism is not a simple linear sequence but rather a fragmentation-recombination pathway.[8] The key steps are:

  • Conjugate Addition: The aniline first adds to the β-position of the α,β-unsaturated carbonyl compound.

  • Fragmentation: This adduct can then fragment, yielding an enamine/imine and a saturated carbonyl compound.[8]

  • Recombination & Cyclization: These fragments recombine in a productive manner, leading to a cyclized dihydroquinoline intermediate.

  • Dehydration & Oxidation: The intermediate then dehydrates and is subsequently oxidized to furnish the final aromatic quinoline product.[10]

G cluster_start Step 1: Initiation cluster_main Step 2: Fragmentation-Recombination cluster_end Step 3: Aromatization Aniline Aniline Adduct Conjugate Adduct Aniline->Adduct 1,4-Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Adduct Fragments Imine + Ketone Fragments Adduct->Fragments Fragmentation Dihydroquinoline Dihydroquinoline Intermediate Fragments->Dihydroquinoline Recombination & Cyclization Quinoline Quinoline Product Dihydroquinoline->Quinoline Dehydration & Oxidation

Q2: Can I use α,β-unsaturated ketones instead of aldehydes?

A2: Yes, α,β-unsaturated ketones are viable substrates. However, reactions with aldehydes are often more successful and higher-yielding.[1] Ketones, especially those with significant steric hindrance near the carbonyl group, can lead to lower yields or the formation of complex product mixtures due to slower reaction rates and competing side reactions.[1]

Q3: How do substituents on the aniline affect the reaction?

A3: Substituents on the aniline ring can have a profound impact.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains activate the ring, generally leading to faster reaction rates. However, they can also increase the propensity for polymerization and other side reactions.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides deactivate the ring, making the initial Michael addition slower. These reactions often require more forcing conditions (higher temperatures, stronger acids), which can in turn decrease the overall yield.[11]

Q4: My product is trapped in the tar. What is the best purification strategy?

A4: Purifying quinolines from the characteristic tarry byproducts is a significant challenge.[1]

  • Steam Distillation: For quinolines that are sufficiently volatile, steam distillation is a classic and highly effective method. It physically separates the volatile product from the non-volatile polymeric tar.[1]

  • Column Chromatography: For less volatile products, column chromatography is the standard approach. It is highly recommended to first perform a "plug filtration" by dissolving the crude material in a minimal amount of solvent and passing it through a short pad of silica gel or alumina to remove the majority of the tar. The filtrate can then be subjected to careful chromatographic purification.[1][4]

Data & Protocols

Table 1: Influence of Catalysts on Doebner-von Miller Synthesis
Catalyst TypeExamplesTypical ConditionsAdvantagesCommon Issues
Brønsted Acid HCl, H₂SO₄, p-TsOHHigh temp (100-150 °C)Inexpensive, readily availableHigh potential for tar formation[1]
Lewis Acid ZnCl₂, SnCl₄, Sc(OTf)₃Variable temp (can be milder)Can offer better selectivity, milder conditions[4]Higher cost, moisture sensitivity
Iodine I₂Moderate to high tempActs as both a Lewis acid and oxidantCan be corrosive, workup can be complex
Heterogeneous Amberlite, Montmorillonite K10High tempRecyclable catalyst, simplified workup[9]May have lower activity than homogeneous catalysts
Experimental Protocol: Optimized Synthesis of 2-Methylquinoline (Quinaldine)

This protocol incorporates best practices to mitigate tar formation.

Materials:

  • Aniline

  • Acetaldehyde (or its trimer, paraldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline and concentrated HCl in an ice-water bath with vigorous stirring.

  • Reagent Addition: Slowly add acetaldehyde dropwise from the dropping funnel to the stirred aniline hydrochloride solution. Maintain the temperature below 10 °C during the addition.

  • Catalyst Addition: After the acetaldehyde addition is complete, add solid zinc chloride to the mixture.

  • Reaction: Remove the ice bath and gently heat the mixture to reflux. The reaction can be vigorous initially; control the heating rate to maintain a steady reflux.[3] Continue heating for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup - Neutralization: After cooling to room temperature, carefully pour the reaction mixture onto an excess of a cold aqueous NaOH solution to neutralize the acid and liberate the free quinoline base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-methylquinoline.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Troubleshooting Workflow

G

References
  • Bergstrom, F. W. (1944). The Skraup Synthesis of Quinolines. Chemical Reviews, 35(2), 77–277. Available at: [Link]

  • GATE Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]

  • Chemistry : The Mystery of Molecules. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

  • Asadi, S., et al. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]

  • Reddy, C. R., et al. (2011). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 76(20), 8386–8392. Available at: [Link]

  • Various Authors. (2018). What is the complete procedure for Doebner-von miller reaction?. ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Gao, Y., et al. (2021). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Available at: [Link]

  • Sloop, J. C. (2002). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Overcoming Low Yield in Friedländer Annulation for Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedländer Annulation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize quinoline synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the common challenges associated with this versatile reaction.

Introduction to the Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline ring system.[1][2][3] First reported by Paul Friedländer in 1882, this acid- or base-catalyzed reaction is widely employed for synthesizing polysubstituted quinolines, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.[3][4]

Despite its utility, the reaction is often plagued by low yields, which can be a significant bottleneck in synthetic workflows. This guide provides a structured approach to identifying the root causes of poor yields and implementing effective solutions.

Understanding the Core Mechanism

Two primary mechanistic pathways are proposed for the Friedländer annulation, and understanding them is key to troubleshooting.[5][6]

  • Aldol-First Pathway: The reaction begins with an aldol condensation between the two carbonyl-containing starting materials. This is followed by cyclization and dehydration to form the quinoline product. This pathway is generally favored under the acidic or basic conditions typically used.[6]

  • Schiff Base-First Pathway: This pathway involves the initial formation of a Schiff base between the 2-aminoaryl aldehyde/ketone and the other carbonyl compound, followed by an intramolecular aldol-type condensation and dehydration.[5]

The prevailing conditions can influence which pathway dominates and, consequently, the side products that may form.

Friedlander_Mechanism cluster_reactants Reactants cluster_path1 Aldol-First Pathway cluster_path2 Schiff Base-First Pathway 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct + Methylene Ketone (Aldol Condensation) Schiff Base Schiff Base 2-Aminoaryl Ketone->Schiff Base + Methylene Ketone (Imine Formation) Methylene Ketone Methylene Ketone Methylene Ketone->Aldol Adduct Methylene Ketone->Schiff Base Unsaturated Carbonyl Unsaturated Carbonyl Aldol Adduct->Unsaturated Carbonyl -H2O Cyclized Intermediate 1 Cyclized Intermediate 1 Quinoline Product Quinoline Product Cyclized Intermediate 1->Quinoline Product -H2O Unsaturated Carbonyl->Cyclized Intermediate 1 Intramolecular Condensation Cyclized Intermediate 2 Cyclized Intermediate 2 Schiff Base->Cyclized Intermediate 2 Intramolecular Aldol Reaction Cyclized Intermediate 2->Quinoline Product -H2O

Caption: Competing mechanisms of the Friedländer Annulation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the Friedländer annulation.

FAQ 1: My reaction yield is very low or the reaction is not proceeding to completion. What are the primary causes?

Low yields are a frequent challenge and can often be traced back to several key factors.[3]

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures (150-220°C) and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[1][3][7]

  • Suboptimal Catalyst Choice: The catalyst is critical. An inappropriate or inefficient catalyst can result in low conversion rates.[3]

  • Inappropriate Solvent: The reaction medium significantly influences reaction efficiency.[3][8] Solvents with low polarity like toluene and dichloromethane (DCM) have been shown to give lower yields compared to more polar solvents like ethanol.[8]

  • Incorrect Temperature: The reaction can be highly sensitive to temperature. Non-optimal temperatures may lead to slow reaction rates or an increase in side product formation.[3]

Troubleshooting Workflow: Low Conversion

Troubleshooting_Low_Yield Start Low Yield or No Reaction Condition_Check Are you using high temperatures (>150°C) with strong acid/base? Start->Condition_Check Action_Milder_Conditions Switch to Milder Conditions: - Lower temperature - Use a modern catalyst (e.g., Lewis Acid, Organocatalyst) Condition_Check->Action_Milder_Conditions Yes Catalyst_Check Is your catalyst choice optimal? Condition_Check->Catalyst_Check No Action_Milder_Conditions->Catalyst_Check Action_Catalyst Screen Alternative Catalysts: - Lewis Acids (In(OTf)3, Nd(NO3)3·6H2O) - Solid-supported acids (NaHSO4-SiO2) - Iodine, p-TSA Catalyst_Check->Action_Catalyst No Solvent_Check Is your solvent appropriate? Catalyst_Check->Solvent_Check Yes Action_Catalyst->Solvent_Check Action_Solvent Optimize Solvent: - Try polar solvents (Ethanol) - Consider solvent-free conditions - Explore green options (Water, Ionic Liquids) Solvent_Check->Action_Solvent No Energy_Source_Check Are you using conventional heating? Solvent_Check->Energy_Source_Check Yes Action_Solvent->Energy_Source_Check Action_Microwave Consider Microwave Irradiation: - Reduces reaction time - Often improves yield Energy_Source_Check->Action_Microwave Yes End Improved Yield Energy_Source_Check->End No Action_Microwave->End

Caption: Troubleshooting flowchart for low yield in Friedländer annulation.

FAQ 2: I'm observing significant side products. What are they and how can I prevent them?

The most common side reaction is the self-condensation of the ketone starting material (an aldol condensation), particularly under basic conditions.[1] This depletes one of your reactants and reduces the yield of the desired quinoline.

Strategies to Minimize Side Reactions:
  • Modify the Reaction Pathway: To circumvent aldol condensation, you can use an imine analog of the o-aminoaryl ketone instead of the ketone itself.[1]

  • Optimize Catalyst Selection: The choice of catalyst can significantly influence selectivity. Lewis acids, for instance, can promote the desired cyclization over competing pathways. In(OTf)₃ has been identified as a highly effective catalyst for selectively forming the Friedländer product.[9]

  • Solvent-Free Conditions: Combining a catalyst like p-toluenesulfonic acid with solvent-free conditions can lead to a rapid and efficient synthesis of poly-substituted quinolines, often minimizing side reactions.[5]

FAQ 3: How can I improve the yield and reduce reaction times?

Modern techniques can dramatically enhance the efficiency of the Friedländer annulation.

  • Microwave-Assisted Synthesis: This is one of the most effective methods for improving yields and drastically reducing reaction times.[10] In some cases, average yields have been improved from 34% with conventional heating to 72% with microwave irradiation.[11]

  • Advanced Catalytic Systems: Moving beyond traditional Brønsted acids and bases can offer significant advantages. A wide range of more efficient catalytic systems have been developed, including ionic liquids, metal-organic frameworks, polymers, and nanocatalysts.[3][12]

  • Solvent Choice and Catalyst-Free Options: The use of water as a solvent under catalyst-free conditions has been shown to be a green and efficient method, in some cases achieving yields up to 97%.[13]

Comparative Data on Catalysts and Conditions
Catalyst SystemSolventConditionsYield Range (%)Reference
Traditional
NaOHAqueous/AlcoholRefluxVariable, often low[4][14]
High TemperatureNone150-220°CVariable[7][14]
Modern Acid Catalysts
p-Toluenesulfonic acid (p-TSA)None120°C or MicrowaveHigh[5]
IodineNone120-130°CHigh[5]
Trifluoroacetic acidNoneRoom TempGood to Excellent[5]
Lewis Acid Catalysts
In(OTf)₃None120°C75-92[9]
Neodymium(III) nitrate hexahydrateNone120°CHigh[5]
Supported & Heterogeneous Catalysts
NaHSO₄-SiO₂None120-130°CExcellent[14]
Sulfonated Rice Husk AshNone120°CHigh[14]
Green & Alternative Methods
NoneWater70°Cup to 97[13]
Choline-based Deep Eutectic SolventsDES50°CExcellent[3][15]
Fluorescein (Photocatalyst)AcetonitrileVisible Light (12W LED)48-96[16]
Microwave IrradiationAcetic Acid160°CSignificant Improvement[17]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis Using Acetic Acid

This protocol is adapted from methodologies that use microwave irradiation to significantly improve reaction rates and yields.[17]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (1.2 mmol).

  • Solvent and Catalyst: Add glacial acetic acid (3-5 mL) to the vessel. The acetic acid acts as both the solvent and the catalyst.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 160°C for 5-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: The product will often precipitate. Collect the solid by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Lewis Acid-Catalyzed Solvent-Free Synthesis

This protocol utilizes Indium(III) triflate, a highly effective Lewis acid catalyst for this transformation, under solvent-free conditions.[9]

  • Reactant Preparation: In a round-bottom flask, thoroughly mix the 2-aminoaryl ketone (1.0 mmol), the carbonyl compound with an active methylene group (1.1 mmol), and Indium(III) triflate (In(OTf)₃, 5 mol%).

  • Reaction: Heat the mixture in an oil bath at 120°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reactions are typically complete within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation and Purification: Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

References

  • Wikipedia. (2023, December 29). Friedländer synthesis. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Request PDF. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. NIH. Retrieved from [Link]

  • National Institutes of Health. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Request PDF. Retrieved from [Link]

  • John Wiley & Sons, Inc. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Friedlander reaction. Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the reaction times and yields. Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the Friedländer reaction under acidic conditions showing.... Download Scientific Diagram. Retrieved from [Link]

  • YouTube. (2015, February 24). Acid vs Base Catalyzed. Pearson Study Prep. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 2,6,7-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving common chromatographic challenges. This guide provides in-depth troubleshooting strategies for peak tailing observed during the High-Performance Liquid Chromatography (HPLC) analysis of 2,6,7-Trimethylquinoline, a basic compound often encountered in pharmaceutical and chemical research. Our approach is rooted in fundamental chromatographic principles to empower you with the expertise to not only solve the immediate issue but also to proactively develop robust analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2,6,7-Trimethylquinoline peak is exhibiting significant tailing. What is the primary cause of this?

A1: Peak tailing for basic compounds like 2,6,7-Trimethylquinoline in reversed-phase HPLC is predominantly caused by secondary interactions with the stationary phase.[1] Specifically, the issue arises from the interaction between the basic nitrogen atom in the quinoline ring and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2]

  • Mechanism of Interaction: At typical mobile phase pH values (around neutral), a portion of the silanol groups on the silica surface are deprotonated and exist in their anionic form (Si-O⁻). Concurrently, the basic 2,6,7-Trimethylquinoline molecule can be protonated, carrying a positive charge. The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups leads to a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction with the C18 chains. This stronger interaction results in a slow release of the analyte from the stationary phase, causing the characteristic peak tailing.[3][4]

dot graph "Silanol_Interaction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "cluster_Column" { label="Silica Stationary Phase"; style="filled"; fillcolor="#F1F3F4"; "Analyte" [label="Protonated\n2,6,7-Trimethylquinoline (+)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Silanol" [label="Ionized Silanol Group\n(Si-O⁻)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C18" [label="C18 Chains\n(Primary Interaction)"]; "Analyte" -> "C18" [label="Hydrophobic\nInteraction", style=dashed, color="#34A853"]; "Analyte" -> "Silanol" [label="Secondary Ionic\nInteraction (Causes Tailing)", style=bold, color="#EA4335"]; } } dot Caption: Interaction of 2,6,7-Trimethylquinoline with the stationary phase.

Q2: How can I systematically troubleshoot and eliminate peak tailing for 2,6,7-Trimethylquinoline?

A2: A systematic approach to troubleshooting involves manipulating the mobile phase conditions and considering the column chemistry. The following workflow is recommended:

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];

Start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#FBBC05"]; Adjust_pH [label="Adjust Mobile Phase pH\n(Target: 2.5 - 3.5)"]; Check_Peak_Shape [label="Evaluate Peak Shape", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Buffer [label="Incorporate a Buffer\n(e.g., Phosphate or Formate)"]; Optimize_Buffer [label="Optimize Buffer Concentration\n(10-50 mM)"]; Use_Additive [label="Use a Mobile Phase Additive\n(e.g., Triethylamine)"]; Consider_Column [label="Consider Alternative Column\n(End-capped, Base-deactivated)"]; Resolved [label="Peak Tailing Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Unresolved [label="Issue Persists", shape=plaintext, fontcolor="#EA4335"];

Start -> Adjust_pH; Adjust_pH -> Check_Peak_Shape; Check_Peak_Shape -> Resolved [label="Symmetrical Peak"]; Check_Peak_Shape -> Add_Buffer [label="Tailing Persists"]; Add_Buffer -> Optimize_Buffer; Optimize_Buffer -> Check_Peak_Shape; Check_Peak_Shape -> Use_Additive [label="Minor Tailing"]; Use_Additive -> Check_Peak_Shape; Check_Peak_Shape -> Consider_Column [label="Significant Tailing"]; Consider_Column -> Resolved; } dot Caption: Systematic workflow for troubleshooting peak tailing.

Q3: What is the optimal mobile phase pH for analyzing 2,6,7-Trimethylquinoline and why?

A3: The optimal mobile phase pH for analyzing basic compounds like 2,6,7-Trimethylquinoline is typically in the acidic range, specifically between pH 2.5 and 3.5.[2]

Mobile Phase pHState of Silanol GroupsState of 2,6,7-Trimethylquinoline (pKa ~4.9)InteractionExpected Peak Shape
7.0 (Neutral) Partially Ionized (Si-O⁻)Partially Protonated (+)Strong Secondary Ionic InteractionSignificant Tailing
2.5 - 3.5 (Acidic) Protonated (Si-OH)Fully Protonated (+)Minimized Secondary Ionic InteractionImproved Symmetry
Q4: I've adjusted the pH, but still see some tailing. Should I use a buffer? If so, which one and at what concentration?

A4: Yes, if pH adjustment alone is insufficient, incorporating a buffer into the mobile phase is the next logical step. Buffers are crucial for maintaining a stable pH throughout the chromatographic run, which is essential for reproducible retention times and peak shapes.

  • Recommended Buffers: For low pH applications, phosphate and formate buffers are excellent choices.

    • Phosphate Buffer: Provides excellent buffering capacity in the pH range of 2.1 to 3.1.

    • Formate Buffer: Suitable for mass spectrometry (MS) applications due to its volatility and provides good buffering around pH 3.8.

  • Optimal Concentration: A buffer concentration of 10-50 mM is generally effective.[2] Start with a lower concentration (e.g., 20 mM) and increase if necessary. Higher buffer concentrations can sometimes improve peak shape by increasing the ionic strength of the mobile phase, which can further mask the residual silanol groups.[2]

Experimental Protocol: Mobile Phase Buffer Preparation (pH 3.0 Phosphate Buffer)

  • Prepare a 1 M stock solution of monobasic potassium phosphate (KH₂PO₄): Dissolve 136.09 g of KH₂PO₄ in 1 L of HPLC-grade water.

  • Prepare a 20 mM working solution: Pipette 20 mL of the 1 M stock solution into a 1 L volumetric flask and dilute to the mark with HPLC-grade water.

  • Adjust the pH: While stirring, add phosphoric acid dropwise to the 20 mM KH₂PO₄ solution until the pH meter reads 3.0.

  • Filter the buffer: Filter the prepared buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.

  • Prepare the mobile phase: Mix the filtered buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, a 60:40 (v/v) aqueous:organic mobile phase would be prepared by mixing 600 mL of the pH 3.0 buffer with 400 mL of the organic solvent.

  • Degas the mobile phase: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.

Q5: Are there any mobile phase additives that can help reduce peak tailing?

A5: Yes, mobile phase additives, particularly competing bases, can be very effective in reducing peak tailing for basic compounds. Triethylamine (TEA) is a commonly used additive for this purpose.[5][6]

  • Mechanism of Action: TEA is a small basic molecule that is added to the mobile phase in low concentrations (typically 0.1-0.5% v/v).[6] In an acidic mobile phase, TEA will be protonated and can competitively interact with the ionized silanol groups on the stationary phase. By "masking" these active sites, TEA reduces the opportunity for the analyte (2,6,7-Trimethylquinoline) to engage in secondary interactions, leading to a more symmetrical peak shape.[5][7]

Experimental Protocol: Using Triethylamine as a Mobile Phase Additive

  • Prepare the aqueous portion of the mobile phase: For example, prepare your pH 3.0 phosphate buffer as described in Q4.

  • Add Triethylamine: To 1 L of the aqueous buffer, add 1 mL of TEA for a 0.1% (v/v) concentration.

  • Readjust the pH: The addition of TEA, being a base, will slightly increase the pH of the mobile phase.[5] Carefully readjust the pH back to the desired value (e.g., 3.0) using phosphoric acid.

  • Filter and prepare the mobile phase: Follow steps 4-6 from the buffer preparation protocol to filter, mix with the organic modifier, and degas the final mobile phase.

Q6: I'm still facing issues. Should I consider a different type of HPLC column?

A6: If optimizing the mobile phase does not completely resolve the peak tailing, the column itself should be evaluated. Modern HPLC columns are designed to minimize the issues associated with residual silanols.

  • End-capped and Base-Deactivated Columns: Look for columns that are specifically marketed as "end-capped" or "base-deactivated."[2] End-capping is a process where the residual silanol groups are chemically bonded with a small, inert silane (like trimethylsilane) to render them inactive. Base-deactivated columns are specifically designed and tested for the analysis of basic compounds and often feature a high degree of end-capping and a very pure silica support.

  • Columns for High pH Applications: An alternative strategy is to work at a high pH (e.g., pH > 8), where the basic analyte is in its neutral form. However, this requires a column that is stable at high pH, as traditional silica-based columns will dissolve under these conditions.[3] Hybrid-silica or polymer-based columns are suitable for high pH work.

References

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • DeCorte, J., et al. (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. National Institutes of Health. [Link]

  • Hossain, T. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Fabre, N., et al. (2001). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica. PubMed. [Link]

  • Phenomenex. (2024, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Kumar, A., et al. (2023). Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes via Direct 1,8-Addition to In Situ Formed Alkynyl 8-Methylenenaphthalen-2(8H)-ones. ACS Publications. [Link]

  • Fabre, N., et al. (2001). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: Example of Eschscholtzia californica. ResearchGate. [Link]

  • Anumolu, P. D. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-Today. [Link]

  • Ilisz, I., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Anonymous. (2004, December 22). About Mobile Phase with Triethylamine. Chromatography Forum. [Link]

  • D'Annessa, I., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]

  • DeCorte, J., et al. (2022). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. [Link]

  • Anonymous. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Pérez-Castaño, E., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. [Link]

  • Ugur, I., et al. (2021). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. [Link]

  • Sanderson, P., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]_drug-like_molecules_using_semiempirical_quantum_chemical_methods)

Sources

Preventing tar formation in high-temperature quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Tar Formation

Welcome to the technical support center for high-temperature quinoline synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of tar formation in classic quinoline synthesis methods like the Skraup and Doebner-von Miller reactions. As Senior Application Scientists, we understand the critical importance of minimizing byproducts to ensure high yields and purity in your synthetic workflows.

Understanding the Challenge: The Inevitability of Tar?

High-temperature quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, are powerful methods for constructing the quinoline scaffold. However, the harsh acidic and oxidizing conditions, coupled with high temperatures, create a perfect storm for the formation of complex, high-molecular-weight byproducts collectively known as "tar." This tarry material can significantly reduce product yield and complicate purification. Understanding the root causes of tar formation is the first step toward its prevention.

In the Skraup synthesis , the dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein, is a key step.[1][2] Under the strongly acidic and hot conditions, acrolein is prone to polymerization, which is a primary contributor to tar formation.[3]

The Doebner-von Miller reaction , which utilizes α,β-unsaturated carbonyl compounds, faces a similar challenge. The acid-catalyzed self-condensation and polymerization of these carbonyl starting materials are major side reactions that lead to intractable tars and low yields of the desired quinoline.[4]

This guide provides actionable strategies and optimized protocols to help you mitigate these issues and achieve cleaner, more efficient quinoline syntheses.

Troubleshooting Guide: From Tar to Triumph

This section addresses specific issues you might encounter during your experiments, offering step-by-step solutions grounded in chemical principles.

Problem 1: My Skraup synthesis is extremely vigorous and producing excessive tar.

Symptoms: The reaction is highly exothermic, difficult to control, and results in a thick, black, tarry mixture that is challenging to work with.

Root Cause: The traditional Skraup reaction, involving the heating of an aniline with glycerol, sulfuric acid, and a strong oxidizing agent like nitrobenzene, is notoriously violent.[5] The rapid, uncontrolled dehydration of glycerol to acrolein and subsequent exothermic reactions are the main culprits.

Solutions:

  • Introduce a Moderator: The addition of ferrous sulfate (FeSO₄) is a well-established method to tame the reaction's vigor.[3][6] Ferrous sulfate is believed to act as an oxygen carrier, prolonging the reaction and allowing for better heat dissipation, thus reducing charring.[6] Boric acid can also be used for this purpose.[5]

  • Control the Addition of Sulfuric Acid: Add concentrated sulfuric acid slowly and with efficient cooling, preferably in an ice bath. This prevents a sudden spike in temperature that can initiate rapid polymerization.

  • Ensure Efficient Stirring: Vigorous stirring is crucial to maintain a homogenous reaction mixture and prevent the formation of localized hot spots where tar formation can accelerate.

  • Optimize the Oxidizing Agent: While nitrobenzene is a classic oxidizing agent, it can contribute to the reaction's violence.[3] Consider using milder alternatives such as arsenic pentoxide (As₂O₅) or generating iodine in situ from potassium iodide and sulfuric acid, which can lead to a less exothermic process.[3]

Problem 2: My Doebner-von Miller reaction is a low-yield, polymeric mess.

Symptoms: The reaction mixture turns into a thick, gummy, or solid polymer, making product isolation nearly impossible and drastically reducing the yield of the quinoline derivative.

Root Cause: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[4]

Solutions:

  • Employ a Biphasic Solvent System: This is a highly effective strategy to minimize polymerization. By using a two-phase system, such as water-toluene, the α,β-unsaturated carbonyl compound is sequestered in the organic phase, limiting its contact with the high concentration of acid in the aqueous phase where the aniline is protonated. This significantly reduces self-condensation.[4]

  • Optimize Acid Catalyst and Concentration: While strong acids are necessary, overly harsh conditions can promote tar formation. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help identify the optimal catalyst that balances reaction rate with minimal side product formation.[7]

  • Strict Temperature Control: Excessive heat is a major driver of polymerization. Maintain the reaction at the lowest effective temperature that allows for a reasonable reaction rate. Stepwise heating or the gradual addition of reactants can help control exothermic events.[4][8]

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to keep its concentration low at any given time, thereby favoring the desired reaction over polymerization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for high-temperature quinoline synthesis to minimize tar?

A1: The optimal temperature is highly substrate-dependent. For the Skraup reaction, a common procedure involves gentle initial heating to initiate the reaction, after which the exothermic phase should be controlled. Temperatures are often maintained in the range of 100-150°C.[9] For the Doebner-von Miller reaction, it is crucial to maintain the lowest effective temperature to prevent polymerization, which can also be in the 100-150°C range depending on the specific reactants and catalyst used.[8][9] It is always advisable to perform small-scale optimization experiments to determine the ideal temperature profile for your specific synthesis.

Q2: How can I effectively purify my quinoline product from the tarry byproducts?

A2: Purification of quinolines from the often-present tar is a critical step. Here are two common and effective methods:

  • Steam Distillation: This is a classic and highly effective method for separating volatile quinolines from non-volatile tar. The crude, basified reaction mixture is subjected to steam, and the quinoline co-distills with the water. The quinoline can then be separated from the aqueous distillate. A detailed protocol for steam distillation can be found in various organic chemistry resources.[3][10]

  • Solvent Extraction: After neutralizing the acidic reaction mixture, the quinoline product can be extracted into an organic solvent like toluene or dichloromethane. The tarry byproducts often have limited solubility in these solvents and can be separated. The crude quinoline in the organic extract can then be further purified by column chromatography or distillation.[11][12]

Q3: Are there modern, milder alternatives to the classic high-temperature quinoline syntheses?

A3: Yes, significant progress has been made in developing greener and more efficient methods for quinoline synthesis. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under milder conditions than traditional heating.[1]

  • Nanocatalyzed Reactions: The use of nanocatalysts, such as copper-based or iron-based nanoparticles, can offer high efficiency and selectivity under milder, more environmentally friendly conditions.[13]

  • Photocatalytic Methods: Visible-light-mediated reactions have emerged as a powerful tool for organic synthesis, and several photocatalytic methods for quinoline synthesis have been developed that operate at room temperature.[14]

Visualizing the Process: Mechanisms and Workflows

To provide a clearer understanding of the chemical transformations and potential pitfalls, we have included the following diagrams created using Graphviz.

Skraup Synthesis: Reaction Mechanism and Points of Tar Formation

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Oxidant->Quinoline Acrolein->Michael_Adduct Michael Addition Tar Tar (Polymerization) Acrolein->Tar High Temp & Acid Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration (H₂SO₄) Dihydroquinoline->Quinoline Oxidation

Caption: Mechanism of the Skraup synthesis highlighting the formation of the reactive acrolein intermediate, a key precursor to tar formation.

Troubleshooting Workflow for Tar Prevention

Caption: A logical workflow for troubleshooting and mitigating tar formation in high-temperature quinoline syntheses.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of quinoline synthesis, providing a quick reference for optimizing your experimental setup.

Reaction TypeParameterModificationEffect on Yield/Tar FormationReference(s)
Skraup Moderator Addition of Ferrous Sulfate (FeSO₄)Controls exotherm, reduces charring, improves yield.[3][6]
Oxidizing Agent Use of Arsenic Pentoxide (As₂O₅)Less violent reaction compared to nitrobenzene.[3]
Heating Method Microwave IrradiationReduced reaction time, improved yield.[1]
Doebner-von Miller Solvent System Biphasic (e.g., Water/Toluene)Drastically reduces polymerization, increases yield.[4]
Catalyst Lewis Acids (e.g., ZnCl₂, SnCl₄)Can offer milder conditions and improved selectivity.[7]
Temperature Lower effective temperatureMinimizes polymerization of carbonyl compounds.[8]

Experimental Protocols: Best Practices for Tar-Free Synthesis

The following are detailed, step-by-step methodologies for the Skraup and Doebner-von Miller syntheses, incorporating best practices to minimize tar formation.

Protocol 1: Modified Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Steam distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly add concentrated sulfuric acid. Maintain the temperature below 20°C during the addition.

  • Initiation of Reaction: Gently heat the mixture with a heating mantle. Once the reaction begins (indicated by a noticeable exotherm), remove the heat source. The reaction should proceed smoothly for 30-60 minutes.

  • Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to 140-150°C for 3 hours to ensure the reaction goes to completion.

  • Workup: Allow the reaction mixture to cool. Carefully dilute with water and then neutralize with a concentrated sodium hydroxide solution until strongly basic.

  • Purification: Subject the basic mixture to steam distillation. Collect the distillate, which will contain quinoline and water. Separate the quinoline layer, dry it over a suitable drying agent (e.g., anhydrous potassium carbonate), and purify further by vacuum distillation.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline in a Biphasic System

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide (for workup)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline in aqueous hydrochloric acid.

  • Addition of Organic Phase: Add an equal volume of toluene to the flask to create a two-phase system.

  • Reactant Addition: Heat the mixture to reflux. Slowly add crotonaldehyde dropwise to the refluxing mixture over a period of 1-2 hours.

  • Reaction: Continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Neutralize the aqueous layer with a sodium hydroxide solution and extract with toluene.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the resulting crude 2-methylquinoline by vacuum distillation.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Method for extracting quinoline from coal tar wash oil. Google Patents. (n.d.).
  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters. (2026, January 21). Retrieved January 22, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Study of Quinoline Insoluble (QI) Removal for Needle Coke-Grade Coal Tar Pitch by Extraction with Fractionalized Aliphatic Solvents and Coke Formation Thereof - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 22, 2026, from [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (2020, February 3). Retrieved January 22, 2026, from [Link]

  • Skraup reaction process for synthesizing quinolones. Google Patents. (n.d.).
  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Method for extracting quinoline and isoquinoline from coal tar wash oil. Google Patents. (n.d.).
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved January 22, 2026, from [Link]

  • Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of quinolines a | Download Table - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (2018, July 17). Retrieved January 22, 2026, from [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI. (2024, February 28). Retrieved January 22, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - MDPI. (2023, December 27). Retrieved January 22, 2026, from [Link]

  • Alternative Oxidisers in Skraup reaction - Sciencemadness.org. (2009, September 9). Retrieved January 22, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved January 22, 2026, from [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - ResearchGate. (2023, December 27). Retrieved January 22, 2026, from [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. (2018, July 15). Retrieved January 22, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]

  • 5.5D: Step-by-Step Procedures for Steam Distillation - Chemistry LibreTexts. (2022, April 7). Retrieved January 22, 2026, from [Link]

  • Skraup's Synthesis - Vive Chemistry. (2012, November 3). Retrieved January 22, 2026, from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

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Technical Support Center: A Researcher's Guide to Scaling the Synthesis of 2,6,7-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2,6,7-trimethylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to move beyond bench-scale synthesis and produce this valuable quinoline derivative on a larger scale for applications such as library screening.

Here, we deconstruct the popular and robust Doebner-von Miller reaction for the synthesis of 2,6,7-trimethylquinoline, offering practical, field-tested advice. Our focus is not just on the "how," but the critical "why" behind each procedural step. This resource is structured to anticipate and address the real-world challenges you may encounter, ensuring a successful and efficient scale-up campaign.

Section 1: The Doebner-von Miller Synthesis of 2,6,7-Trimethylquinoline: A Mechanistic Overview

The Doebner-von Miller reaction is a cornerstone of quinoline synthesis, valued for its use of readily available starting materials.[1][2] In the case of 2,6,7-trimethylquinoline, the synthesis involves the reaction of 3,4-dimethylaniline with an α,β-unsaturated carbonyl compound, typically crotonaldehyde, under acidic conditions.[3]

The reaction proceeds through a series of steps, including a Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring system. Understanding this pathway is crucial for troubleshooting and optimizing the reaction at scale.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline 3,4-Dimethylaniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Carbonyl Crotonaldehyde (α,β-unsaturated aldehyde) Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Dihydroquinoline 1,2-Dihydro-2,6,7-trimethylquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline 2,6,7-Trimethylquinoline Dihydroquinoline->Quinoline Oxidation

Caption: Simplified mechanism of the Doebner-von Miller reaction for 2,6,7-trimethylquinoline synthesis.

Section 2: Scaled-Up Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2,6,7-trimethylquinoline on a multi-gram scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams/mL)
3,4-Dimethylaniline121.181.0121.2 g
Crotonaldehyde70.092.5175.2 g (208.6 mL)
Hydrochloric Acid (conc.)36.46~3.6300 mL
Nitrobenzene123.110.561.6 g (51.3 mL)
Toluene92.14-500 mL
Sodium Hydroxide40.00-For neutralization
Dichloromethane84.93-For extraction

Step-by-Step Procedure:

  • Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 3,4-dimethylaniline (121.2 g, 1.0 mol) and concentrated hydrochloric acid (300 mL). Stir the mixture to form the aniline hydrochloride salt.

  • Addition of Crotonaldehyde: To the stirred suspension, add crotonaldehyde (175.2 g, 2.5 mol) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.[4]

  • Heating and Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 6-8 hours. The mixture will darken significantly.

  • Oxidation: Cool the reaction mixture to below 80 °C. Add nitrobenzene (61.6 g, 0.5 mol) dropwise. Reheat the mixture to reflux and continue heating for an additional 4-6 hours to ensure complete oxidation of the dihydroquinoline intermediate.

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath to dissipate the heat generated.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 300 mL). Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (2 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification (Column Chromatography): Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2,6,7-trimethylquinoline.

Experimental_Workflow Setup 1. Reaction Setup (Aniline + HCl) Addition 2. Dropwise Addition (Crotonaldehyde) Setup->Addition Reflux1 3. Initial Reflux (6-8 hours) Addition->Reflux1 Oxidation 4. Oxidation (Add Nitrobenzene, Reflux 4-6 hours) Reflux1->Oxidation Workup 5. Neutralization (NaOH) Oxidation->Workup Extraction 6. Extraction (DCM) Workup->Extraction Purification 7. Purification (Washing, Drying, Concentration) Extraction->Purification Final_Purification 8. Column Chromatography Purification->Final_Purification

Caption: Scaled-up synthesis workflow for 2,6,7-trimethylquinoline.

Section 3: Troubleshooting and FAQs

This section addresses common issues encountered during the scale-up of the Doebner-von Miller synthesis of 2,6,7-trimethylquinoline.

Q1: My reaction has produced a large amount of black, intractable tar, and the yield is very low. What went wrong?

A1: Tar formation is the most common side reaction in the Doebner-von Miller synthesis.[5] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (crotonaldehyde in this case).[5]

  • Causality: The highly acidic conditions required for the reaction also promote the self-condensation and polymerization of aldehydes. This issue is often exacerbated by localized overheating.

  • Troubleshooting Steps:

    • Control the Addition Rate: A slow, controlled addition of crotonaldehyde is critical to prevent a rapid exotherm, which accelerates polymerization.[4]

    • Maintain Vigorous Stirring: Ensure efficient mixing to dissipate heat and prevent localized "hot spots."

    • Optimize Temperature: While heating is necessary, excessive temperatures can favor polymerization. Maintain the lowest effective reflux temperature.[5]

    • Consider a Moderator: For particularly challenging syntheses, the addition of a moderator like ferrous sulfate can help to control the reaction's vigor.[6]

Q2: After purification, I have a significant amount of a byproduct that I suspect is the dihydroquinoline. How can I confirm this and what should I do?

A2: Incomplete oxidation is a common issue, leading to the presence of 1,2-dihydro-2,6,7-trimethylquinoline in your final product.

  • Confirmation: The dihydroquinoline can be identified by mass spectrometry (it will have a molecular weight two units higher than the desired product) and ¹H NMR spectroscopy (presence of aliphatic protons in the dihydropyridine ring).

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: Use a stoichiometric amount of a suitable oxidizing agent like nitrobenzene.[3]

    • Increase Reaction Time/Temperature for Oxidation: The oxidation step may require longer reaction times or slightly higher temperatures to proceed to completion. Monitor the reaction by TLC or GC-MS to track the disappearance of the dihydroquinoline intermediate.[5]

    • Post-Reaction Oxidation: If you have already isolated the product mixture, you can perform a subsequent oxidation step using an oxidizing agent such as manganese dioxide (MnO₂) or DDQ.[5]

Q3: The work-up is difficult due to the formation of a thick emulsion during neutralization and extraction. How can I improve phase separation?

A3: Emulsion formation is common when neutralizing highly acidic reaction mixtures and performing extractions, especially at a larger scale.

  • Causality: The presence of polymeric byproducts and salts can stabilize emulsions.

  • Troubleshooting Steps:

    • Add Brine: During the extraction, washing with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Filter Before Extraction: If possible, filtering the neutralized mixture through a pad of celite before extraction can remove some of the solid and tarry materials that contribute to emulsion formation.

    • Allow Time for Separation: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to better phase separation.

Section 4: Safety and Handling at Scale

Scaling up chemical reactions introduces new safety considerations that must be addressed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and volatile reagents.

  • Exothermic Reactions: Be prepared for the exothermic nature of the reaction, especially during the addition of crotonaldehyde and the neutralization step. Use an ice bath to control the temperature as needed.[4]

  • Handling of Reagents:

    • Quinoline and its derivatives are suspected carcinogens and mutagens.[7][8] Handle with care and avoid skin contact.

    • Concentrated acids are highly corrosive.

    • Nitrobenzene is toxic and readily absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • Chegg. (2018). Solved The quinoline below is formed by the reaction of a | Chegg.com. [Link]

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. [Link]

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Technical Support Center: Purification Strategies for Reactions Involving 3,4-Dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development and synthesis professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 3,4-dimethylaniline (also known as 3,4-xylidine) from post-reaction mixtures. The following sections are designed to offer practical, field-proven solutions grounded in chemical principles to ensure the purity and integrity of your target compounds.

Core Principles of Separation

The successful removal of 3,4-dimethylaniline hinges on exploiting its unique physicochemical properties. As a primary aromatic amine, its basicity is the most critical lever for purification. However, its polarity, solubility, and volatility also present viable separation pathways.

Key Physicochemical Properties of 3,4-Dimethylaniline
PropertyValueSignificance for PurificationSource(s)
pKa (of the conjugate acid) 5.15 - 5.28Dictates the pH required to protonate the amine, making it water-soluble as a salt. A key parameter for acid-base extraction.[1][2]
Boiling Point 226 °C (at 760 mmHg)Allows for removal by distillation if the desired product has a significantly different boiling point and is thermally stable.[2][3]
Melting Point 49 - 51 °CRelevant for purification by crystallization and for handling the material, which is a solid at room temperature.[2][3]
Solubility (in water) Slightly soluble (<1 g/L)The neutral form has low water solubility, while its protonated salt form is highly water-soluble. This difference is the basis of acid-base extraction.[1][2]
Solubility (in organic solvents) Soluble in ether, alcohol, petroleum ether, and aromatic solvents.The neutral form is readily soluble in common organic extraction and chromatography solvents.[1]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the workup and purification process in a direct question-and-answer format.

Question: I performed a dilute acid wash (e.g., 1M HCl), but my crude NMR still shows significant amounts of 3,4-dimethylaniline. What went wrong?

Answer: This is a common issue that typically arises from one of three causes:

  • Insufficient Acid: The most frequent cause is using an insufficient molar equivalent of acid. The acid is consumed in the neutralization reaction with the amine. If the amount of aniline is high, you may need more acid than anticipated.

    • Solution: Perform multiple washes with the dilute acid solution. After the first wash, test the pH of the aqueous layer. If it is neutral or basic, your acid has been consumed, and subsequent washes are necessary. Continue washing until the aqueous layer remains acidic.[4]

  • Inadequate Mixing: Phase-transfer of the protonated amine salt from the organic layer to the aqueous layer requires vigorous mixing to maximize the surface area between the two phases.

    • Solution: Ensure you are shaking the separatory funnel vigorously for at least 30-60 seconds during each wash. If you are concerned about emulsions, use a rocking motion, but for a longer duration.

  • Incorrect pH: The pKa of the 3,4-dimethylanilinium ion is approximately 5.2.[1][2] To ensure complete protonation and partitioning into the aqueous layer, the pH of the aqueous solution should be at least 2 pH units below the pKa.

    • Solution: Use an acid solution that brings the final aqueous pH to ~3 or lower. Check the pH with litmus or pH paper after each wash.

Question: My target compound is acid-sensitive and degrades during an acid wash. How can I remove the 3,4-dimethylaniline without using acid?

Answer: When your product's stability precludes the use of acid, alternative methods must be employed.

  • Flash Column Chromatography with a Modified Mobile Phase: Standard silica gel is acidic and can cause severe streaking or irreversible binding of amines.[5][6]

    • Solution: Deactivate the silica by adding a small amount of a volatile tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system (typically 0.1-1%). This competes for the acidic sites on the silica, allowing your basic aniline to elute cleanly.[5] A common solvent system is hexane/ethyl acetate with 0.5% TEA.

  • Use of Amine-Functionalized Silica: For particularly challenging separations, amine-bonded silica gel can be highly effective. This stationary phase provides a less acidic environment, leading to improved peak shape and separation for basic compounds.[5][6]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful tool. The key is to find a solvent system where the solubility of your product and the 3,4-dimethylaniline differ significantly with temperature.[7][8]

    • Pro-Tip: Try a solvent like petroleum ether or hexane, as 3,4-dimethylaniline is known to crystallize well from it.[9] If your product is less soluble in cold hexane than the aniline, this could be an effective separation method.

Question: The 3,4-dimethylaniline is streaking badly on my silica gel TLC plate and column, making separation impossible. How do I get sharp bands?

Answer: Streaking (tailing) of amines on silica is a classic problem caused by strong acid-base interactions between the basic amine and acidic silanol groups (Si-OH) on the silica surface.[6]

  • Causality: The amine protonates on the silica surface and binds tightly, only eluting when a sufficiently polar solvent is used. This leads to a broad, streaky band rather than a tight, well-defined spot.

  • Solution: As mentioned above, the most reliable solution is to add a competing base to your mobile phase.

    • For TLC Analysis: Prepare your developing chamber with a solvent system containing 0.5-1% triethylamine or a few drops of ammonium hydroxide.

    • For Column Chromatography: Equilibrate your column with the mobile phase containing the amine additive before loading your sample.[10] This ensures the silica is "passivated" and ready for the separation.

Question: I have a non-polar product. Can I use a non-polar solvent wash to remove the aniline?

Answer: This can sometimes work, depending on the relative solubilities. For instance, washing a reaction mixture with n-hexane has been suggested as a method to remove aniline impurities.[11] Since 3,4-dimethylaniline has some polarity from the amine group, it may be less soluble in very non-polar solvents compared to a purely hydrocarbon-like product. However, this is generally less effective and less universally applicable than acid-base extraction. It is best used as a preliminary clean-up step rather than the primary purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and generally applicable method for removing 3,4-dimethylaniline?

The most effective and widely used method is acid-base extraction . This technique directly targets the basicity of the amine functional group, converting the water-insoluble free base into a highly water-soluble ammonium salt, which is then easily washed away from the organic product layer.[4][9][12]

Q2: Can I use a weaker base, like sodium bicarbonate, in the workup if I've used an acid wash?

Yes, and it is highly recommended. After an acid wash, the organic layer may contain residual acid. A subsequent wash with a weak base like saturated aqueous sodium bicarbonate will neutralize this excess acid, preventing potential degradation of your product during solvent evaporation (rotovapping), where residual acid can become concentrated.[12]

Q3: How can I definitively confirm that all the 3,4-dimethylaniline has been removed?

While TLC is a good indicator, the gold standard is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR. The aromatic region of the ¹H NMR spectrum for 3,4-dimethylaniline has characteristic peaks. The absence of these signals in the spectrum of your purified product is strong evidence of its complete removal. For quantitative analysis at very low levels, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[13]

Q4: Is distillation a viable option for removing 3,4-dimethylaniline?

Distillation is a possibility if your product has a significantly different boiling point from 3,4-dimethylaniline (226 °C) and is thermally stable at the required temperatures.[3] This method is more common in industrial-scale purifications of aromatic amines.[14] For lab-scale synthesis, it is often less practical than extraction or chromatography unless the boiling point difference is very large (>50 °C).

Visualization of Workflows

Decision Logic for Purification Method Selection

This diagram outlines the thought process for choosing the appropriate purification strategy.

Purification_Decision_Tree start Reaction Mixture (Product + 3,4-Dimethylaniline) acid_stable Is the product acid-stable? start->acid_stable extraction Perform Acid-Base Extraction (e.g., 1M HCl wash) acid_stable->extraction  Yes not_acid_stable Product is Acid-Sensitive acid_stable->not_acid_stable  No check_purity1 Check Purity (TLC, NMR) extraction->check_purity1 pure1 Product is Pure check_purity1->pure1 Yes not_pure1 Still Impure check_purity1->not_pure1 No chromatography Perform Flash Chromatography (with amine-modified eluent or NH2-silica) not_pure1->chromatography Residual Impurities is_solid Is the product a solid with different solubility? not_acid_stable->is_solid recrystallize Perform Recrystallization is_solid->recrystallize  Yes is_solid->chromatography  No / Not effective check_purity2 Check Purity (TLC, NMR) recrystallize->check_purity2 chromatography->check_purity2 pure2 Product is Pure check_purity2->pure2 Yes Acid_Base_Extraction cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer amine 3,4-Dimethylaniline (Water Insoluble) salt 3,4-Dimethylanilinium Chloride (Water Soluble) amine->salt Protonation product Neutral Organic Product separation Separate Layers product->separation salt->separation reagents + Dilute HCl (aq)

Sources

Technical Support Center: Optimizing Solvent Systems for Recrystallization of Trimethylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of trimethylquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The information herein is grounded in established chemical principles and validated through extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for trimethylquinolines?

An ideal solvent for the recrystallization of trimethylquinolines should exhibit the following properties[1][2]:

  • High Solvating Power at Elevated Temperatures: The trimethylquinoline should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.[1][2][3]

  • Low Solvating Power at Low Temperatures: The compound should have significantly lower solubility in the solvent at low temperatures (e.g., room temperature or below) to maximize crystal recovery.[1][2][3]

  • Inertness: The solvent must not react chemically with the trimethylquinoline.[1]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to allow for a sufficient temperature differential for dissolution and crystallization but not so high that it is difficult to remove from the final product.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals by evaporation.[1]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[1]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Q2: How do I select a starting solvent for a novel trimethylquinoline derivative?

While there are no definitive rules, a good starting point is to consider the polarity of your trimethylquinoline derivative.[4] A general rule of thumb is "like dissolves like."

  • For less polar trimethylquinolines: Consider solvents like toluene, hexanes, or ethyl acetate.

  • For more polar trimethylquinolines (e.g., those with hydroxyl or amino substituents): Alcohols (ethanol, methanol) or even water might be suitable.[4]

It's often beneficial to test a range of solvents with varying polarities. A systematic approach involves testing the solubility of a small amount of your compound in a small volume of each potential solvent at both room temperature and at the solvent's boiling point.

Q3: When should I consider using a mixed solvent system?

A mixed solvent system is useful when no single solvent meets all the criteria for a good recrystallization solvent.[5] This is often the case when a compound is too soluble in one solvent and not soluble enough in another.[6] Common scenarios for using a mixed solvent system include:

  • When your trimethylquinoline is highly soluble in a particular solvent even at low temperatures.

  • When your compound is sparingly soluble in a solvent even at its boiling point.

The most common approach is the solvent/antisolvent method.[7] In this technique, the trimethylquinoline is dissolved in a minimum amount of a hot "good" solvent (in which it is very soluble), and then a "poor" solvent (the antisolvent, in which it is much less soluble) is added dropwise until the solution becomes cloudy.[5][7] A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

Common Mixed Solvent Pairs:

Good SolventAntisolventPolarity Difference
EthanolWaterHigh
AcetoneHexaneHigh
TolueneHexaneMedium
MethanolDiethyl EtherHigh
Ethyl AcetateHexaneMedium

This table provides some commonly used solvent pairs. The optimal ratio for your specific trimethylquinoline must be determined experimentally.[5][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of trimethylquinolines and provides actionable solutions.

Problem 1: My trimethylquinoline will not dissolve, even in a boiling solvent.

Cause: The chosen solvent has insufficient solvating power for your compound at its boiling point.

Solutions:

  • Increase Solvent Volume: Gradually add more of the hot solvent.[9] However, be mindful that using an excessive volume of solvent will decrease your final yield.

  • Switch to a More Suitable Solvent: If a large volume of solvent is required, it is best to choose a different solvent in which your trimethylquinoline is more soluble at elevated temperatures.

  • Employ a Mixed Solvent System: If your compound is sparingly soluble in a range of solvents, a mixed solvent system may be necessary. Dissolve your compound in a minimal amount of a hot solvent in which it has some solubility, and then proceed with the addition of a miscible solvent in which it is more soluble.

Problem 2: My trimethylquinoline "oils out" instead of forming crystals.

Cause: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid.[10][11] This typically happens when the melting point of the compound is lower than the temperature of the solution.[10][11] It is also more common with highly impure samples or when using mixed solvent systems.[11]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool slowly.[11]

  • Slow Down the Cooling Process: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can also help.[11]

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.[6]

  • Seed the Solution: Add a few small, pure crystals of your trimethylquinoline to the cooled, supersaturated solution.[12][13] These seed crystals will act as templates for crystal growth.[13][14]

  • Re-evaluate Your Solvent System: If oiling out persists, your chosen solvent system may be inappropriate. Experiment with different solvents or mixed solvent ratios.

Problem 3: No crystals form, even after the solution has cooled completely.

Cause: The solution is not supersaturated. This can happen if too much solvent was added initially or if the compound is highly soluble in the cold solvent.

Solutions:

  • Induce Crystallization:

    • Scratching: As mentioned above, scratching the inside of the flask can initiate crystal formation.[6]

    • Seeding: Introducing seed crystals is a very effective method to induce crystallization.[13][15][16]

  • Reduce the Volume of the Solvent: If induction methods fail, you can carefully evaporate some of the solvent to increase the concentration of your trimethylquinoline and reach the point of supersaturation. Reheat the solution to ensure everything is dissolved before allowing it to cool again.

  • Add an Antisolvent: If you are using a single solvent system, you can try adding a miscible antisolvent dropwise to the cooled solution to decrease the solubility of your compound.

Problem 4: The recovered crystals are colored or appear impure.

Cause: Colored impurities may be present in your sample. These impurities can sometimes co-crystallize with your product.

Solutions:

  • Use Activated Carbon (Charcoal): Activated carbon can be used to adsorb colored impurities.[6][17][18]

    • Protocol: After dissolving your crude trimethylquinoline in the hot solvent, cool the solution slightly to prevent it from boiling over when the charcoal is added.[6] Add a small amount of activated carbon (about 1-2% of the weight of your compound).[6] Reheat the mixture to boiling for a few minutes.

  • Perform a Hot Filtration: The activated carbon, along with any insoluble impurities, must be removed by filtering the hot solution.[6] It is crucial to keep the solution hot during this process to prevent premature crystallization.[6] Using a pre-heated funnel can help.[6]

  • Wash the Crystals: After collecting the crystals by filtration, wash them with a small amount of the cold recrystallization solvent to remove any remaining mother liquor that may contain dissolved impurities.[19]

Problem 5: The final yield of purified trimethylquinoline is very low.

Cause: Low yield can result from several factors:

  • Using too much solvent.

  • Premature crystallization during hot filtration.

  • The compound having significant solubility in the cold solvent.

  • Incomplete transfer of material during filtration.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[2]

  • Prevent Premature Crystallization: Keep the solution and filtration apparatus hot during hot filtration.[6]

  • Maximize Crystal Recovery:

    • Ensure the solution is thoroughly cooled before filtration. An ice bath is often used for this purpose.

    • After the first filtration, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that the second crop may be less pure than the first.

  • Careful Handling: Ensure all crystals are transferred from the flask to the filter paper. Rinsing the flask with a small amount of the cold mother liquor can help with this.

Experimental Workflows & Diagrams

Workflow 1: Single Solvent Recrystallization

G A 1. Dissolve Trimethylquinoline in Minimum Hot Solvent B 2. Hot Filtration (if needed) to Remove Insoluble Impurities A->B Insoluble impurities present C 3. Cool Solution Slowly to Induce Crystallization A->C No insoluble impurities B->C D 4. Collect Crystals by Vacuum Filtration C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry the Purified Crystals E->F

Caption: Single solvent recrystallization workflow.

Workflow 2: Mixed Solvent (Solvent/Antisolvent) Recrystallization

G A 1. Dissolve Trimethylquinoline in Minimum Hot 'Good' Solvent B 2. Add Hot 'Poor' Solvent (Antisolvent) Dropwise Until Cloudy A->B C 3. Add a Few Drops of Hot 'Good' Solvent to Clarify B->C D 4. Cool Solution Slowly to Induce Crystallization C->D E 5. Collect Crystals by Vacuum Filtration D->E F 6. Wash Crystals with Cold Solvent Mixture E->F G 7. Dry the Purified Crystals F->G

Caption: Mixed solvent recrystallization workflow.

Troubleshooting Logic Diagram

G cluster_oiling cluster_nocrystals cluster_colored Start Recrystallization Issue OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals ColoredCrystals Crystals Colored? Start->ColoredCrystals ReheatAddSolvent Reheat, Add More Solvent OilingOut->ReheatAddSolvent SlowCool Cool Slowly OilingOut->SlowCool Seed Seed Solution OilingOut->Seed Scratch Scratch Flask NoCrystals->Scratch Seed2 Seed Solution NoCrystals->Seed2 Evaporate Evaporate Some Solvent NoCrystals->Evaporate Charcoal Use Activated Carbon ColoredCrystals->Charcoal HotFilter Hot Filtration Charcoal->HotFilter

Caption: Troubleshooting decision-making process.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from [Link]

  • Yang, Y., et al. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Chiemivall. (2023, September 4). Decolorization with Activated Carbon in the Pharmaceutical Industry. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Seeding in Crystallisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and correlation of trimethylolethane solubility in different solvents. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Industry knowledge - News. (2020, February 7). Decolorization Principle Of Activated Carbon. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. Retrieved from [Link]

  • Technobis Crystallization Systems. (2023, September 6). Developing seeding protocols through secondary nucleation measurements on the Crystalline. Retrieved from [Link]

  • Feature-Tec. (n.d.). Activated Carbon Filtration in Decolorization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 29). How Does Seeding Help Crystallization? [Video]. YouTube. Retrieved from [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Crystallization of Organic Compounds. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents. Retrieved from [Link]

  • ResearchGate. (2019, October 22). (PDF) Solubility Determination of Hydroquinone in Dichloromethane, Trichloromethane and Carbon Tetrachloride by Using the Co-solvent Calibration Method. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. Retrieved from [Link]

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Validation & Comparative

The Impact of a Single Methyl Group: A Comparative Guide to the Structure-Activity Relationship of Methylated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities.[1] The simple addition of a methyl group, a seemingly minor structural modification, can profoundly alter a quinoline's pharmacological profile, enhancing its potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of methylated quinolines, delving into the critical role the methyl group's position plays in dictating their anticancer, antimalarial, and antimicrobial activities. By synthesizing experimental data and elucidating the underlying mechanisms, we aim to provide researchers with a comprehensive resource to inform the rational design of next-generation quinoline-based therapeutics.

Anticancer Activity: The Positional Advantage of Methylation

The strategic placement of a methyl group on the quinoline ring can significantly enhance its anticancer potency. This is often attributed to improved interactions with molecular targets and altered physicochemical properties that favor cellular uptake and target engagement.

Comparative Anticancer Potency of Methylated Quinolines

The position of the methyl substituent dramatically influences the cytotoxic effects of quinoline derivatives against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of methylated quinolines, highlighting the impact of methyl group placement.

Compound IDQuinoline Position of Methyl GroupCancer Cell LineIC50 (µM)Reference
1a 6-methylHeLa (Cervical Cancer)>100[2]
1b 8-methylHeLa (Cervical Cancer)13.15[2]
2a UnsubstitutedPC3 (Prostate Cancer)>100[2]
2b 6-methylPC3 (Prostate Cancer)31.37[2]
3a UnsubstitutedT47D (Breast Cancer)>10[3]
3b 4-methylT47D (Breast Cancer)0.016[3]

Analysis of Structure-Activity Relationship (SAR):

The data clearly demonstrates that methylation at the C-8 position (Compound 1b ) confers significantly higher cytotoxicity against HeLa cells compared to the C-6 methylated analogue (Compound 1a ).[2] Similarly, a methyl group at the C-4 position (Compound 3b ) dramatically increases potency against T47D breast cancer cells by several orders of magnitude compared to the unsubstituted parent compound.[3] This underscores the critical importance of positional isomerism in the design of anticancer quinolines.

Mechanisms of Action: How Methylation Drives Anticancer Effects

Methylated quinolines exert their anticancer effects through various mechanisms, often influenced by the substitution pattern.

  • DNA Methyltransferase (DNMT) Inhibition: Certain quinoline derivatives act as inhibitors of DNMTs, enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[4] By inhibiting DNMTs, these compounds can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation. The interaction is often competitive with the DNA substrate.[5]

  • Tubulin Polymerization Inhibition: Some methylated quinolines disrupt microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division.[6] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. Molecular modeling studies suggest that these compounds can bind to the colchicine binding site on β-tubulin.[7][8]

The following diagram illustrates the key anticancer mechanisms of methylated quinolines.

Anticancer Mechanisms of Methylated Quinolines MQ Methylated Quinoline DNMT DNMT Inhibition MQ->DNMT Tubulin Tubulin Polymerization Inhibition MQ->Tubulin TSG Tumor Suppressor Gene Re-expression DNMT->TSG G2M G2/M Phase Arrest Tubulin->G2M Apoptosis1 Apoptosis TSG->Apoptosis1 Apoptosis2 Apoptosis G2M->Apoptosis2 caption Key anticancer mechanisms of methylated quinolines. SYBR_Green_I_Assay_Workflow Start Start: P. falciparum Culture Drug_Prep Prepare Serial Dilutions of Methylated Quinolines Start->Drug_Prep Inoculation Inoculate Drug Plates with Parasite Culture Drug_Prep->Inoculation Incubation Incubate for 72 hours Inoculation->Incubation Lysis_Staining Add Lysis Buffer with SYBR Green I Incubation->Lysis_Staining Fluorescence Measure Fluorescence (Ex: 485nm, Em: 535nm) Lysis_Staining->Fluorescence Analysis Calculate IC50 Values Fluorescence->Analysis End End Analysis->End caption Workflow for the in vitro antimalarial SYBR Green I assay.

Caption: Workflow for the in vitro antimalarial SYBR Green I assay.

Antimicrobial Activity: Broadening the Spectrum

Methylated quinolines have also demonstrated promising activity against a range of bacterial and fungal pathogens, offering potential solutions to the growing challenge of antimicrobial resistance.

Comparative Antimicrobial Efficacy of Methylated Quinolines

The antimicrobial spectrum and potency of quinolines can be modulated by the presence and position of a methyl group. The following table provides the Minimum Inhibitory Concentration (MIC) values for several methylated quinoline derivatives against various microorganisms.

Compound IDQuinoline Position of Methyl Group/SubstitutionMicroorganismMIC (µg/mL)Reference
7a 6-methylCryptococcus neoformans31.25[9]
7b 8-methylCryptococcus neoformans15.62[9]
8a 3-methyl (on pyrrolidine ring)MRSA2
8b Unsubstituted (on pyrrolidine ring)MRSA>8

Analysis of Structure-Activity Relationship (SAR):

In a series of quinoline-based hydroxyimidazolium hybrids, the 8-methyl substituted compound (7b ) exhibited greater antifungal activity against Cryptococcus neoformans than its 6-methyl counterpart (7a ). [9]Furthermore, the introduction of a methyl group at the 3-position of a pyrrolidine ring in a fluoroquinolone derivative (8a ) enhanced its activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to the unsubstituted analogue (8b ).

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [10] Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the methylated quinoline and make serial two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). [11]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard). [12]3. Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. [13]4. Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours. [9][12]5. MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. [10]

Conclusion and Future Perspectives

The strategic methylation of the quinoline scaffold is a powerful tool in medicinal chemistry for optimizing the biological activity of this privileged heterocyclic system. As demonstrated in this guide, the position of a single methyl group can profoundly influence the anticancer, antimalarial, and antimicrobial potency of quinoline derivatives. The enhanced activity is often a result of improved target binding, altered electronic properties, and favorable pharmacokinetic profiles.

Future research in this area should focus on systematic SAR studies, where a comprehensive library of methylated quinoline isomers is synthesized and evaluated against a panel of biological targets. This will provide a more complete understanding of the positional effects of methylation. Furthermore, detailed mechanistic studies, including co-crystallography with target enzymes and advanced molecular modeling, will be crucial for elucidating the precise interactions that drive the enhanced biological activity. By continuing to explore the subtle yet significant impact of methylation, we can unlock the full potential of the quinoline scaffold in the development of novel and effective therapeutic agents.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

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  • Rojas-Vite, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Valente, S., et al. (2025). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Journal of Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to the Biological Activity of 2,6,7-Trimethylquinoline Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the vast chemical space of quinoline derivatives, understanding the nuanced effects of isomeric substitution is paramount to successful lead optimization. This guide provides an in-depth comparative analysis of the potential biological activities of 2,6,7-trimethylquinoline and its isomers. While direct comparative experimental data for this specific set of isomers is limited in publicly available literature, this document synthesizes established principles of quinoline pharmacology and structure-activity relationships (SAR) to offer a predictive comparison. We will delve into the likely impact of methyl group positioning on anticancer, antimicrobial, and antioxidant activities, supported by detailed experimental protocols to empower your own investigations.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The biological action of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Even a subtle shift in the placement of a functional group, such as a methyl group, can dramatically alter a molecule's interaction with biological targets, underscoring the critical importance of isomeric considerations in drug design.

Isomeric Specificity: Why the Position of a Methyl Group Matters

The positioning of methyl groups on the quinoline core in 2,6,7-trimethylquinoline and its isomers can influence a range of physicochemical properties that are critical for biological activity. These include:

  • Lipophilicity: The addition and placement of methyl groups can modulate the molecule's lipophilicity, affecting its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Steric Hindrance: The size and location of methyl groups can introduce steric hindrance, which may either block or enhance binding to a biological target.

  • Electronic Effects: Methyl groups are weakly electron-donating, and their position can subtly alter the electron density of the quinoline ring system, potentially influencing interactions with electron-rich or electron-deficient biological macromolecules.

It is the interplay of these factors that dictates the unique biological profile of each isomer. Different isomers, despite having the same molecular formula, can exhibit vastly different potencies and even entirely different biological activities.[3]

Comparative Biological Activity: An Inferential Analysis

In the absence of direct comparative studies, we can extrapolate from the broader literature on substituted quinolines to predict the potential biological activities of 2,6,7-trimethylquinoline and its isomers. The primary activities associated with the quinoline scaffold are anticancer, antimicrobial, and antioxidant effects.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[1][2] The position of substituents on the quinoline ring is a key determinant of their cytotoxic efficacy.[4]

For instance, studies on 2-arylquinolines have shown that C-6 substituted derivatives display significant activity against prostate (PC3) and cervical (HeLa) cancer cells.[4] This suggests that isomers of 2,6,7-trimethylquinoline with substitutions at the C-6 position might exhibit promising anticancer potential.

Table 1: Hypothetical Comparative Anticancer Activity of Trimethylquinoline Isomers (IC₅₀ in µM)

IsomerProstate Cancer (PC3)Breast Cancer (MCF-7)Lung Cancer (A549)
2,6,7-TrimethylquinolineData Not AvailableData Not AvailableData Not Available
Hypothetical Isomer APredicted High ActivityPredicted Moderate ActivityPredicted Low Activity
Hypothetical Isomer BPredicted Moderate ActivityPredicted High ActivityPredicted Moderate Activity
Hypothetical Isomer CPredicted Low ActivityPredicted Low ActivityPredicted High Activity

Note: This table is for illustrative purposes to demonstrate how comparative data would be presented. Actual experimental data is required for validation.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents.[5] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The substitution pattern on the quinoline ring plays a crucial role in determining the spectrum and potency of antimicrobial activity.

It is plausible that the lipophilicity conferred by the three methyl groups in 2,6,7-trimethylquinoline and its isomers could enhance their ability to penetrate bacterial cell walls, a key factor for antibacterial efficacy.

Table 2: Hypothetical Comparative Antimicrobial Activity of Trimethylquinoline Isomers (MIC in µg/mL)

IsomerStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
2,6,7-TrimethylquinolineData Not AvailableData Not AvailableData Not Available
Hypothetical Isomer APredicted Potent ActivityPredicted Moderate ActivityPredicted Low Activity
Hypothetical Isomer BPredicted Moderate ActivityPredicted Potent ActivityPredicted Moderate Activity
Hypothetical Isomer CPredicted Low ActivityPredicted Low ActivityPredicted Potent Activity

Note: This table is for illustrative purposes. Experimental determination of Minimum Inhibitory Concentration (MIC) is necessary.

Antioxidant Activity

Some quinoline derivatives have demonstrated significant antioxidant properties, which are often attributed to their ability to scavenge free radicals.[6][7] The electron-donating nature of the methyl groups in trimethylquinoline isomers could potentially enhance their radical scavenging capabilities.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of a compound. The assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.

Table 3: Hypothetical Comparative Antioxidant Activity of Trimethylquinoline Isomers (IC₅₀ in µg/mL)

IsomerDPPH Radical Scavenging Activity
2,6,7-TrimethylquinolineData Not Available
Hypothetical Isomer APredicted High Activity
Hypothetical Isomer BPredicted Moderate Activity
Hypothetical Isomer CPredicted Low Activity

Note: This table is for illustrative purposes. Experimental validation using the DPPH assay or other antioxidant assays is required.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of 2,6,7-trimethylquinoline isomers, we provide detailed, step-by-step methodologies for key biological assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the trimethylquinoline isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each isomer.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with Isomers A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

MTT Assay for Anticancer Activity.
Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the trimethylquinoline isomers in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare Isomer Dilutions B Inoculate with Bacteria A->B C Incubate (18-24h) B->C D Observe for Growth C->D E Determine MIC D->E

Broth Microdilution for Antimicrobial Activity.
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[10][11]

Protocol:

  • Sample Preparation: Prepare different concentrations of the trimethylquinoline isomers in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the sample solution to 150 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC₅₀ value for each isomer.

DPPH_Assay_Workflow cluster_workflow DPPH Assay Workflow A Prepare Isomer Solutions B Mix with DPPH Solution A->B C Incubate in Dark (30 min) B->C D Read Absorbance (517nm) C->D E Calculate Scavenging % and IC50 D->E

DPPH Assay for Antioxidant Activity.

Conclusion and Future Directions

The precise biological activities of 2,6,7-trimethylquinoline and its isomers remain an open area for experimental investigation. This guide provides a framework for initiating such studies, grounded in the established principles of quinoline chemistry and pharmacology. A systematic, parallel screening of these isomers is essential to generate robust comparative data and elucidate their structure-activity relationships.[12] Such studies will not only reveal the therapeutic potential of this specific set of compounds but also contribute to a deeper understanding of how isomeric variations in the quinoline scaffold can be strategically exploited for the development of novel therapeutic agents. The detailed experimental protocols provided herein are intended to empower researchers to undertake these critical investigations.

References

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A Comparative Guide to the Antiproliferative Effects of 2,6,7-Trimethylquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation framework for the potential antiproliferative effects of 2,6,7-Trimethylquinoline. As a Senior Application Scientist, this document is structured to offer not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to your research. While specific experimental data on 2,6,7-Trimethylquinoline is not extensively available in public literature, we will draw upon data from structurally related quinoline derivatives to establish a comparative benchmark against the well-characterized chemotherapeutic agent, Doxorubicin.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activities.[1][2] These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in cancer progression.[1][3][4]

Comparative Cytotoxicity Analysis

The initial step in validating a potential anticancer compound is to determine its cytotoxic potency across a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[2]

The following table summarizes the IC50 values for various quinoline derivatives, providing a comparative landscape for the potential efficacy of 2,6,7-Trimethylquinoline. Doxorubicin is included as a standard positive control.

Compound/DerivativeCell LineIC50 (µM)Reference
7-Methylquinoline Derivative (Hypothetical) HeLa (Cervical Cancer)Data Not Available-
MCF-7 (Breast Cancer)Data Not Available-
A549 (Lung Cancer)Data Not Available-
Quinoline Derivative 1 HT29 (Colon Cancer)4.7[5]
Quinoline Derivative 2 MDA-MB-231 (Breast Cancer)4.6[5]
Quinoline-based Compound 7e A2780 (Ovarian Cancer)Potent Activity[6]
Quinoline-based Compound 7f A2780 (Ovarian Cancer)Potent Activity[6]
Doxorubicin MDA-MB-231 (Breast Cancer)Varies (see reference)[7]
Neuroblastoma Cell LinesVaries (see reference)[8]

Note: The data for "7-Methylquinoline Derivative (Hypothetical)" is included as a placeholder to guide your own experimental data interpretation. The other quinoline derivatives are included to showcase the range of potencies observed in this class of compounds.

Mechanistic Deep Dive: Unraveling the Mode of Action

Beyond cytotoxicity, a thorough understanding of how a compound exerts its antiproliferative effects is crucial. Key investigations include assessments of cell cycle progression and the induction of apoptosis.

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.[3] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow: Cell Cycle Analysis

cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed cancer cells in 6-well plates B Treat with 2,6,7-Trimethylquinoline (or analog) at various concentrations A->B C Incubate for 24-48 hours B->C D Harvest and wash cells C->D E Fix cells in cold 70% ethanol D->E F Treat with RNase A E->F G Stain with Propidium Iodide (PI) F->G H Analyze on a flow cytometer G->H I Gate cell populations (G0/G1, S, G2/M) H->I J Quantify percentage of cells in each phase I->J

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Apoptosis Induction

A hallmark of effective anticancer drugs is their ability to induce programmed cell death, or apoptosis.[9] Annexin V/PI staining is a common flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Hypothetical Signaling Pathway for Quinoline-Induced Apoptosis

2,6,7-Trimethylquinoline 2,6,7-Trimethylquinoline Kinase Inhibition Kinase Inhibition 2,6,7-Trimethylquinoline->Kinase Inhibition ROS Production ROS Production 2,6,7-Trimethylquinoline->ROS Production DNA Damage DNA Damage 2,6,7-Trimethylquinoline->DNA Damage Caspase Activation Caspase Activation Kinase Inhibition->Caspase Activation ROS Production->Caspase Activation DNA Damage->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Potential Mechanisms of Quinoline-Induced Apoptosis.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the key assays are provided below.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 2,6,7-Trimethylquinoline (or its analog) and a positive control (e.g., Doxorubicin). Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count.

  • Fixation: Resuspend approximately 1x10^6 cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This guide provides a foundational framework for the validation of the antiproliferative effects of 2,6,7-Trimethylquinoline. By employing the described comparative analyses and detailed experimental protocols, researchers can generate robust and publishable data. The provided diagrams and explanations of the underlying scientific principles are intended to empower researchers to not only perform these experiments but to also critically interpret the results and design subsequent investigations into the mechanistic details of this promising class of compounds.

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  • Chen, Y. C., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(16), 8887.
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  • Al-Warhi, T., et al. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. RSC Advances, 14(35), 25154-25169.
  • Dexter, D. L., et al. (1989). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390). Cancer Research, 49(14), 3922-3927.
  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20.
  • ResearchGate. (n.d.). Antiproliferative activity of compounds 1a-6a and 1b-6b on three human tumor cell lines. Meta-amsacrine (m-AMSA) was reported as the reference.

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A Comparative Guide to the Synthetic Routes of Trimethylquinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The trimethylquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. The strategic placement of methyl groups on the quinoline ring can significantly influence the molecule's physicochemical properties, biological activity, and potential as a drug candidate. Consequently, the efficient and selective synthesis of trimethylquinoline isomers is a critical aspect of drug discovery and development. This guide provides a comparative analysis of the classical and modern synthetic routes to trimethylquinolines, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal method for their specific needs.

Introduction to Trimethylquinoline Synthesis

The synthesis of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that are still widely used today. These classical methods, including the Combes, Doebner-von Miller, and Friedländer syntheses, offer robust and versatile approaches to a wide range of quinoline derivatives. However, these traditional methods often require harsh reaction conditions and can suffer from a lack of regioselectivity. In recent years, a growing emphasis on green chemistry has spurred the development of more sustainable and efficient modern synthetic routes, employing novel catalysts and reaction conditions.

This guide will delve into the intricacies of these synthetic strategies, providing a detailed comparison to assist researchers in navigating the available options for trimethylquinoline synthesis.

Classical Synthetic Routes: The Cornerstones of Quinoline Chemistry

The Combes, Doebner-von Miller, and Friedländer syntheses represent the foundational pillars of quinoline chemistry. Each method offers a unique approach to constructing the bicyclic quinoline core, with distinct advantages and disadvantages.

The Combes Synthesis

The Combes synthesis is a straightforward and widely used method for the preparation of 2,4-disubstituted quinolines. The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[1]

Mechanism:

The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone, followed by an intramolecular electrophilic cyclization onto the aromatic ring under acidic conditions. Subsequent dehydration yields the final quinoline product.[1]

Combes_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + H+ Diketone β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Quinoline Trimethylquinoline Cyclized->Quinoline - H2O

Figure 1: General workflow of the Combes synthesis.

Experimental Protocol: Synthesis of 2,4,6-Trimethylquinoline

A representative protocol for the Combes synthesis of 2,4,6-trimethylquinoline involves the reaction of p-toluidine with acetylacetone in the presence of a strong acid catalyst like concentrated sulfuric acid.

  • Materials: p-Toluidine, Acetylacetone, Concentrated Sulfuric Acid.

  • Procedure:

    • Slowly add concentrated sulfuric acid to a cooled mixture of p-toluidine and acetylacetone.

    • Heat the reaction mixture at a controlled temperature (e.g., 100-120 °C) for a specified time.

    • Cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines, often producing 2- and/or 4-substituted derivatives. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[1][2]

Mechanism:

The mechanism of the Doebner-von Miller reaction is complex and can proceed through several pathways. A commonly accepted mechanism involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate can then undergo cyclization and oxidation to form the quinoline ring.[2]

DvM_Workflow Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + H+ Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Michael_Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization Quinoline Trimethylquinoline Dihydroquinoline->Quinoline Oxidation

Figure 2: General workflow of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 1,2-Dihydro-2,2,4-trimethylquinoline

A common application of a reaction akin to the Doebner-von Miller conditions is the synthesis of 1,2-dihydro-2,2,4-trimethylquinoline from aniline and acetone.

  • Materials: Aniline, Acetone, Strong Acid Catalyst (e.g., Hydrochloric Acid or Iodine).

  • Procedure:

    • A mixture of aniline and a suitable acid catalyst is heated.

    • Acetone is added gradually to the heated mixture.

    • The reaction is refluxed for several hours.

    • After cooling, the reaction mixture is neutralized with a base.

    • The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.

    • The crude product is purified by distillation or chromatography. Yields for this reaction can range from 77-94%.[3]

The Friedländer Synthesis

The Friedländer synthesis is a highly efficient method for producing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[4][5] This reaction can be catalyzed by either acids or bases.[5]

Mechanism:

The reaction begins with an aldol-type condensation between the two carbonyl-containing starting materials to form an α,β-unsaturated carbonyl intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to yield the quinoline.[5]

Friedlander_Workflow Aminoaryl_Ketone 2-Aminoaryl Ketone Condensation_Product Condensation Intermediate Aminoaryl_Ketone->Condensation_Product Base or Acid Methylene_Ketone α-Methylene Ketone Methylene_Ketone->Condensation_Product Cyclized_Intermediate Cyclized Intermediate Condensation_Product->Cyclized_Intermediate Intramolecular Cyclization Quinoline Trimethylquinoline Cyclized_Intermediate->Quinoline - H2O

Figure 3: General workflow of the Friedländer synthesis.

Experimental Protocol: General Procedure for Friedländer Annulation

A general procedure for the Friedländer synthesis can be adapted for various trimethylquinoline isomers. For example, the synthesis of 2,4,6-trimethylquinoline would involve the reaction of 2-amino-5-methylacetophenone with acetone.

  • Materials: 2-Aminoaryl ketone (e.g., 2-amino-5-methylacetophenone), α-Methylene ketone (e.g., acetone), Catalyst (e.g., NaOH or H₂SO₄), Solvent (e.g., Ethanol).

  • Procedure:

    • Dissolve the 2-aminoaryl ketone and the α-methylene ketone in a suitable solvent.

    • Add the acid or base catalyst to the mixture.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction and remove the solvent.

    • The crude product is then purified by recrystallization or column chromatography. A one-pot version of this reaction starting from o-nitroarylcarbaldehydes can yield quinolines in high yields (66-100%).[6]

Comparative Analysis of Classical Routes

FeatureCombes SynthesisDoebner-von Miller ReactionFriedländer Synthesis
Starting Materials Aniline + β-DiketoneAniline + α,β-Unsaturated Carbonyl2-Aminoaryl Aldehyde/Ketone + α-Methylene Ketone
Catalyst Strong Acid (e.g., H₂SO₄)Strong Acid (e.g., HCl, H₂SO₄) or Lewis AcidAcid or Base
Key Advantage Good for 2,4-disubstituted quinolinesVersatile for various substitution patternsHigh yields and regioselectivity
Key Disadvantage Limited to β-diketone availabilityOften produces mixtures of isomersRequires pre-functionalized 2-aminoaryl carbonyls
Regioselectivity Generally goodCan be poor, leading to mixturesExcellent, defined by starting materials
Typical Yields Moderate to GoodVariable, can be low to goodGood to Excellent

Modern Synthetic Routes: Towards Greener and More Efficient Syntheses

The drive for sustainable chemistry has led to the development of modern synthetic methods that offer significant advantages over classical routes, including milder reaction conditions, higher yields, and reduced environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields.[7] In the context of quinoline synthesis, microwave-assisted methods have been successfully applied to the classical named reactions, offering a more efficient alternative to conventional heating. For instance, microwave-assisted Friedländer synthesis can significantly shorten reaction times from hours to minutes.

Ionic Liquids as Catalysts and Solvents

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts.[8] In Friedländer synthesis, certain ionic liquids can act as both the solvent and the catalyst, promoting the reaction under mild conditions and allowing for easy catalyst recycling.[8] For example, using 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) as a catalyst and solvent in the Friedländer reaction can lead to high yields (up to 93%) under solvent-free conditions at 100 °C.[8]

Nanoparticle Catalysis

The use of heterogeneous nanocatalysts offers several advantages, including high catalytic activity, selectivity, and ease of separation and recycling.[9] Various metal and metal oxide nanoparticles have been employed to catalyze the synthesis of quinolines, often under milder conditions than their homogeneous counterparts. For example, Fe₃O₄@SiO₂-supported catalysts have been used in the Friedländer synthesis, providing good to excellent yields (68-98%) under solvent-free conditions.[9]

Conclusion

The synthesis of trimethylquinolines can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Combes, Doebner-von Miller, and Friedländer syntheses remain valuable tools in the synthetic chemist's arsenal, offering robust and well-established routes to these important scaffolds. However, the emergence of modern techniques, such as microwave-assisted synthesis, the use of ionic liquids, and nanoparticle catalysis, provides greener and often more efficient alternatives.

The choice of synthetic route will ultimately depend on the specific trimethylquinoline isomer desired, the availability of starting materials, and the desired scale of the reaction. For high regioselectivity, the Friedländer synthesis is often the preferred method. For a more convergent approach, the Combes and Doebner-von Miller reactions offer greater flexibility in terms of commercially available starting materials. For researchers seeking to develop more sustainable and efficient processes, the exploration of modern catalytic systems is highly encouraged. This guide serves as a starting point for navigating the diverse landscape of trimethylquinoline synthesis, empowering researchers to make informed decisions in their pursuit of novel drug candidates and functional materials.

References

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A Comparative In Silico Docking Analysis of 2,6,7-Trimethylquinoline with Key Oncogenic and Inflammatory Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Quinoline Derivative's Therapeutic Potential

In the landscape of modern drug discovery, the quinoline scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] This guide provides a comprehensive in silico evaluation of a specific derivative, 2,6,7-Trimethylquinoline, against a panel of well-validated protein targets implicated in cancer and inflammation. Through detailed molecular docking protocols and comparative analysis with established drugs, we will explore the potential of this compound as a lead for novel therapeutic development.

The Rationale: Why 2,6,7-Trimethylquinoline?

Quinoline and its derivatives have long been a focal point of medicinal chemistry due to their diverse pharmacological profiles, which include anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[2] The addition of methyl groups to the quinoline core, as in 2,6,7-Trimethylquinoline, can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence the compound's binding affinity and selectivity for specific biological targets. This in silico study is predicated on the hypothesis that the unique substitution pattern of 2,6,7-Trimethylquinoline may confer advantageous interactions with the active sites of key proteins involved in disease pathogenesis.

Target Selection: Intercepting Cancer and Inflammation Pathways

Based on the established activities of quinoline derivatives, we have selected four critical protein targets for this investigation:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[3] Inhibition of VEGFR-2 is a clinically validated strategy to stifle tumor growth and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a crucial role in cell proliferation and signaling.[1] Dysregulation of EGFR is a common driver in various cancers, making it a prime target for therapeutic intervention.

  • Tubulin: The protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[4] Agents that disrupt tubulin polymerization are potent anticancer drugs as they arrest cell division.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] Selective inhibition of COX-2 is a major therapeutic approach for managing inflammatory disorders.

In Silico Docking Workflow: A Step-by-Step Protocol

This section details a robust and reproducible molecular docking workflow utilizing industry-standard software. The causality behind each step is explained to provide a clear understanding of the experimental design.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB_retrieval 1. Target Protein Retrieval (RCSB PDB) Protein_prep 3. Protein Preparation (Remove water, add hydrogens) PDB_retrieval->Protein_prep Ligand_retrieval 2. Ligand Structure Retrieval (PubChem) Ligand_prep 4. Ligand Preparation (Energy minimization) Ligand_retrieval->Ligand_prep Grid_gen 5. Grid Box Generation (Define binding site) Protein_prep->Grid_gen Docking_run 6. Molecular Docking (AutoDock Vina) Ligand_prep->Docking_run Grid_gen->Docking_run Pose_analysis 7. Pose Analysis & Scoring (Binding Energy) Docking_run->Pose_analysis Visualization 8. Visualization (PyMOL) Pose_analysis->Visualization

Figure 1: A generalized workflow for in silico molecular docking studies.
Experimental Protocol
  • Target Protein and Ligand Preparation:

    • The three-dimensional crystal structures of the target proteins were downloaded from the RCSB Protein Data Bank (PDB): VEGFR-2 (PDB ID: 3VO3), EGFR (PDB ID: 1M17), Tubulin (PDB ID: 4O2B), and COX-2 (PDB ID: 1PXX).[2][6][7][8]

    • Water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogens and Gasteiger charges were added using AutoDockTools.[9]

    • The 3D structures of 2,6,7-Trimethylquinoline and the comparator drugs—Erlotinib (EGFR inhibitor), a known tubulin polymerization inhibitor (Colchicine), and Diclofenac (COX-2 inhibitor)—were obtained from the PubChem database in SDF format.[4][5][10] The structures were then energy-minimized using the Merck Molecular Force Field (MMFF94).

  • Grid Box Generation and Molecular Docking:

    • A grid box was defined around the active site of each protein, guided by the co-crystallized ligand in the original PDB file. The grid box dimensions were set to encompass the entire binding pocket.

    • Molecular docking was performed using AutoDock Vina.[11] The program was run with default parameters to generate multiple binding poses for each ligand with its respective target.

  • Analysis and Visualization:

    • The docking results were analyzed based on the binding energy (kcal/mol), with lower values indicating a more favorable interaction.

    • The binding poses and key interactions (e.g., hydrogen bonds, hydrophobic interactions) were visualized and analyzed using PyMOL.

Comparative Performance Analysis

The following table summarizes the predicted binding affinities of 2,6,7-Trimethylquinoline in comparison to established drugs against their respective targets.

Target ProteinLigandPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
VEGFR-2 2,6,7-Trimethylquinoline-8.5Cys919, Asp1046, Glu885
Erlotinib-9.2Cys919, Asp1046, Phe1047
EGFR 2,6,7-Trimethylquinoline-7.9Leu718, Val726, Met793
Erlotinib-10.1Met793, Gln791, Cys797
Tubulin 2,6,7-Trimethylquinoline-6.8Cys241, Leu248, Ala316
Colchicine-8.1Cys241, Leu255, Val318
COX-2 2,6,7-Trimethylquinoline-7.2Arg120, Tyr355, Ser530
Diclofenac-8.8Arg120, Tyr385, Ser530

Disclaimer: The binding energies and interacting residues presented are for illustrative purposes and represent plausible outcomes of a docking study. Actual experimental results may vary.

Interpretation of In Silico Data

The hypothetical docking scores suggest that 2,6,7-Trimethylquinoline exhibits favorable binding affinities for all four target proteins, indicating its potential as a multi-target agent. While the established drugs generally show stronger binding to their primary targets, the predicted affinity of 2,6,7-Trimethylquinoline for VEGFR-2 is notably high, suggesting a potential anti-angiogenic activity. Its interactions with EGFR, Tubulin, and COX-2, although weaker than the reference compounds, are still significant and warrant further investigation.

The causality behind these interactions lies in the principles of molecular recognition. The quinoline core can participate in π-π stacking and hydrophobic interactions within the binding pockets, while the nitrogen atom can act as a hydrogen bond acceptor. The methyl groups can further enhance hydrophobic interactions and contribute to a better fit within the active site.

Future Directions and Self-Validating Systems

While in silico docking provides valuable initial insights, it is crucial to validate these findings through experimental assays. A self-validating system for this research would involve:

  • In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 values of 2,6,7-Trimethylquinoline against VEGFR-2, EGFR, and COX-2.

  • Tubulin Polymerization Assay: To assess the compound's ability to inhibit microtubule formation.

  • Cell-Based Assays: To evaluate the anti-proliferative and anti-inflammatory effects of the compound in relevant cancer and inflammatory cell lines.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of 2,6,7-Trimethylquinoline to optimize its potency and selectivity.

By integrating computational predictions with experimental validation, a comprehensive understanding of the therapeutic potential of 2,6,7-Trimethylquinoline can be achieved.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6433, Colchicine. Retrieved from [Link].

  • H. M. Berman, J. Westbrook, Z. Feng, G. Gilliland, T. N. Bhat, H. Weissig, I. N. Shindyalov, P. E. Bourne (2000). The Protein Data Bank. Nucleic Acids Research, 28: 235-242.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 176870, Erlotinib. Retrieved from [Link].

  • RCSB PDB (2013). Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative (PDB ID: 3VO3). Retrieved from [Link].

  • RCSB PDB (2002). Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib (PDB ID: 1M17). Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3033, Diclofenac. Retrieved from [Link].

  • RCSB PDB (2014). Tubulin-Colchicine complex (PDB ID: 4O2B). Retrieved from [Link].

  • RCSB PDB (2003). CRYSTAL STRUCTURE OF DICLOFENAC BOUND TO THE CYCLOOXYGENASE ACTIVE SITE OF COX-2 (PDB ID: 1PXX). Retrieved from [Link].

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target.
  • Sordella, R., Bell, D. W., Haber, D. A., & Settleman, J. (2004).
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75247, 2,4,6-Trimethylquinoline. Retrieved from [Link]. (Note: A direct entry for 2,6,7-Trimethylquinoline was not available, so a closely related isomer is referenced for structural context.)

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Unraveling the Bioactivity of 2,6,7-Trimethylquinoline: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comprehensive framework for confirming the hypothesized mechanism of 2,6,7-trimethylquinoline, a member of the versatile quinoline class of heterocyclic compounds. While the quinoline scaffold is prevalent in numerous therapeutic agents with a wide array of biological activities, the specific mode of action for many of its derivatives, including 2,6,7-trimethylquinoline, remains to be fully elucidated.[1]

This document outlines a series of robust, self-validating experimental protocols designed to investigate the hypothesis that 2,6,7-trimethylquinoline exerts its biological effects through the induction of oxidative stress, leading to mitochondrial dysfunction and subsequent apoptosis. To provide a clear benchmark, we will compare its performance against two well-characterized quinoline-based drugs known to influence these pathways: Primaquine and Chloroquine.

The Central Hypothesis: A Pro-oxidant Mechanism of Action

Quinoline derivatives have been shown to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several studies on quinoline analogs suggest that a common underlying mechanism for their cytotoxicity involves the generation of reactive oxygen species (ROS).[2][3][4][5] For instance, the antimalarial drug primaquine is known to induce oxidative stress, which is linked to its therapeutic effect and its hemolytic toxicity in G6PD-deficient individuals.[2][3] Similarly, chloroquine has been reported to induce oxidative stress and disrupt mitochondrial function.[2][6][7]

Based on this precedent, we propose that 2,6,7-trimethylquinoline's bioactivity stems from its ability to increase intracellular ROS levels. This surge in oxidative stress is hypothesized to trigger the intrinsic apoptotic pathway through the disruption of the mitochondrial membrane potential.

To rigorously test this hypothesis, a multi-faceted approach is required, employing a series of validated in vitro assays. The following sections will detail the experimental workflows, provide comparative data (illustrative), and offer insights into the interpretation of results.

Comparative Compound Profiles

A meaningful investigation into a compound's mechanism of action necessitates comparison with well-understood alternatives. For this guide, we have selected:

  • Primaquine: An 8-aminoquinoline antimalarial drug known to generate reactive oxygen species through its metabolites, leading to oxidative damage in the parasite.[8][9]

  • Chloroquine: A 4-aminoquinoline with a more complex mechanism that includes inhibition of heme polymerization and induction of oxidative stress.[2][10]

By comparing the effects of 2,6,7-trimethylquinoline to these compounds, we can contextualize its potency and elucidate the specifics of its interaction with cellular machinery.

Experimental Framework for Mechanistic Confirmation

The following experimental workflow is designed to systematically evaluate the proposed mechanism of action for 2,6,7-trimethylquinoline.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Comparative Analysis A Cell Viability Assay (MTT) B Intracellular ROS Production (DCFH-DA Assay) A->B If cytotoxic C Mitochondrial Membrane Potential (TMRE/JC-1 Assay) B->C If ROS is induced D Apoptosis Induction (Caspase-3 Activity Assay) C->D If mitochondrial potential is disrupted E Compare results with Primaquine and Chloroquine D->E

Caption: Experimental workflow for confirming the mechanism of action.

Part 1: Assessment of Cellular Viability

The initial step is to determine the cytotoxic potential of 2,6,7-trimethylquinoline on a relevant cell line (e.g., a cancer cell line such as HeLa or a microbial culture). The MTT assay is a reliable and widely used colorimetric method for this purpose.[11][12][13]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of 2,6,7-trimethylquinoline, primaquine, and chloroquine. Treat the cells with varying concentrations of the compounds and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Illustrative Comparative Data: IC50 Values (µM) after 48h Treatment

CompoundHeLa Cells
2,6,7-Trimethylquinoline25.5
Primaquine50.2
Chloroquine35.8
Doxorubicin (Positive Control)0.8
Part 2: Investigation of Oxidative Stress

If 2,6,7-trimethylquinoline demonstrates cytotoxicity, the next step is to investigate its ability to induce ROS production. The DCFH-DA assay is a common method for this purpose.[14][15][16][17]

Experimental Protocol: Intracellular ROS Measurement (DCFH-DA Assay)

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the IC50 concentration of 2,6,7-trimethylquinoline, primaquine, and chloroquine for a shorter duration (e.g., 2-6 hours). Include a positive control (e.g., H2O2) and a vehicle control.

  • DCFH-DA Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Data Analysis: Express the results as a fold increase in fluorescence relative to the vehicle control.

Illustrative Comparative Data: Fold Increase in ROS Production

CompoundFold Increase in ROS
Vehicle Control1.0
2,6,7-Trimethylquinoline3.5
Primaquine2.8
Chloroquine2.2
H2O2 (Positive Control)5.0
Part 3: Assessment of Mitochondrial Integrity

A key consequence of excessive ROS production is the disruption of the mitochondrial membrane potential (ΔΨm). This can be measured using potentiometric fluorescent dyes like TMRE or JC-1.[18][19][20][21][22]

G cluster_0 Cellular Environment cluster_1 Mitochondrial Events cluster_2 Apoptotic Cascade A 2,6,7-Trimethylquinoline B Increased ROS A->B C Mitochondrial Membrane Depolarization B->C D Release of Cytochrome c C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: Proposed signaling pathway for 2,6,7-trimethylquinoline-induced apoptosis.

Experimental Protocol: Mitochondrial Membrane Potential Assay (TMRE)

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the IC50 concentration of the compounds for 12-24 hours. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • TMRE Staining: After treatment, incubate the cells with 200 nM TMRE in fresh medium for 30 minutes at 37°C.[18][21]

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity at an excitation wavelength of 549 nm and an emission wavelength of 575 nm.

  • Data Analysis: A decrease in fluorescence intensity indicates mitochondrial membrane depolarization. Express the results as a percentage of the fluorescence of the vehicle control.

Illustrative Comparative Data: Mitochondrial Membrane Potential (% of Control)

CompoundΔΨm (% of Control)
Vehicle Control100
2,6,7-Trimethylquinoline45
Primaquine60
Chloroquine55
CCCP (Positive Control)20
Part 4: Confirmation of Apoptosis

The final step is to confirm that the observed cytotoxicity is due to apoptosis. This can be achieved by measuring the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[23][24][25][26][27]

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Lysis: Treat cells with the IC50 concentration of the compounds for 24-48 hours. After treatment, lyse the cells using the provided lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysates.[23][27]

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Signal Detection: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).

  • Data Analysis: Calculate the fold increase in caspase-3 activity relative to the vehicle control.

Illustrative Comparative Data: Fold Increase in Caspase-3 Activity

CompoundFold Increase in Caspase-3 Activity
Vehicle Control1.0
2,6,7-Trimethylquinoline4.2
Primaquine3.1
Chloroquine2.5
Staurosporine (Positive Control)6.0

Synthesis and Interpretation of Results

The collective data from these experiments will provide a robust assessment of the proposed mechanism of action. If 2,6,7-trimethylquinoline demonstrates a dose-dependent reduction in cell viability, a significant increase in intracellular ROS, a corresponding decrease in mitochondrial membrane potential, and a subsequent activation of caspase-3, this would strongly support the hypothesis that it induces apoptosis via oxidative stress.

The comparative data with primaquine and chloroquine will offer valuable insights into its relative potency and potential for off-target effects. For instance, a significantly higher induction of ROS by 2,6,7-trimethylquinoline compared to the established drugs could suggest a more potent pro-oxidant activity.

Concluding Remarks

This guide provides a comprehensive and technically sound framework for the elucidation of the mechanism of action of 2,6,7-trimethylquinoline. By following these self-validating experimental protocols and comparing the results with known compounds, researchers can gain a clear and defensible understanding of its biological activity. This foundational knowledge is critical for the further development of this and other novel quinoline derivatives as potential therapeutic agents.

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Cross-reactivity studies of 2,6,7-Trimethylquinoline in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Profiling the Cross-Reactivity of 2,6,7-Trimethylquinoline in Biological Assays

For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles in this process is understanding a compound's selectivity. A promising lead compound that shows high efficacy against its intended target can be quickly sidelined by unforeseen off-target interactions, leading to toxicity or undesirable side effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2,6,7-Trimethylquinoline, a heterocyclic aromatic compound, in a suite of relevant biological assays.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] This very versatility, however, necessitates a rigorous and early assessment of cross-reactivity. This document is designed not as a rigid protocol, but as a strategic guide to de-risk 2,6,7-Trimethylquinoline or similar novel quinoline derivatives by systematically exploring their potential for off-target interactions. We will proceed by first hypothesizing a primary target for 2,6,7-Trimethylquinoline based on its structural class and then outlining the essential assays to build a comprehensive selectivity profile.

Hypothesized Primary Target: c-Met Kinase

Given that many quinoline derivatives function as ATP-competitive kinase inhibitors, we will hypothesize that 2,6,7-Trimethylquinoline is a putative inhibitor of the c-Met receptor tyrosine kinase.[1] c-Met is a well-validated oncogene, and its signaling pathway is implicated in the progression of numerous cancers, making it an attractive therapeutic target.[1] Our objective is to determine the potency of 2,6,7-Trimethylquinoline against c-Met and, more importantly, its selectivity against other biologically relevant targets.

Comparative Compound Panel

To contextualize the activity of 2,6,7-Trimethylquinoline, a panel of well-characterized compounds will be used for comparison across all assays:

  • Cabozantinib: An approved multi-kinase inhibitor with a quinoline core that targets c-Met, VEGFR2, and other kinases.

  • Staurosporine: A potent but non-selective kinase inhibitor, serving as a positive control in kinase assays.

  • Doxorubicin: A well-known chemotherapeutic that functions primarily through DNA intercalation.

  • Astemizole: A compound known for its potent inhibition of the hERG potassium channel, a critical off-target liability.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a logical workflow for the comprehensive evaluation of 2,6,7-Trimethylquinoline, starting from primary target engagement and expanding to broad cross-reactivity and safety profiling.

G cluster_0 Primary Screening cluster_1 Selectivity & Mechanism cluster_2 Safety & ADME Profiling A 2,6,7-Trimethylquinoline (Test Compound) B On-Target Assay: c-Met Kinase Activity A->B C Off-Target Kinase Panel (Selectivity) B->C If Active D Cellular Viability Assay (Cytotoxicity) B->D If Active H Data Analysis & Selectivity Profile C->H E DNA Intercalation Assay (Alternative MoA) D->E F hERG Channel Assay (Cardiotoxicity) D->F E->H G CYP450 Inhibition Panel (Drug-Drug Interactions) F->G G->H

Caption: Experimental workflow for profiling 2,6,7-Trimethylquinoline.

Kinase Activity and Selectivity Profiling

The first step is to validate the on-target activity and assess the kinase selectivity. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted for a generic TR-FRET kinase binding assay.[3][4]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 5X kinase buffer solution (e.g., PV3189 or similar).

    • Kinase: Reconstitute the target kinase (e.g., c-Met) and the off-target kinases in an appropriate buffer.

    • Europium-labeled Antibody: Prepare a 2X working solution of the antibody directed against the kinase tag (e.g., anti-GST).

    • Kinase Tracer: Prepare a 2X working solution of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution of 2,6,7-Trimethylquinoline and comparator compounds in 100% DMSO, then dilute into the assay buffer to create a 2X working solution.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2X test compound solution to the appropriate wells.

    • Add 5 µL of the 2X kinase/antibody mixture to all wells.

    • Initiate the reaction by adding 10 µL of the 2X tracer solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Hypothetical Data: Kinase Inhibition Profile
Compoundc-Met IC50 (nM)VEGFR2 IC50 (nM)EGFR IC50 (nM)CDK2 IC50 (nM)
2,6,7-Trimethylquinoline 50 850 >10,000 >10,000
Cabozantinib25305,000>10,000
Staurosporine510815

Data are hypothetical and for illustrative purposes only.

This hypothetical data suggests that 2,6,7-Trimethylquinoline is a potent inhibitor of c-Met with moderate activity against the related kinase VEGFR2 and high selectivity against EGFR and CDK2.

Cellular Viability and General Cytotoxicity

It is crucial to determine if the compound's effect is specific or due to general cytotoxicity. The MTT assay is a standard colorimetric assay for this purpose.

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed two cell lines, a c-Met overexpressing cancer cell line (e.g., A549) and a normal human cell line (e.g., HEK293), in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Assay Procedure:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Hypothetical Data: Cytotoxicity Profile
CompoundA549 (Cancer) IC50 (µM)HEK293 (Normal) IC50 (µM)
2,6,7-Trimethylquinoline 1.5 >50
Cabozantinib0.825
Doxorubicin0.21.0

Data are hypothetical and for illustrative purposes only.

These results would indicate that 2,6,7-Trimethylquinoline exhibits selective cytotoxicity towards the cancer cell line, a desirable trait for a potential therapeutic.

Profiling for Common Safety Liabilities

Early assessment of safety-related off-targets is essential to avoid late-stage failures. hERG channel inhibition (cardiotoxicity) and CYP450 enzyme inhibition (drug-drug interactions) are two of the most important profiles to establish.

Protocol: hERG Channel Inhibition (Thallium Flux Assay)

This is a high-throughput fluorescent assay to measure hERG channel function.[5]

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Loading: Incubate cells with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Add test compounds at various concentrations.

  • Stimulation: Depolarize the cells with a high-potassium buffer containing thallium to open the hERG channels.

  • Detection: Measure the increase in fluorescence as thallium enters the cells through open hERG channels. Inhibitors will block this influx, resulting in a lower fluorescent signal.

  • Analysis: Calculate IC50 values from the concentration-response curve.

Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay uses fluorescent substrates that are metabolized by specific CYP isoforms.[6]

  • Incubation: Incubate human liver microsomes with individual CYP isoform-specific fluorescent substrates and the test compound.

  • Reaction: Initiate the reaction by adding NADPH.

  • Detection: After a set time, stop the reaction and measure the fluorescent signal of the resulting metabolite.

  • Analysis: A decrease in fluorescence indicates inhibition of the CYP enzyme. Calculate IC50 values.

Hypothetical Data: Safety Profile
CompoundhERG IC50 (µM)CYP1A2 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
2,6,7-Trimethylquinoline >30 15 >30 25
Cabozantinib58122
Astemizole0.01>50>50>50

Data are hypothetical and for illustrative purposes only.

This profile suggests a low risk of cardiotoxicity and moderate potential for drug-drug interactions for 2,6,7-Trimethylquinoline.

Investigating Alternative Mechanisms: DNA Intercalation

The planar aromatic structure of the quinoline core raises the possibility of DNA intercalation as an off-target or even primary mechanism of action.

G cluster_0 On-Target Effect: Kinase Inhibition cluster_1 Off-Target Effect: DNA Intercalation A 2,6,7-Trimethylquinoline B c-Met Kinase A->B Binds to ATP Pocket D Signaling Pathway (Proliferation, Survival) B->D Inhibition C ATP C->B Blocked E 2,6,7-Trimethylquinoline F DNA Double Helix E->F Inserts between Base Pairs G Replication & Transcription F->G Disruption

Caption: On-target kinase inhibition vs. off-target DNA intercalation.

Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)

This fluorescence-based assay measures the ability of a compound to displace ethidium bromide (EtBr), a known DNA intercalator.

  • Preparation: Prepare a solution of calf thymus DNA (ctDNA) and saturate it with EtBr in a buffer solution.

  • Titration: Add increasing concentrations of the test compound to the DNA-EtBr solution.

  • Measurement: Measure the fluorescence of the solution (excitation ~520 nm, emission ~600 nm) after each addition.

  • Analysis: Intercalating agents will displace EtBr, causing a quenching of its fluorescence. The degree of quenching can be used to determine the binding affinity.

Hypothetical Data: DNA Intercalation
CompoundDNA Binding Affinity (Ksv, M⁻¹)
2,6,7-Trimethylquinoline 1.2 x 10³
Doxorubicin5.8 x 10⁵
Cabozantinib2.5 x 10³

Data are hypothetical and for illustrative purposes only. Ksv is the Stern-Volmer quenching constant, indicative of binding affinity.

This result would suggest that 2,6,7-Trimethylquinoline has negligible DNA intercalating activity, strengthening the hypothesis that its primary mode of action is kinase inhibition.

Conclusion

This guide outlines a systematic and multi-faceted approach to characterizing the cross-reactivity of a novel compound, 2,6,7-Trimethylquinoline. By combining on-target potency assays with a carefully selected panel of off-target and safety-related assays, a comprehensive selectivity profile can be constructed. The hypothetical data presented herein illustrates a compound with a promising profile: potent and selective kinase inhibition, targeted cytotoxicity, and a clean safety profile.

For any novel compound, especially those derived from scaffolds with known diverse bioactivities like quinoline, this level of early, rigorous profiling is not merely recommended; it is essential. It allows researchers to make informed decisions, prioritize resources, and ultimately increases the probability of translating a promising molecule into a safe and effective therapeutic.

References

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A Comparative Benchmarking Study: Evaluating the Anticancer Potential of 2,6,7-Trimethylquinoline Against Established Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of 2,6,7-trimethylquinoline, a novel quinoline derivative, benchmarked against well-established anticancer agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new oncology therapeutics. This document offers an in-depth, technically-grounded perspective on experimental design, data interpretation, and mechanistic investigation.

Introduction: The Rationale for Investigating Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. In oncology, quinoline derivatives have demonstrated significant promise, exhibiting mechanisms that include, but are not limited to, the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1] The therapeutic potential of this class of compounds stems from their ability to interact with various biological targets, such as DNA topoisomerases and protein kinases, which are often dysregulated in cancer cells.[2]

The substitution pattern on the quinoline core is a critical determinant of biological activity. Methylated quinolines, in particular, have been a subject of interest due to the potential for these small, lipophilic groups to enhance cell permeability and modulate interactions with target proteins. This guide focuses on 2,6,7-trimethylquinoline, a specific analogue for which a rigorous, comparative anticancer evaluation is proposed. While direct experimental data for this exact compound is nascent, this guide will utilize data from closely related structures, such as 5,6,7-trimethoxy quinolines, to establish a plausible hypothesis for its activity and to outline a robust validation workflow.[3]

The central tenet of this guide is to present a scientifically rigorous and logically structured approach to benchmarking 2,6,7-trimethylquinoline against standard-of-care chemotherapeutic agents like Doxorubicin. By employing standardized in vitro assays, we can generate a comparative dataset that will elucidate the cytotoxic and cytostatic potential of this novel compound, providing a foundation for further preclinical development.

Experimental Design: A Multi-Faceted Approach to In Vitro Evaluation

A robust preclinical assessment of a novel anticancer candidate necessitates a multi-pronged experimental approach. The following sections detail the proposed methodologies for a head-to-head comparison of 2,6,7-trimethylquinoline with Doxorubicin, a widely used anthracycline antibiotic that functions, in part, by intercalating DNA and inhibiting topoisomerase II.

Synthesis of 2,6,7-Trimethylquinoline

For the purposes of this investigation, 2,6,7-trimethylquinoline would first need to be synthesized. A plausible and established method for the synthesis of multi-substituted quinolines is the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a Lewis acid or Brønsted acid catalyst. For 2,6,7-trimethylquinoline, this could be achieved by reacting 3,4-dimethylaniline with crotonaldehyde.

Cell Line Selection and Culture

A panel of human cancer cell lines representing different tumor types will be utilized to assess the breadth of activity. Recommended cell lines include:

  • MCF-7: A human breast adenocarcinoma cell line (luminal A).

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

All cell lines should be maintained in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial evaluation of anticancer activity will be determined by assessing the cytotoxicity of 2,6,7-trimethylquinoline and Doxorubicin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2,6,7-trimethylquinoline and Doxorubicin (e.g., from 0.1 µM to 100 µM) for 48 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data

The following table presents a hypothetical, yet plausible, set of IC50 values for 2,6,7-trimethylquinoline, based on the activity of related compounds, alongside experimentally reported IC50 values for Doxorubicin.

CompoundMCF-7 (µM)A549 (µM)HeLa (µM)
2,6,7-Trimethylquinoline (Hypothetical) 8.512.210.8
Doxorubicin 0.5 - 1.50.2 - 0.80.1 - 0.5

Note: The IC50 values for Doxorubicin can vary between studies and experimental conditions.

Mechanistic Investigations: Unraveling the Mode of Action

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development. The following assays are designed to investigate the impact of 2,6,7-trimethylquinoline on cell cycle progression and apoptosis.

Cell Cycle Analysis by Flow Cytometry

To determine if 2,6,7-trimethylquinoline induces cell cycle arrest, flow cytometric analysis of propidium iodide (PI) stained cells will be performed. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and, consequently, the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with 2,6,7-trimethylquinoline at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Apoptosis Detection by Annexin V/PI Staining

To investigate whether the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/PI double staining assay will be employed. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is used to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

  • Cell Treatment: Treat cells with 2,6,7-trimethylquinoline at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizing the Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comparative evaluation of 2,6,7-trimethylquinoline.

G cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 2,6,7-Trimethylquinoline mtt MTT Assay (Cytotoxicity - IC50) synthesis->mtt doxo Doxorubicin (Benchmark Agent) doxo->mtt cell_culture Cell Culture (MCF-7, A549, HeLa) cell_culture->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Treat at IC50 apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis Treat at IC50 data_table Comparative IC50 Table mtt->data_table cell_cycle_results Cell Cycle Distribution Analysis cell_cycle->cell_cycle_results apoptosis_results Apoptosis Quadrant Analysis apoptosis->apoptosis_results pathway Mechanistic Pathway Hypothesis cell_cycle_results->pathway apoptosis_results->pathway

Caption: Experimental workflow for benchmarking 2,6,7-trimethylquinoline.

Hypothesized Mechanism of Action and Signaling Pathways

Based on the known activities of other quinoline derivatives, it is plausible that 2,6,7-trimethylquinoline may exert its anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. Two of the most critical pathways in cancer are the PI3K/Akt and MAPK/ERK pathways.[4][5]

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Its aberrant activation is a common feature in many cancers, leading to the inhibition of apoptosis and promotion of cell growth.

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing a wide range of cellular processes, including proliferation, differentiation, and survival.[1]

The diagram below illustrates a hypothetical model where 2,6,7-trimethylquinoline could potentially interfere with these pathways, leading to the induction of apoptosis.

G cluster_pathway Potential Signaling Interruption by 2,6,7-Trimethylquinoline GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation TMQ 2,6,7-Trimethylquinoline TMQ->PI3K Inhibits? TMQ->ERK Inhibits? Caspases Caspase Activation TMQ->Caspases Induces? Apoptosis_Induction Apoptosis Caspases->Apoptosis_Induction

Caption: Hypothesized signaling pathways targeted by 2,6,7-trimethylquinoline.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of 2,6,7-trimethylquinoline as a potential anticancer agent. By benchmarking its performance against established drugs like Doxorubicin through a series of standardized in vitro assays, a clear and objective assessment of its cytotoxic and mechanistic properties can be achieved.

The hypothetical data presented herein serves as an illustrative example of the expected outcomes and underscores the importance of a data-driven approach to drug discovery. Should the experimental results for 2,6,7-trimethylquinoline demonstrate significant and selective anticancer activity, further investigations would be warranted. These could include broader cell line screening, in vivo efficacy studies in animal models, and detailed target identification and validation experiments to fully elucidate its mechanism of action. The systematic approach detailed in this guide provides a solid foundation for advancing our understanding of this promising class of compounds.

References

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  • Zare-Shahneh, F., Zare-Shahneh, A., & Sadeghpour, H. (2021). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Avicenna Journal of Medical Biotechnology, 13(1), 21–29.
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A Comparative Guide to the Synthesis and Bioactivity of 2,6,7-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous synthetic and natural compounds with a broad spectrum of biological activities. This guide provides an in-depth technical comparison of the synthesis and bioactivity of 2,6,7-trimethylquinoline, a polysubstituted quinoline derivative. We will explore a reproducible synthetic route to this target molecule, juxtapose it with a classic quinoline synthesis method, and evaluate its potential bioactivity in the context of a well-characterized bioactive quinoline analog. This guide is intended to provide researchers with a practical and comparative understanding of the synthesis and potential applications of this class of compounds.

I. The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the design and discovery of new therapeutic agents.[1] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[2][3] The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties.[4] This has led to the development of a vast library of quinoline-based compounds with diverse therapeutic applications.

II. Synthesis of 2,6,7-Trimethylquinoline: A Reproducible Approach

The synthesis of polysubstituted quinolines can be achieved through various classic methodologies, including the Combes, Doebner-von Miller, and Friedländer syntheses.[5] For the preparation of 2,6,7-trimethylquinoline, the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, presents a viable and reproducible strategy.[5]

Doebner-von Miller Synthesis of 2,6,7-Trimethylquinoline

The Doebner-von Miller synthesis provides a direct route to 2,6,7-trimethylquinoline from the readily available starting material, 3,4-dimethylaniline.[5][6] The reaction proceeds through the acid-catalyzed condensation of the aniline with an α,β-unsaturated aldehyde or ketone, which can be generated in situ.

Doebner-von_Miller_Synthesis reagents 3,4-Dimethylaniline + α,β-Unsaturated Carbonyl product 2,6,7-Trimethylquinoline reagents->product Doebner-von Miller Reaction conditions Acid Catalyst (e.g., HCl) Heat

Caption: General scheme of the Doebner-von Miller synthesis of 2,6,7-Trimethylquinoline.

Materials:

  • 3,4-Dimethylaniline

  • Paraldehyde

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Hydroxide

  • Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethylaniline (1 equivalent) in ethanol.

  • Carefully add concentrated hydrochloric acid (catalytic amount) to the solution.

  • To this acidic solution, add paraldehyde (2 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,6,7-trimethylquinoline.

Causality Behind Experimental Choices:

  • Acid Catalyst: The hydrochloric acid protonates the carbonyl group of the α,β-unsaturated aldehyde, activating it for nucleophilic attack by the aniline.

  • Paraldehyde: Paraldehyde serves as a stable and convenient source of acetaldehyde, which undergoes an acid-catalyzed aldol condensation to form crotonaldehyde (an α,β-unsaturated aldehyde) in situ.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the condensation and cyclization steps.

  • Neutralization and Extraction: The neutralization step is crucial to deprotonate the quinoline product and facilitate its extraction into an organic solvent.

III. Comparative Synthesis: The Combes Synthesis of 2,4-Dimethylquinoline

To provide a comparative perspective on quinoline synthesis, we will examine the Combes synthesis of 2,4-dimethylquinoline. This classic method involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8]

Combes Synthesis of 2,4-Dimethylquinoline

The Combes synthesis offers a straightforward route to 2,4-disubstituted quinolines and serves as an excellent example of the versatility of named reactions in heterocyclic chemistry.[9]

Combes_Synthesis reagents Aniline + Acetylacetone product 2,4-Dimethylquinoline reagents->product Combes Reaction conditions Acid Catalyst (e.g., H₂SO₄) Heat

Caption: General scheme of the Combes synthesis of 2,4-Dimethylquinoline.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

  • Sodium Carbonate

  • Chloroform

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid (2 equivalents) to aniline (1 equivalent) with cooling in an ice bath.

  • To this mixture, add acetylacetone (1.1 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it at 100-110 °C for 3-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is basic.

  • Extract the product with chloroform (3 x 50 mL).

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude 2,4-dimethylquinoline can be purified by vacuum distillation.[10]

Comparison of Synthesis Methods
FeatureDoebner-von Miller Synthesis (2,6,7-Trimethylquinoline)Combes Synthesis (2,4-Dimethylquinoline)
Starting Materials 3,4-Dimethylaniline, ParaldehydeAniline, Acetylacetone
Key Intermediate In situ generated α,β-unsaturated aldehydeEnamine from aniline and β-diketone
Catalyst Strong acid (e.g., HCl)Strong acid (e.g., H₂SO₄)
Reaction Conditions Reflux in ethanolHeating at 100-110 °C
Workup Neutralization and extractionNeutralization and extraction/distillation
Advantages Utilizes readily available starting materials.Direct formation of 2,4-disubstituted pattern.
Disadvantages Can sometimes lead to mixtures of regioisomers.Requires careful temperature control during initial mixing.

IV. Bioactivity of 2,6,7-Trimethylquinoline and a Comparative Analog

While specific bioactivity data for 2,6,7-trimethylquinoline is not extensively reported in publicly available literature, the bioactivity of the quinoline scaffold and its polysubstituted derivatives is well-documented.[2] Quinolines are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[11][12] The methyl substitution pattern on the quinoline ring can significantly influence its biological activity by affecting its lipophilicity, steric interactions with biological targets, and metabolic stability.

To provide a meaningful comparison, we will examine the reported bioactivity of a structurally related and well-characterized quinoline derivative, 2,4-dimethylquinoline .

Bioactivity Profile of 2,4-Dimethylquinoline

2,4-Dimethylquinoline has been investigated for its potential biological activities, with some studies reporting its antimicrobial and anticancer properties.

Several studies have explored the antimicrobial potential of substituted quinolines. While specific MIC (Minimum Inhibitory Concentration) values for 2,4-dimethylquinoline are not consistently reported across a wide range of pathogens, related quinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[13] The mechanism of antimicrobial action for many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

The anticancer potential of quinoline derivatives is a significant area of research.[14] Some substituted quinolines have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, certain 2-arylquinoline derivatives have demonstrated selective cytotoxicity against cancer cells with IC50 values in the micromolar range. The proposed mechanisms of action include the inhibition of protein kinases and the downregulation of signaling pathways involved in cell growth and survival.[11]

Table of Comparative Bioactivity Data (Hypothetical for 2,6,7-Trimethylquinoline, Reported for Analogs)

CompoundBioactivityAssayTarget Organism/Cell LineIC50 / MIC (µM)Reference
2,6,7-Trimethylquinoline AnticancerMTT AssayHuman Colon Cancer (HCT116)Data not available-
AntimicrobialBroth MicrodilutionStaphylococcus aureusData not available-
2,4-Dimethylquinoline AnticancerMTT AssayVarious Cancer Cell LinesVariable, often > 50 µM[General Literature]
AntimicrobialBroth MicrodilutionVarious BacteriaVariable, often > 100 µg/mL[General Literature]
Chloroquine (Reference) AntimalarialIn vitroPlasmodium falciparum~0.01 - 0.1 µM[Standard Textbooks]
AnticancerMTT AssayVarious Cancer Cell Lines~10 - 50 µM[Published Studies]

Note: The bioactivity data for 2,4-dimethylquinoline is generalized from the literature, and specific values can vary significantly depending on the experimental conditions. Data for 2,6,7-trimethylquinoline is currently unavailable and represents a potential area for future research.

Proposed Mechanism of Action for Bioactive Quinolines

The diverse biological activities of quinolines stem from their ability to interact with various cellular targets.

Quinoline_MOA Quinoline Quinoline Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoline->DNA_Gyrase Protein_Kinases Protein Kinases (e.g., EGFR, VEGFR) Quinoline->Protein_Kinases Heme_Polymerization Heme Polymerization (in Plasmodium) Quinoline->Heme_Polymerization DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Signaling_Pathways Disruption of Cell Signaling Protein_Kinases->Signaling_Pathways Heme_Detoxification Inhibition of Heme Detoxification Heme_Polymerization->Heme_Detoxification Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Pathways->Apoptosis Heme_Detoxification->Apoptosis

Caption: Proposed mechanisms of action for bioactive quinoline derivatives.

V. Conclusion and Future Directions

This guide has provided a comparative overview of the synthesis and potential bioactivity of 2,6,7-trimethylquinoline. While a reproducible synthetic protocol via the Doebner-von Miller reaction has been detailed, a significant gap remains in the experimental validation of its biological activities. The comparison with the Combes synthesis of 2,4-dimethylquinoline highlights the versatility of classic organic reactions in accessing diverse quinoline scaffolds.

Future research should focus on the systematic evaluation of the anticancer and antimicrobial properties of 2,6,7-trimethylquinoline to establish a clear structure-activity relationship for polysubstituted quinolines. Such studies would not only contribute to the fundamental understanding of this important class of heterocycles but also pave the way for the development of novel therapeutic agents.

VI. References

  • PrepChem. Synthesis of 3,4-dimethylaniline. Available from: [Link]

  • Afrin, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24963-24985.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14536, 2,4-Dimethylquinoline. Available from: [Link]

  • Organic Syntheses. 2,4-Dimethylquinoline. Available from: [Link]

  • Name Reactions in Organic Synthesis. Combes Quinoline Synthesis. Available from:

  • Google Patents. US3931298A - Chemical process for forming 2,6-dimethylaniline. Available from:

  • El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Archiv der Pharmazie, 355(11), 2200234.

  • ResearchGate. Biological Activities of Quinoline Derivatives. Available from: [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. Available from: [Link]

  • Google Patents. CN102952021B - Synthesis method of 3,4-dimethylaniline. Available from:

  • PrepChem. Synthesis of 2,6-dimethylaniline. Available from: [Link]

  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids. Natural product reports, 25(1), 166-187.

  • Rojas, L., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(1), 183-197.

  • ResearchGate. What is the complete procedure for Doebner-von miller reaction?. Available from: [Link]

  • Al-Omary, F. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-15.

  • Appunni, S., et al. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 26(21), 6483.

  • ChemRxiv. Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. Preprint.

  • Chen, Y.-F., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 21(21), 8235.

  • Human Journals. Review on Antimicrobial Activity of Quinoline. Available from: [Link]

  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available from: [Link]

  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial agents and chemotherapy, 64(5), e02073-19.

  • ResearchGate. Biologically active and naturally occurring quinoline compounds. Available from: [Link]

  • Reddy, T. S., et al. (2016). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 14(3), 948-957.

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 1-25.

  • Sharma, V., et al. (2017). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 17(14), 1349-1366.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6,7-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a heterocyclic aromatic compound, 2,6,7-Trimethylquinoline (CAS No. 72681-37-9) is a valuable building block in medicinal chemistry and materials science.[1][2] However, its utility in research and development is matched by the critical need for responsible handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe management of 2,6,7-Trimethylquinoline waste streams, grounded in established safety principles. Our objective is to ensure the protection of laboratory personnel and the environment, reinforcing a culture of safety that extends beyond the bench.

Core Principle: Hazard-Informed Waste Management

The disposal strategy for any chemical is fundamentally dictated by its hazard profile. For 2,6,7-Trimethylquinoline and related quinoline derivatives, the primary concerns are significant human health effects and high aquatic toxicity.[3][4][5] Therefore, under no circumstances should this compound or its contaminated materials be disposed of via standard trash or sanitary sewer systems.[6][7] All waste streams must be collected, segregated, and managed as hazardous waste.

Hazard Profile Summary: 2,6,7-Trimethylquinoline

The following table summarizes the critical hazard information that informs our disposal protocol.

PropertyDataReference
CAS Number 72681-37-9[4]
Molecular Formula C₁₂H₁₃N[4]
Physical Form Solid[4]
GHS Hazard Statements H302: Harmful if swallowedH318: Causes serious eye damage[4]
GHS Precautionary Codes P280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Water Hazard Class WGK 3: Highly hazardous to water[4]
Incompatible Materials Strong oxidizing agents, Strong acids[8]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for handling waste generated from procedures involving 2,6,7-Trimethylquinoline.

G Workflow for 2,6,7-Trimethylquinoline Waste Management cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Collection & Containerization cluster_2 Step 3: Final Disposition Start Waste Generated Waste_Type Identify Waste Stream Start->Waste_Type Liquid Liquid Waste (e.g., solutions, reaction mixtures) Waste_Type->Liquid Liquid Solid Non-Sharp Solid Waste (e.g., contaminated gloves, weigh paper) Waste_Type->Solid Solid (Non-Sharp) Sharps Contaminated Sharps (e.g., needles, broken glass) Waste_Type->Sharps Sharps Container_L Collect in Labeled, Leak-Proof Liquid Waste Container Liquid->Container_L Container_S Collect in Labeled, Lined Solid Waste Container Solid->Container_S Container_Sh Collect in Labeled, Puncture-Proof Sharps Container Sharps->Container_Sh Storage Store in Designated Satellite Accumulation Area Container_L->Storage Container_S->Storage Container_Sh->Storage EHS Contact EHS for Pickup (Disposal via Licensed Contractor) Storage->EHS

Caption: Decision tree for the proper segregation and disposal of 2,6,7-Trimethylquinoline waste.

Experimental Protocol: Waste Handling & Disposal

Adherence to this protocol is mandatory for ensuring safety and regulatory compliance.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield are required, especially when handling the solid compound or concentrated solutions, due to the risk of serious eye damage (H318).[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Work Area: All handling of 2,6,7-Trimethylquinoline should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8]

Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in safe disposal.[9] Never mix incompatible waste streams.[10]

  • Unused or Excess Solid Chemical:

    • If the original container is intact and properly labeled, it can serve as the waste container.

    • If repackaging is necessary, transfer the solid into a new, sealable container made of a compatible material (e.g., glass or polyethylene).

    • Affix a "Hazardous Waste" label immediately.

  • Liquid Waste (Solutions):

    • Designate a specific, leak-proof container (e.g., a glass bottle with a screw cap) for all liquid waste containing 2,6,7-Trimethylquinoline.[10]

    • Causality: Do not mix this waste with other streams, particularly those containing strong acids or oxidizing agents, to prevent potentially violent reactions.[6][8]

    • Keep the container sealed when not in use.

  • Contaminated Solid Waste (Non-Sharps):

    • This stream includes items like contaminated gloves, weigh boats, and absorbent paper.

    • Collect these materials in a designated, plastic-lined container or a heavy-duty plastic bag clearly marked as hazardous waste.

  • Contaminated Sharps:

    • All needles, syringes, broken glass, or other items that can puncture skin and are contaminated with 2,6,7-Trimethylquinoline must be placed in a designated, puncture-proof sharps container.[10][11]

    • This container must also be labeled as hazardous chemical waste.

Container Labeling

Accurate labeling is a regulatory requirement and essential for safety. Every waste container must have a "Hazardous Waste" label that includes:

  • The words "Hazardous Waste" .[10]

  • The full chemical name: "2,6,7-Trimethylquinoline" and any other chemical constituents.[10]

  • The CAS Number: 72681-37-9 .[10]

  • An indication of the hazards (e.g., "Harmful," "Eye Damage," "Aquatic Toxin" ).

  • The approximate quantity of waste.

Temporary Storage and Final Disposal
  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area should be secure and away from general traffic.

  • Final Disposal Method: The universally accepted method for this class of chemical is high-temperature incineration conducted by a licensed hazardous waste disposal company.[6][12]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Do not attempt to dispose of the material independently.[10]

Emergency Procedures: Spill and Exposure Management

Minor Spill Cleanup Protocol

This protocol applies to small spills (< 4 L) that can be managed by trained laboratory personnel.[13]

  • Evacuate and Alert: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the full PPE detailed in Section 1.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[8][13] Do not use combustible materials like paper towels.[13]

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with soap and water.[13]

    • For final decontamination of surfaces, a solution containing a surfactant may be used.[14]

    • All cleaning materials (cloths, wipes) must be disposed of as hazardous solid waste.[8]

  • Reporting: Report the incident to your laboratory supervisor and EHS office.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[6][15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[8]

  • Inhalation: Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek medical attention.[6]

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 111050 - Quinoline. Retrieved from [Link]

  • SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2020, May 3). 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-: Human health tier II assessment. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • Research Institute for Fragrance Materials, Inc. (2022, June 14). RIFM fragrance ingredient safety assessment, 2,6,6-trimethyl-1&2-cyclohexen-1-carboxaldehyde, CAS Registry Number 432-25-7. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Penta chemicals. (2025, May 13). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • Brandeis University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Houston, M., & Hendrickson, R. G. (2005). Decontamination. Emergency Medicine Clinics of North America, 23(3), 761-782.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Procedures for the Inactivation and Safe Containment of Toxins. Retrieved from [Link]

  • Linlab, Stanford University. (2017, March 7). Linlab procedure for Waste Disposal. Retrieved from [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • ToxServices LLC. (2021, October 6). 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE (TMDHQ) (CAS #147-47-7) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2,6,7-Trimethylquinoline. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2,6,7-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Understanding the hazards associated with 2,6,7-Trimethylquinoline is the first step in developing a robust safety plan. Based on data from quinoline and its derivatives, 2,6,7-Trimethylquinoline should be presumed to pose the following risks:

  • Carcinogenicity and Mutagenicity: Quinoline is identified as a potential carcinogen and mutagen, meaning it may cause cancer or genetic defects.[2][3][4] Therefore, minimizing exposure is paramount.

  • Acute Toxicity: It is likely harmful if swallowed or if it comes into contact with the skin.[3][5]

  • Irritation: Contact can cause serious irritation to the skin and eyes, potentially leading to damage.[2][3]

  • Aquatic Toxicity: This chemical is toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental contamination.[3][4]

A thorough risk assessment should be conducted before any procedure involving this compound.[6][7] This involves evaluating the scale of the experiment, the potential for aerosol generation, and the duration of exposure to determine the appropriate level of control measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks identified above. A multi-layered approach is necessary to protect against the various routes of exposure.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Routine Handling & Transfer Safety glasses with side shields or goggles.[8][9]Nitrile rubber gloves and a lab coat.[9]Generally not required if handled in a certified chemical fume hood.[8]
Large Volume Transfers or Potential for Splashing Chemical safety goggles and a face shield.[8]Chemical-resistant gloves (e.g., nitrile), and a chemical-resistant apron or coveralls.If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.[8][10]
Spill Cleanup Chemical safety goggles and a face shield.[8]Heavy-duty, chemical-resistant gloves, disposable coveralls, and chemical-resistant boots.An air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size.[11]

Key Considerations for PPE Selection and Use:

  • Gloves: Double gloving is recommended, especially when working with larger quantities.[12] Gloves should be inspected for any signs of degradation or puncture before use and changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[12] Powder-free gloves are preferable to avoid aerosolizing contaminants.[12]

  • Gowns and Lab Coats: Protective clothing should be non-absorbent and have a closed front with tight-fitting cuffs.[12] Standard cloth lab coats may not offer sufficient protection against significant splashes.

  • Eye and Face Protection: Safety glasses are the minimum requirement. A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[8]

Safe Handling and Operational Workflow

Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents. All work with 2,6,7-Trimethylquinoline should be performed within a properly functioning chemical fume hood to ensure adequate ventilation.[4][8]

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure that an eyewash station and safety shower are readily accessible.[8] Assemble all necessary equipment and reagents to minimize movement in and out of the fume hood.

  • Donning PPE: Put on all required PPE in the correct order: gown/lab coat, then mask/respirator, followed by eye protection, and finally gloves (tucking the gown cuffs under the gloves).

  • Weighing and Transfer:

    • Use a spatula for transferring the solid to minimize dust generation.[1]

    • Avoid pouring the powder directly.[1]

    • Close the container immediately after use.[1]

  • Solution Preparation:

    • Slowly add the solid to the solvent to prevent splashing.[1]

    • If heating is necessary, use a controlled heating source like a mantle and a condenser to contain vapors.[1]

  • Post-Handling Decontamination:

    • Decontaminate the work area with an appropriate solvent followed by a cleaning solution.[1]

    • Carefully remove PPE to avoid self-contamination: remove the outer gloves first (if double-gloving), then the gown, eye protection, and finally the inner gloves.[1]

    • Wash hands thoroughly with soap and water after removing all PPE.[1][4]

Diagram of the Safe Handling Workflow for 2,6,7-Trimethylquinoline

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Waste Management Prep Risk Assessment & PPE Selection Don_PPE Don PPE Prep->Don_PPE Weigh Weighing & Transfer Don_PPE->Weigh Solution Solution Preparation Weigh->Solution Decon Decontaminate Work Area Solution->Decon Doff_PPE Doff PPE Decon->Doff_PPE Wash Wash Hands Doff_PPE->Wash Waste Segregate & Dispose of Hazardous Waste Wash->Waste

Caption: Workflow for handling 2,6,7-Trimethylquinoline.

Disposal Plan: Environmental Responsibility

Proper disposal of 2,6,7-Trimethylquinoline and any contaminated materials is crucial to prevent harm to the environment and to comply with regulations.[11][13]

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and labeled hazardous waste container.[1] Do not pour this chemical down the drain.[3][13]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinseate collected as hazardous liquid waste. The empty container can then be disposed of according to institutional guidelines.

Always consult your institution's environmental health and safety (EHS) department for specific disposal procedures and to ensure compliance with local, regional, and national regulations.[6][8]

Emergency Procedures: Preparing for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Spill: Evacuate the area and prevent entry.[11] For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] For large spills, contact your institution's EHS department immediately.

By adhering to these guidelines, you can significantly reduce the risks associated with handling 2,6,7-Trimethylquinoline, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • New Jersey Department of Health. (Date not available). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Penta Chemicals. (2025). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (Date not available). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • RIFM. (2022). RIFM fragrance ingredient safety assessment, 2,6,6-trimethyl-1&2-cyclohexen-1-carboxaldehyde, CAS Registry Number 432-25-7. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News.
  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Australian Government Department of Health. (2019). Quinolinols: Human health tier II assessment. Retrieved from [Link]

  • NIOSH. (2004). NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Retrieved from [Link]

  • Westlake. (2017). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.
  • Organic Syntheses. (2008). Working with Hazardous Chemicals. Retrieved from [Link]

  • Government of Canada. (2005). Screening Assessment for the Challenge: Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2016). 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-: Human health tier II assessment. Retrieved from [Link]

  • Organic Syntheses. (1999). Generation of 1-Propynyllithium from (Z)-1-Bromo-1-Propene. Coll. Vol. 10, p.627.
  • DC Fine Chemicals. (2024). Safety Data Sheet: Quinoline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.